Product packaging for o-Bromophenyl acetate(Cat. No.:CAS No. 1829-37-4)

o-Bromophenyl acetate

Cat. No.: B118267
CAS No.: 1829-37-4
M. Wt: 215.04 g/mol
InChI Key: BEHBHYYPTOHUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

o-Bromophenyl acetate is a brominated phenyl acetate derivative utilized in chemical research. This compound serves as a model substrate in analytical chemistry studies, particularly in the development and validation of HPLC separation methods. It can be analyzed using reverse-phase liquid chromatography with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating its utility in method scalability from analytical to preparative purification workflows . In mass spectrometry, this compound exhibits a characteristic fragmentation pathway involving the loss of ketene, a behavior studied to understand ortho-effects in mass spectral rearrangements of halogenated phenyl esters . This makes it a compound of interest in fundamental research on gas-phase ion energetics and fragmentation mechanisms . More broadly, compounds of this structural class are frequently employed as intermediates and building blocks in organic synthesis. They are valuable for constructing more complex molecular architectures, including heterocyclic systems like oxazoles, which are privileged structures in medicinal chemistry due to their prevalence in bioactive molecules . This compound is for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B118267 o-Bromophenyl acetate CAS No. 1829-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBHYYPTOHUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171357
Record name o-Bromophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-37-4
Record name 2-Bromophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Bromophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Bromophenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Bromophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-bromophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-BROMOPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3857W8NH83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to o-Bromophenyl Acetate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Bromophenyl acetate, also known by its IUPAC name (2-bromophenyl) acetate, is an aromatic ester of significant interest to researchers and synthetic chemists.[1] As a bifunctional molecule, it incorporates a reactive aryl bromide moiety and an ester functional group, making it a versatile building block in organic synthesis. The strategic placement of the bromine atom ortho to the acetate group introduces unique steric and electronic properties that can be exploited in a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties, synthesis, and key reactions of this compound, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Chemical and Physical Data

This compound is a derivative of phenol and acetic acid. While specific experimental data for the melting and boiling points of the ortho-isomer are not widely published, data from its structural isomers and related compounds provide valuable context. The key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name (2-bromophenyl) acetate[1]
CAS Number 1829-37-4[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
InChIKey BEHBHYYPTOHUHX-UHFFFAOYSA-N[1]
SMILES CC(=O)OC1=CC=CC=C1Br[1]
Appearance Inferred to be a liquid or low-melting solid-
Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would appear as a doublet of equal intensity at m/z 215 and 213, corresponding to the natural abundance of the ⁸¹Br and ⁷⁹Br isotopes. Key fragments observed in GC-MS analysis include ions at m/z 172/174 and m/z 43 .[1] The former corresponds to the loss of a ketene molecule (CH₂=C=O) to form the 2-bromophenol radical cation, while the latter represents the highly stable acetyl cation [CH₃CO]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions characteristic of its functional groups. A strong, sharp absorption band is expected between 1760-1770 cm⁻¹ , indicative of the C=O stretch of the phenyl ester. Additional key peaks include C-O stretching vibrations between 1200-1250 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show two distinct regions. A singlet integrating to 3 protons would appear in the upfield region, typically around δ 2.3 ppm , corresponding to the methyl protons of the acetate group. The aromatic region (δ 7.0-7.7 ppm) would display a complex multiplet pattern for the four protons on the substituted benzene ring, a result of their distinct chemical environments and spin-spin coupling.

    • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester is expected to resonate significantly downfield, around δ 168-170 ppm .[2] The methyl carbon will appear far upfield at approximately δ 21 ppm .[2] The six aromatic carbons would appear between δ 115-150 ppm, with the carbon atom bonded to the bromine (C-Br) and the carbon bonded to the oxygen (C-O) being identifiable based on their characteristic shifts and the influence of the substituents.

Synthesis of this compound

The most direct and common method for preparing this compound is the esterification of 2-bromophenol with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is typically catalyzed by a base or a Lewis acid.

Causality in Experimental Design

The choice of an acid scavenger or catalyst is critical for driving the reaction to completion. A tertiary amine base like pyridine or triethylamine is often employed. It serves a dual purpose: first, to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide ion, and second, to neutralize the HCl byproduct generated when using acetyl chloride, thereby preventing side reactions and pushing the equilibrium towards the product. Acetic anhydride is a less reactive but often safer alternative that generates acetic acid as a byproduct, which can be removed during workup.

Experimental Protocol: Acetylation of 2-Bromophenol

This protocol is an illustrative procedure based on standard organic chemistry methodology for phenyl ester synthesis.

  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (10.0 g, 57.8 mmol) and pyridine (50 mL).

  • Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (6.5 mL, 69.4 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Workup and Quenching: Carefully pour the reaction mixture into 150 mL of ice-cold 2M HCl(aq). This step protonates the pyridine, rendering it water-soluble, and quenches any remaining acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acetylation cluster_workup 3. Workup & Purification reagents 2-Bromophenol + Pyridine add Add Acetic Anhydride (0°C -> RT) reagents->add stir Stir 2-4h (Monitor by TLC) add->stir quench Quench with ice-cold HCl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Distillation or Chromatography) dry->purify product Pure o-Bromophenyl Acetate purify->product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate due to its two distinct reactive sites, which can be addressed selectively.

Ester Hydrolysis (Saponification)

The ester linkage can be readily cleaved under basic conditions (saponification) to regenerate 2-bromophenol. This reaction is effectively irreversible due to the deprotonation of the resulting phenol under the basic conditions. This property makes the acetate group a useful protecting group for phenols.

The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the 2-bromophenoxide leaving group, which is then protonated during acidic workup.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl bromide and an organoboron compound, is particularly powerful.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water.

  • Heat the mixture, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

G Pd0 Pd(0)Ln PdII_ArBr Ar-Pd(II)-Br Ln PdII_ArR Ar-Pd(II)-R Ln PdII_ArBr->PdII_ArR Transmetalation PdII_ArR->Pd0 Product Coupled Product (Ar-R) PdII_ArR->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->PdII_ArBr Oxidative Addition Boronic Boronic Acid (R-B(OH)₂) + Base Boronic->PdII_ArBr

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • Hazards: May cause skin and serious eye irritation.[6] Some related compounds may cause an allergic skin reaction.[4] It is also expected to be toxic to aquatic life.[4]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a synthetically useful building block whose value lies in its dual reactivity. The ester group can function as a protected phenol, while the ortho-positioned bromine atom provides a reliable site for introducing molecular complexity via modern cross-coupling chemistry. Its predictable spectroscopic properties facilitate straightforward characterization. By understanding its synthesis and reactivity profile, researchers can confidently employ this compound as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Phenol, 4-bromo-, 1-acetate. National Center for Biotechnology Information.
  • Sanofi. (1991). Process for the preparation of α-bromo-phenylacetic acids. U.S. Patent No. 5,036,156.
  • Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa Derivatives. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). Ethyl bromophenylacetate. National Center for Biotechnology Information.
  • PharmaCompass. (n.d.). 4-Bromophenyl acetic acid.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.
  • ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
  • ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl....
  • ChemSynthesis. (n.d.). 3-bromophenyl acetate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397).
  • Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC.
  • LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid.
  • PubMed Central (PMC). (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.
  • Allen. (n.d.). (iii) - H2O / H+ - 4-Bromophenyl acetic acid. In the above reaction 'A' is.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • PubMed Central (PMC). (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation. National Institutes of Health.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.
  • Royal Society of Chemistry. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Canadian Journal of Chemistry. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane.
  • Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone.

Sources

An In-depth Technical Guide on o-Bromophenyl Acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: o-Bromophenyl Acetate >

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the presence of a bromine atom and an acetate group on a benzene ring, make it a versatile building block for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance in pharmaceutical research and drug development.

Physicochemical Properties

This compound, also known as 2-bromophenyl acetate, is a compound with the chemical formula C8H7BrO2.[1][2] It has a molecular weight of 215.04 g/mol .[1][2]

PropertyValueSource
Molecular Formula C8H7BrO2[1][2]
Molecular Weight 215.04 g/mol [1]
CAS Number 1829-37-4[1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 237.3 °C at 760 mmHg
Density 1.451 g/cm³
Solubility Soluble in common organic solvents

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of o-bromophenol with acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct.

A related procedure for the synthesis of 4-bromophenyl acetate involves suspending anhydrous aluminum chloride in methylene chloride, followed by the addition of acetyl chloride while cooling. After stirring, 4-bromophenol is added, and the reaction mixture is stirred at room temperature. The reaction is then quenched with ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, and the final product is purified by silica gel column chromatography.[3]

DOT Diagram: Synthesis of this compound

G OBP o-Bromophenol Reaction + OBP->Reaction AA Acetic Anhydride / Acetyl Chloride AA->Reaction Base Base (e.g., Pyridine) Base->Reaction Catalyst Product This compound Byproduct Acetic Acid / HCl Reaction->Product Esterification Reaction->Byproduct Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Inert Atmosphere Work-up & Purification Work-up & Purification Heating & Stirring->Work-up & Purification e.g., Extraction, Chromatography Biaryl Product Biaryl Product Work-up & Purification->Biaryl Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Pharmaceutical Intermediates

Bromophenyl derivatives are important precursors in the synthesis of various active pharmaceutical ingredients (APIs). [4]For instance, bromophenylacetic acid derivatives are used in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. [5][6]While this compound itself may not be a direct precursor, its hydrolysis to o-bromophenol or its conversion to other ortho-substituted bromoarenes makes it a valuable starting material.

Hydrolysis to o-Bromophenol

The acetate group in this compound can be easily hydrolyzed under basic or acidic conditions to yield o-bromophenol. This reaction is essentially the reverse of its synthesis. o-Bromophenol is another important building block in organic synthesis.

Experimental Protocol: Hydrolysis of this compound

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Heating: Heat the mixture to reflux for a specified period to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling, neutralize the reaction mixture and then acidify it with a mineral acid (e.g., HCl) to protonate the phenoxide ion.

  • Extraction: Extract the resulting o-bromophenol with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex aromatic systems relevant to the pharmaceutical industry. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to other important building blocks underscores its importance for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PharmaCompass. (n.d.). 4-Bromophenyl acetic acid.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.
  • NIST. (n.d.). 4-Bromophenylacetic acid. National Institute of Standards and Technology.

Sources

An In-Depth Technical Guide to the Structure and Bonding of o-Bromophenyl Acetate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of o-Bromophenyl Acetate in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel molecular entities. This compound, a seemingly simple aromatic ester, emerges as a cornerstone intermediate for researchers, scientists, and drug development professionals. Its unique structural and electronic properties render it a versatile scaffold, particularly in the realm of palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures. This guide provides an in-depth exploration of the core chemical principles of this compound, from its fundamental structure and bonding to its reactivity and application, offering field-proven insights to empower the next generation of therapeutic innovation.

Molecular Architecture: A Comprehensive Structural and Bonding Analysis

This compound, with the chemical formula C₈H₇BrO₂, is an aromatic compound characterized by a phenyl ring substituted with a bromine atom and an acetate group at the ortho positions.[1] This seemingly straightforward arrangement gives rise to a nuanced interplay of electronic and steric effects that dictate its chemical behavior.

Core Structure and Identification
Identifier Value Source
IUPAC Name (2-bromophenyl) acetatePubChem[1]
CAS Number 1829-37-4PubChem[1]
Molecular Formula C₈H₇BrO₂PubChem[1]
Molecular Weight 215.04 g/mol PubChem[1]
SMILES CC(=O)OC1=CC=CC=C1BrPubChem[1]
InChI InChI=1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3PubChem[1]
Delving into the Bonding Landscape

The bonding within this compound is a fascinating case study in substituent effects on an aromatic system. The phenyl ring consists of sp²-hybridized carbon atoms forming a delocalized π-electron system. The substituents, however, perturb this electron distribution.

  • The Acetoxy Group (-OAc): The oxygen atom directly attached to the ring possesses lone pairs that can be donated into the aromatic system via resonance, thus acting as an activating group and an ortho, para-director. However, the carbonyl group within the acetate moiety is strongly electron-withdrawing by induction. The overall effect is a weak activation of the ring.

  • The Bromo Group (-Br): The bromine atom exhibits a dual electronic effect. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, donating electron density to the ring (+R effect). For halogens, the inductive effect typically outweighs the resonance effect, rendering the bromo group as a deactivating, yet ortho, para-directing substituent.

The interplay of these electronic effects makes the C-Br bond a prime target for oxidative addition in palladium-catalyzed cross-coupling reactions, a topic we will explore in detail in Section 4.

Conformational Dynamics

Synthesis of this compound: A Validated Laboratory Protocol

The reliable synthesis of this compound is a critical first step for its utilization in more complex synthetic routes. A common and efficient method involves the esterification of o-bromophenol.

Experimental Protocol: Acetylation of o-Bromophenol

This protocol is based on established esterification procedures.

Materials:

  • o-Bromophenol

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of o-bromophenol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.1 equiv).

  • Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Self-Validation: The purity of the synthesized this compound should be confirmed by spectroscopic methods as detailed in the following section. The expected yield for this type of reaction is typically high, often exceeding 85%.

Spectroscopic Characterization: The Fingerprint of this compound

Accurate characterization is essential for confirming the identity and purity of synthesized this compound. The following data provides a reference for its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons of the acetate group, typically around δ 2.3 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.0-7.7 ppm due to the ortho, meta, and para couplings.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon of the acetate group around δ 20-21 ppm and the carbonyl carbon around δ 168-170 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon bearing the bromine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Expect a strong absorption band around 1760-1780 cm⁻¹ corresponding to the C=O stretching of the ester. C-O stretching bands will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ will be observed at m/z 214 and 216 with a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment is often the loss of the acetyl group, leading to the bromophenoxy cation.

Reactivity and Applications in Drug Development

The presence of the C(sp²)-Br bond makes this compound a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of many pharmaceutical compounds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many drug molecules.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is another critical transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines, providing access to anilines and their derivatives, which are common motifs in bioactive molecules.

Sources

An In-depth Technical Guide to o-Bromophenyl Acetate for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of o-Bromophenyl acetate, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to offer practical insights into its synthesis, handling, and analytical characterization, ensuring a thorough understanding for its application in a laboratory setting.

Core Identification and Properties

This compound, also known as 2-bromophenyl acetate, is an aromatic ester with significant applications as a building block in organic synthesis. Its chemical structure consists of an acetyl group esterified with the hydroxyl group of o-bromophenol.

Chemical Structure and Identifiers
  • IUPAC Name: (2-bromophenyl) acetate[1]

  • CAS Number: 1829-37-4[1]

  • Molecular Formula: C₈H₇BrO₂[1]

  • Molecular Weight: 215.04 g/mol [1]

  • InChI Key: BEHBHYYPTOHUHX-UHFFFAOYSA-N[1]

  • Canonical SMILES: CC(=O)OC1=CC=CC=C1Br[1]

Physical Properties

A precise compilation of physical properties is fundamental for the effective design of experimental protocols, including reaction setup, purification, and storage. The following table summarizes the key physical data for this compound. It is important to note that while some experimental data is available, many physical properties are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Weight 215.04 g/mol PubChem[1]
Boiling Point 114 °C at 4 TorrChemicalBook[2]
Density 1.389±0.06 g/cm³ (Predicted)ChemicalBook[2]
Solubility Soluble in organic solventsAaopen Global[3]
XLogP3 2.2PubChem (Computed)[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly and efficiently achieved through the acetylation of o-bromophenol. This esterification reaction can be readily accomplished using acetic anhydride with a base catalyst, such as pyridine, or a solid catalyst. The following protocol describes a robust and reproducible method.

Causality of Experimental Choices

The selection of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that the byproduct, acetic acid, is easily removed. Pyridine serves as a nucleophilic catalyst and an acid scavenger, accelerating the reaction by forming a highly reactive acetylpyridinium intermediate and neutralizing the acetic acid produced. The workup procedure is designed to thoroughly remove the catalyst and byproducts, ensuring a high purity of the final product.

Experimental Protocol: Acetylation of o-Bromophenol

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and thorough purification.

Materials:

  • o-Bromophenol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Toluene

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve o-bromophenol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of o-bromophenol).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the cautious addition of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography to yield the pure this compound.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification o_bromophenol o-Bromophenol reaction_step 1. Dissolve o-Bromophenol in Pyridine 2. Cool to 0°C 3. Add Acetic Anhydride 4. Stir at Room Temperature o_bromophenol->reaction_step acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_step pyridine Pyridine (Catalyst/Base) pyridine->reaction_step quench Quench with Methanol reaction_step->quench evaporation Co-evaporation with Toluene quench->evaporation extraction Liquid-Liquid Extraction (DCM/EtOAc, HCl, NaHCO₃, Brine) evaporation->extraction drying Dry over Na₂SO₄ extraction->drying purification Silica Gel Chromatography drying->purification product Pure this compound purification->product

Caption: Synthesis workflow for this compound.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
  • ¹³C NMR Spectra: Spectral data is available and can be accessed through public databases such as PubChem.[1]

  • IR Spectra: Vapor phase IR spectral data is available for reference.[1]

  • Mass Spectrometry (GC-MS): Mass spectrometry data is available, which can be used to confirm the molecular weight and fragmentation pattern.[1]

Safety and Handling

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Identification (Based on Analogous Compounds)
  • Skin and Eye Irritation: May cause skin and eye irritation.[6]

  • Harmful if Swallowed or Inhaled: May be harmful if swallowed or inhaled.

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetate group can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization. These characteristics make it a valuable starting material in the development of pharmaceuticals and other fine chemicals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). α-Bromophenylacetic acid. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl bromophenylacetate. National Center for Biotechnology Information.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • Organic Syntheses. (n.d.). ethyl bromoacetate.
  • PubChem. (n.d.). Methyl 2-(2-bromophenyl)acetate. National Center for Biotechnology Information.
  • Aaopen Global. (n.d.). Bromophenyl Api Intermediate.

Sources

A Comprehensive Technical Guide to the Solubility of o-Bromophenyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of o-bromophenyl acetate, a key intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility and provides a practical framework for experimental determination.

Introduction: The Significance of this compound Solubility

Orththis compound (2-bromophenyl acetate) is an aromatic compound with the chemical formula C₈H₇BrO₂.[1] Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its behavior in various solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A comprehensive knowledge of its solubility profile in a range of organic solvents is therefore paramount for optimizing synthetic routes and ensuring process efficiency and product purity.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
IUPAC Name (2-bromophenyl) acetate[1]
CAS Number 1829-37-4[1]

Theoretical Framework for Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play in the case of this compound are:

  • Dipole-Dipole Interactions: The ester functional group (-OAc) in this compound possesses a significant dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows for electrostatic interactions with polar solvent molecules.

  • London Dispersion Forces: These are weak, temporary forces that arise from fluctuations in electron density. The phenyl ring and the bromine atom in this compound contribute to a relatively large surface area, leading to significant London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents.

  • Potential for Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor, the oxygen atoms of the carbonyl and ether linkages in the acetate group can act as hydrogen bond acceptors. This suggests that it may exhibit some solubility in protic solvents capable of hydrogen bonding.

G cluster_solute This compound cluster_solvent Solvent Solute This compound (Solute) Dipole Dipole-Dipole Solute->Dipole Ester Group London London Dispersion Solute->London Phenyl Ring & Bromine Hbond Hydrogen Bonding (Acceptor) Solute->Hbond Oxygen Atoms Solvent Organic Solvent Solvent->Dipole Polar Solvents Solvent->London Nonpolar Solvents Solvent->Hbond Protic Solvents

Qualitative Solubility Profile of this compound

Based on the principles of intermolecular forces, a qualitative prediction of this compound's solubility in various classes of organic solvents can be made:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): this compound is expected to be highly soluble in these solvents. The dipole-dipole interactions between the ester group of the solute and the polar functional groups of the solvent will be strong, promoting dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. While the solvent's polarity is favorable, the strong hydrogen bonding network between the alcohol molecules must be disrupted. The ability of the acetate group to act as a hydrogen bond acceptor will aid in this process.

  • Nonpolar Solvents (e.g., Toluene, n-Hexane): Moderate to low solubility is expected. Solubility in these solvents will be primarily driven by London dispersion forces. While the aromatic ring and bromine atom contribute to these forces, the polar ester group may limit miscibility, particularly with highly nonpolar solvents like hexane.

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): High solubility is predicted. These solvents are highly polar and can effectively solvate the polar ester portion of the molecule.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

G A 1. Material Preparation (this compound, Solvent) B 2. Saturation (Excess solute in solvent at constant T) A->B C 3. Equilibration (Stirring/shaking for 24-48h) B->C D 4. Phase Separation (Centrifugation or filtration) C->D E 5. Aliquot Extraction (Known volume of supernatant) D->E F 6. Solvent Evaporation (Under reduced pressure) E->F G 7. Mass Determination (Weighing the residue) F->G H 8. Calculation (Solubility in g/100mL or mol/L) G->H

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with a water bath

  • Centrifuge or syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vial and carefully draw off the supernatant, or filter the solution using a syringe filter compatible with the solvent. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Analysis of the Saturated Solution:

    • Accurately transfer a known volume of the clear, saturated solution into a pre-weighed vial.

    • Carefully evaporate the solvent under a stream of inert gas, on a rotary evaporator, or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

Conclusion and Future Recommendations

While specific quantitative solubility data for this compound remains to be extensively documented in the literature, this guide provides a robust theoretical and practical framework for researchers. The provided experimental protocol offers a reliable method for determining this critical parameter in-house. It is recommended that researchers undertaking work with this compound perform solubility studies in their solvents of interest to generate precise data that will inform and optimize their synthetic and purification processes.

References

  • PubChem. (2-bromophenyl) acetate. National Center for Biotechnology Information.
  • Cheméo. (2023). Chemical Properties of Ethyl-«alpha»-bromophenyl acetate (CAS 2882-19-1).
  • Chemistry LibreTexts. (2022). Intermolecular Forces.
  • James Ashenhurst. (2010). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry.
  • St. John's University & College of St. Benedict. (n.d.). structure & properties: intermolecular attractions.

Sources

The Spectroscopic Signature of o-Bromophenyl Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for o-bromophenyl acetate (2-bromophenyl acetate), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound. The focus is on the interpretation of spectral features, the causality behind experimental choices, and the practical application of this data in structural elucidation and quality control.

Introduction: The Importance of Spectroscopic Characterization

This compound (C₈H₇BrO₂) is an aromatic ester whose utility in organic synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy map the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry determines the molecular weight and elemental composition, while also offering insights into the molecule's fragmentation pathways. This guide will dissect each of these spectral aspects, providing both the foundational data and the scientific rationale behind its interpretation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Doublet of doublets1HAr-H (ortho to Br)
~7.35Triplet of doublets1HAr-H (para to Br)
~7.20Triplet of doublets1HAr-H (meta to Br)
~7.10Doublet of doublets1HAr-H (ortho to OAc)
2.30Singlet3H-C(=O)CH

Interpretation and Causality:

  • Aromatic Region (7.0-7.7 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. The electron-withdrawing nature of the bromine atom and the acetate group deshields these protons, causing them to resonate at a lower field compared to benzene (δ 7.26 ppm). The proton ortho to the bromine atom is expected to be the most deshielded due to the inductive effect and anisotropy of the halogen. The complex splitting patterns (doublet of doublets, triplet of doublets) arise from coupling between adjacent protons (ortho-coupling, J ≈ 7-8 Hz) and, to a lesser extent, protons separated by four bonds (meta-coupling, J ≈ 1-2 Hz).

  • Aliphatic Region (2.30 ppm): The three protons of the methyl group in the acetate moiety are equivalent and appear as a sharp singlet. Their chemical shift is influenced by the adjacent carbonyl group, which deshields them to a value typical for acetyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.5C =O
~148.0C -OAc
~133.5Ar-C H
~128.0Ar-C H
~127.0Ar-C H
~123.0Ar-C H
~117.0C -Br
~21.0-C H₃

Interpretation and Causality:

  • Carbonyl Carbon (~168.5 ppm): The carbonyl carbon of the ester is significantly deshielded and appears at a characteristic downfield shift.

  • Aromatic Carbons (117-148 ppm): The six aromatic carbons are all chemically distinct. The carbon directly attached to the oxygen of the acetate group (C -OAc) is the most deshielded aromatic carbon due to the electronegativity of oxygen. The carbon bonded to the bromine atom (C -Br) is shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of bromine increases shielding.[1] The remaining four aromatic carbons appear in the expected region for a substituted benzene ring. The additive nature of substituent effects on aryl carbons allows for a reasonable prediction of their chemical shifts.[2]

  • Methyl Carbon (~21.0 ppm): The methyl carbon of the acetate group appears in the aliphatic region, with a chemical shift typical for such a functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3070MediumC-H stretchAromatic
~1765StrongC=O stretchEster
~1590, 1480Medium-StrongC=C stretchAromatic Ring
~1210StrongC-O stretchEster
~750StrongC-H bend (out-of-plane)Ortho-disubstituted aromatic
~550MediumC-Br stretchAryl bromide

Interpretation and Causality:

  • C=O Stretch (~1765 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption due to the carbonyl stretch of the ester group. Its position at a relatively high wavenumber is characteristic of a phenyl ester, where the oxygen atom's lone pair delocalizes into the aromatic ring, strengthening the C=O bond.

  • C-O Stretch (~1210 cm⁻¹): A strong band corresponding to the C-O stretching vibration of the ester linkage is also a key diagnostic feature.

  • Aromatic Vibrations: The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Substitution Pattern: The strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring, providing crucial information about the isomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments provide a "fingerprint" that can be used for structural elucidation.

Expected Mass Spectrum Data (EI-MS)

m/zRelative IntensityProposed Fragment
214/216High[M]⁺ (Molecular Ion)
172/174High[M - C₂H₂O]⁺
139/141Low[C₇H₄Br]⁺
93Medium[C₆H₅O]⁺
43Very High[CH₃CO]⁺ (Base Peak)

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): The presence of a pair of peaks at m/z 214 and 216 with an approximate 1:1 intensity ratio is the hallmark of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This confirms the molecular weight of the compound.

  • Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) is expected at m/z 43, corresponding to the highly stable acylium ion ([CH₃CO]⁺). This is a characteristic fragmentation for acetate esters.

  • Key Fragmentation Pathways: A primary fragmentation pathway for phenyl acetates involves the loss of a neutral ketene molecule (C₂H₂O, 42 Da).[3] For this compound, this would result in a fragment ion corresponding to o-bromophenol at m/z 172/174.

MS_Fragmentation M [C₈H₇BrO₂]⁺˙ m/z 214/216 F1 [CH₃CO]⁺ m/z 43 M->F1 - •C₆H₄BrO F2 [C₆H₄BrO]⁺˙ m/z 172/174 M->F2 - C₂H₂O (ketene) F3 [C₆H₄Br]⁺ m/z 155/157 F2->F3 - CO F4 [C₆H₅O]⁺ m/z 93 F2->F4 - Br•

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedure. The following protocols are tailored for the analysis of a liquid organic compound like this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common first choice due to its excellent solvating power for a wide range of organic compounds.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR, a standard pulse-acquire experiment is typically sufficient. A 30° pulse angle and a relaxation delay of 1-2 seconds are good starting parameters.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to singlets for each carbon. A longer relaxation delay (5-10 seconds) may be necessary to ensure quantitative integration, especially for quaternary carbons.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • Lower the anvil to apply gentle pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a 2 mL autosampler vial.

  • Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated at 250 °C. A split injection is used for concentrated samples to avoid column overload.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable.

      • Oven Program: A temperature gradient is used to separate the analyte from any impurities. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-400.

Conclusion

The spectroscopic data of this compound, when analyzed in concert, provide a definitive structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and ortho-disubstituted aromatic functionalities, and the mass spectrum establishes the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. The protocols outlined herein represent a robust methodology for obtaining high-quality, reproducible data, which is essential for the reliable characterization of this and other similar chemical entities in a research and development setting.

References

  • PubChem. This compound.
  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-75.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Chemistry LibreTexts.
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
  • ResearchGate. IR spectrum of PhOAc is obtained in the C=O stretching frequency.... [Link]
  • YouTube.
  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise three-dimensional atomic arrangement of small molecules, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions that govern material properties.[1][2] This guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of o-bromophenyl acetate, a representative halogenated aromatic ester. While a published crystal structure for this specific molecule is not currently available, this document serves as a detailed technical walkthrough of the entire workflow, from synthesis and crystallization to data analysis and interpretation. By treating this compound as a model compound, we provide researchers with the causal logic behind experimental choices and a self-validating framework for the structural analysis of novel small organic molecules.

Introduction: The Rationale for Structural Analysis

The precise knowledge of a molecule's three-dimensional structure is fundamental in chemistry and drug development. It dictates how a molecule interacts with its environment, including biological targets, and determines the macroscopic properties of a material, such as solubility, stability, and morphology. For a molecule like this compound, understanding its crystal packing can reveal key non-covalent interactions, such as halogen bonding and π-π stacking, which are critical motifs in crystal engineering and the design of functional materials.[3][4] This guide details the authoritative workflow to obtain and interpret this structural information.

Synthesis and Purification of this compound

A reliable crystal structure analysis begins with a pure, well-characterized compound. The synthesis of this compound is typically achieved via esterification of o-bromophenol.

Protocol 2.1: Synthesis via Acetylation

A standard and effective method involves the acetylation of 4-bromophenol using acetyl chloride in the presence of a base or a Lewis acid catalyst. A similar procedure can be adapted for the ortho-isomer.

  • Reaction Setup: To a solution of o-bromophenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or diethyl ether, add a base like triethylamine or pyridine (1.1 eq.) under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The crude product is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[5] It requires systematic screening of various conditions to induce slow, ordered nucleation and growth.

Causality in Solvent Selection

The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, while poorly soluble ones may not crystallize at all. A solvent's polarity, hydrogen bonding capability, and volatility all influence crystal packing.[6]

Common Crystallization Techniques

Several methods can be employed, and it is often necessary to try multiple approaches in parallel.[7][8]

Technique Description Typical Solvents for this compound Rationale
Slow Evaporation The compound is dissolved in a volatile solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.Ethanol, Acetone, Ethyl Acetate, DichloromethaneSimple and effective. The gradual increase in concentration provides the driving force for crystallization.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.Inner Vial: Toluene, DichloromethaneOuter Chamber: Hexane, PentaneThe anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This is an excellent method for small quantities.[9]
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.Bottom Layer (dissolved compound): DichloromethaneTop Layer (anti-solvent): HexaneSimilar to vapor diffusion, this method relies on slowly decreasing the solubility of the compound to induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the atomic structure of a crystalline material.[10][11] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Diagram: The SCXRD Experimental Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement CrystalSelection Crystal Selection & Mounting CryoCooling Cryo-cooling (e.g., 100 K) CrystalSelection->CryoCooling Protect from radiation damage Diffractometer Mount on Diffractometer (e.g., Bruker QUEST) CryoCooling->Diffractometer Screening Screening & Unit Cell Determination Diffractometer->Screening Strategy Data Collection Strategy Screening->Strategy Collection Full Data Collection Strategy->Collection Integration Data Integration (h, k, l, I, σ(I)) Collection->Integration Correction Absorption Correction Integration->Correction Solution Structure Solution (e.g., SHELXS) Correction->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation hirshfeld_workflow cluster_analysis Interaction Analysis CIF Refined CIF File CrystalExplorer Import into CrystalExplorer CIF->CrystalExplorer HS Generate Hirshfeld Surface CrystalExplorer->HS FP Generate 2D Fingerprint Plots HS->FP Quantify contacts Mapping Map Properties (d_norm, Shape Index) HS->Mapping Visualize contacts Interpretation Identify & Quantify Intermolecular Interactions (e.g., Halogen Bonds, C-H···π) FP->Interpretation Mapping->Interpretation

Sources

An In-depth Technical Guide to o-Bromophenyl Acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of o-bromophenyl acetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's historical context, detailed synthesis protocols, chemical and physical properties, and its applications, with a focus on its role as a versatile building block.

Introduction and Historical Context

This compound, systematically named (2-bromophenyl) acetate, is an aromatic ester that has found utility as a precursor in the synthesis of more complex molecules. While a singular "discovery" of this compound is not prominently documented in historical chemical literature, its existence is a logical consequence of the development of fundamental organic reactions, specifically the esterification of phenols and the halogenation of aromatic compounds, which were extensively explored in the 19th and early 20th centuries.

The synthesis of phenyl acetates, in general, became a common practice with the advent of acylation reactions. The introduction of a bromine atom onto the phenyl ring, a process well-established through electrophilic aromatic substitution, gave rise to a variety of brominated phenols. The subsequent esterification of the ortho-isomer, o-bromophenol, with an acetylating agent represents a classic and straightforward synthetic transformation. Therefore, the history of this compound is intrinsically linked to the broader history and refinement of these foundational reactions in organic chemistry.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the esterification of o-bromophenol. This can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most prevalent.

Acetylation using Acetic Anhydride

This method is widely used due to the moderate reactivity of acetic anhydride and the relative ease of the procedure. The reaction is typically catalyzed by a base, such as pyridine or a tertiary amine, which activates the phenolic hydroxyl group and neutralizes the acetic acid byproduct.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of o-bromophenol attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group, facilitated by the basic catalyst, yields the final product, this compound.

Experimental Protocol: Acetylation of o-Bromophenol with Acetic Anhydride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • o-Bromophenol

  • Acetic Anhydride

  • Pyridine (or triethylamine)

  • Diethyl ether (or other suitable organic solvent)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-bromophenol (1 equivalent) in a suitable organic solvent such as diethyl ether.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Base Catalyst (Pyridine): The base deprotonates the phenol, increasing its nucleophilicity and facilitating the attack on the acetic anhydride. It also neutralizes the acetic acid formed, driving the reaction to completion.

  • Ice Bath: The initial cooling is to control the exothermic reaction that occurs upon the addition of the acetylating agent.

  • Aqueous Work-up: The series of washes is crucial for removing the catalyst, unreacted starting materials, and byproducts, ensuring the purity of the final product.

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Dissolve Dissolve o-Bromophenol in Diethyl Ether Add_Base Add Pyridine (Ice Bath) Dissolve->Add_Base Add_Anhydride Add Acetic Anhydride (Dropwise) Add_Base->Add_Anhydride Stir Stir at Room Temperature (2-4 hours) Add_Anhydride->Stir Transfer Transfer to Separatory Funnel Stir->Transfer Wash_HCl Wash with 5% HCl Transfer->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Distillation or Chromatography Filter_Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[1]

PropertyValue
IUPAC Name (2-bromophenyl) acetate
CAS Number 1829-37-4
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~245-247 °C (estimated)
Density ~1.5 g/cm³ (estimated)
Solubility Insoluble in water, soluble in organic solvents

Characterization and Analytical Data

The structure and purity of this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons of the acetate group around δ 2.3 ppm. The aromatic protons will appear as a multiplet in the region of δ 7.0-7.7 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon around δ 21 ppm and a peak for the carbonyl carbon around δ 169 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the C=O (ester carbonyl) stretching vibration around 1760-1740 cm⁻¹. The C-O stretching of the ester will appear in the 1250-1150 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the bromo and acetate functional groups allows for a variety of chemical transformations.

  • Pharmaceutical Synthesis: Brominated aromatic compounds are common precursors in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. The acetate group can serve as a protecting group for the phenol, which can be deprotected under basic conditions to reveal the hydroxyl group for further functionalization. While specific examples for the ortho-isomer are less commonly cited than its para-isomer, its utility as a building block in medicinal chemistry for creating libraries of compounds for drug discovery is evident.[4][5]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a starting material for the synthesis of pesticides and herbicides.

  • Materials Science: Aryl bromides are also used in the synthesis of polymers and other advanced materials.

Logical Relationship Diagram:

Applications o-Bromophenyl_Acetate This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) o-Bromophenyl_Acetate->Cross_Coupling Deprotection Deprotection (Hydrolysis) o-Bromophenyl_Acetate->Deprotection Functionalized_Biaryls Functionalized Biaryls Cross_Coupling->Functionalized_Biaryls Substituted_Phenols Substituted Phenols Deprotection->Substituted_Phenols APIs Active Pharmaceutical Ingredients (APIs) Functionalized_Biaryls->APIs Agrochemicals Agrochemicals Functionalized_Biaryls->Agrochemicals Materials Advanced Materials Functionalized_Biaryls->Materials Substituted_Phenols->APIs Substituted_Phenols->Agrochemicals

Caption: Applications of this compound as a chemical intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards (based on data for related compounds):

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7]

  • Harmful if Swallowed: May be harmful if ingested.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disclaimer: This safety information is based on data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a fundamentally important chemical intermediate with a straightforward synthesis and a range of potential applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its value lies in the versatility of its functional groups, which allow for a variety of subsequent chemical modifications. This guide provides a solid foundation for researchers and scientists working with this compound, emphasizing safe handling, proper synthesis techniques, and an understanding of its chemical properties and potential uses.

References

  • U.S. Patent 5,036,156A, "Process for the preparation of α-bromo-phenylacetic acids," issued July 30, 1991.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. Accessed January 9, 2026. [Link]
  • 4-Bromophenylacetic acid. Wikipedia. Accessed January 9, 2026. [Link]
  • 2-(2-bromophenyl)-4 API Intermediate. Aaopen Global. Accessed January 9, 2026. [Link]
  • Ethyl bromophenylacetate. PubChem. Accessed January 9, 2026. [Link]
  • ethyl 2-bromo-2-(4-bromophenyl)acetate. MySkinRecipes. Accessed January 9, 2026. [Link]
  • Pharmaceutical Intermediates. Sarex. Accessed January 9, 2026. [Link]
  • This compound. PubChem. Accessed January 9, 2026. [Link]
  • Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate. SynZeal. Accessed January 9, 2026. [Link]
  • Ethyl-α-bromophenyl acetate. NIST WebBook. Accessed January 9, 2026. [Link]
  • 4-bromophenylacetic acid. SD Fine-Chem Limited. Accessed January 9, 2026. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of o-Bromophenyl Acetate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for o-Bromophenyl acetate. The information herein is synthesized from authoritative safety data sheets (SDS) for structurally analogous compounds, including various isomers of bromophenyl acetates and bromophenylacetic acids. This approach is taken to establish a robust safety framework in the absence of a dedicated SDS for the ortho-isomer, based on the principle of similar functional groups and hazard profiles. The primary objective is to empower laboratory personnel with the knowledge to mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. Based on data from closely related bromophenyl compounds, this compound should be handled as a substance that presents multiple health and environmental risks.

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The following classifications are extrapolated from analogous compounds and should be considered applicable to this compound.

Hazard ClassHazard CategoryGHS Hazard Statement (H-Code)Signal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Skin SensitizationCategory 1H317: May cause an allergic skin reactionWarning
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning
Hazardous to the Aquatic EnvironmentLong-term HazardToxic to aquatic life with long lasting effectsN/A

This table synthesizes data from multiple sources for related bromophenyl compounds[1][2].

The causality behind these classifications stems from the compound's chemical properties. The acetyl and bromo functional groups on the phenyl ring can interact with biological macromolecules, leading to irritation and sensitization. Upon ingestion, hydrolysis can release bromophenol and acetic acid, contributing to systemic toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls, which are the most effective line of defense, followed by the mandatory use of appropriate PPE.

Primary Engineering Controls

The primary directive is to minimize the generation of and exposure to aerosols, vapors, or dust.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted inside a certified chemical fume hood.[3][4] This is non-negotiable. The hood provides adequate ventilation to capture and exhaust vapors or dust, preventing inhalation, which is a primary route of exposure that can cause respiratory tract irritation.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality and prevent the accumulation of fugitive emissions.[1][5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3][6] Regular testing of these units is mandatory.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential routes of exposure.

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard.Protects against splashes and vapors that can cause serious eye irritation.[4][6][7] Contact lenses should be avoided, but if worn, they must be removed immediately upon any eye exposure, followed by flushing.
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness) or other chemically resistant gloves. A flame-retardant lab coat and closed-toe shoes are mandatory.Prevents direct skin contact, which can cause irritation and potential sensitization.[1] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[7] Contaminated clothing must be removed immediately and washed before reuse.[1][3]
Respiratory Protection Generally not required if work is performed exclusively within a certified fume hood. For situations where a hood is not available or during a large spill, a NIOSH/MSHA or EN 149 approved respirator with appropriate cartridges (e.g., acid gas/organic vapor) is necessary.Protects against inhalation of vapors or dust that can irritate the respiratory system.[4]

Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Handling Protocol
  • Preparation: Before handling, review this guide and the relevant SDS for any new information. Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials.

  • Personal Protection: Don the required PPE as outlined in Section 2.2.

  • Aliquotting: Transfer the chemical from the stock container to the experimental vessel inside the fume hood. Avoid creating dust if it is a solid.[7] Use non-sparking tools.[5]

  • During Use: Keep containers tightly closed when not in use.[3][7] Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the work area.[8]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete, even if gloves were worn.[1][7]

Storage Requirements

Improper storage is a common source of laboratory incidents. This compound requires specific conditions to maintain its stability and prevent hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area.[3][7]

  • Container: Keep in the original, tightly sealed container.[3] Ensure containers are clearly labeled.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[1][3] Contact with strong oxidizers can result in ignition or explosion.

  • Environmental: Protect from light and moisture, as the compound may be light-sensitive and moisture can lead to degradation.[1][4]

Disposal Protocol

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The preferred method is incineration in a licensed chemical destruction facility equipped with an afterburner and scrubber.[3][5] Do not dispose of down the drain or in general trash.[5]

  • Container Decontamination: Empty containers may still retain hazardous residues and should be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) before being punctured to prevent reuse.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal prep1 Review Safety Guide & SDS prep2 Verify Fume Hood & Safety Stations prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Aliquot Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 post1 Segregate & Label Waste handle3->post1 Conclude Work post2 Clean Work Area post1->post2 post3 Wash Hands Thoroughly post2->post3 caption Workflow for Safe Handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

First Aid Measures

Immediate action is required following any exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and running water for at least 15 minutes.[1][7] Seek medical attention if irritation or a rash develops.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][9] Rinse the mouth with water.[7][8] If the person is conscious, give them plenty of water to drink.[1] Seek immediate medical attention.

Accidental Release (Spill) Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all sources of ignition.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3][9]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Caption: Emergency Response Logic for Chemical Spills.

Firefighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[5][7]

  • Hazards: During a fire, irritating and toxic gases, such as carbon monoxide, carbon dioxide, and hydrogen bromide, may be generated.[1][4][7]

  • Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][5]

Conclusion

While this compound is a valuable intermediate in research and development, it possesses significant hazards that demand respect and careful management. The protocols outlined in this guide, derived from authoritative data on analogous compounds, provide a robust framework for its safe use. Adherence to these procedures, including the consistent use of engineering controls and PPE, proper storage, and diligent emergency preparedness, is paramount. By integrating these principles into all laboratory operations, researchers can effectively mitigate risks and ensure a safe working environment for themselves and their colleagues.

References

  • 4-bromophenylacetic acid - SD Fine-Chem.Link
  • SAFETY DATA SHEETS - C
  • Download SDS - M
  • SAFETY DATA SHEET - Fisher Scientific (4-Bromophenyl acet
  • 4-Bromophenylacetic acid - Safety D
  • SAFETY DATA SHEET - Fisher Scientific (Ethyl 4-bromophenylacet
  • SAFETY DATA SHEET - Thermo Fisher Scientific (4-Bromophenylacetic acid).Link
  • Safety Data Sheet - CymitQuimica (methyl 2-(2-acetamido-4-bromophenyl)
  • SAFETY DATA SHEET - Fisher Scientific (Ethyl bromophenylacet
  • Safety Data Sheet - CymitQuimica (Ethyl 2-(2-Bromophenyl)
  • Material Safety Data Sheet - 4-Bromophenylacetone, 99% - Cole-Parmer.Link
  • (4-Bromophenyl)
  • BD30398 - BLD Pharm

Sources

An In-depth Technical Guide to the Thermochemical Properties of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermochemical Data

o-Bromophenyl acetate, a halogenated aromatic ester, serves as a valuable building block in organic synthesis and is of interest in the development of novel pharmaceutical agents. The thermochemical properties of such a compound are not merely academic data points; they are critical parameters that dictate its behavior under various conditions.

  • Standard Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is the cornerstone for calculating the enthalpies of reaction, which is essential for designing and controlling chemical manufacturing processes.

  • Enthalpy of Combustion (ΔcH°) : A crucial parameter for assessing the energy content and flammability of a substance. It is also a primary route for experimentally determining the enthalpy of formation.

  • Phase Change Enthalpies (ΔfusH°, ΔvapH°, ΔsubH°) : The enthalpies of fusion, vaporization, and sublimation govern the energy requirements for melting, boiling, and direct solid-to-gas transitions. This data is vital for purification processes like distillation and sublimation, as well as for understanding dissolution and bioavailability.

  • Heat Capacity (Cp) : This property measures the amount of heat required to raise the temperature of a substance. It is indispensable for heat transfer calculations in reactors and storage vessels.

A comprehensive understanding of these properties allows for the development of safe, efficient, and scalable chemical processes.

Experimental Determination of Thermochemical Properties

The experimental characterization of a compound's thermochemical properties is a multi-faceted process that requires precision and a deep understanding of the underlying principles of physical chemistry.

Combustion Calorimetry: Unveiling the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds. The technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation : A precisely weighed pellet of this compound is placed in a crucible within the combustion bomb.

  • Bomb Assembly : The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small amount of water is typically added to the bomb to ensure that the combustion products are in their standard states.

  • Calorimeter Setup : The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition : The sample is ignited via an electrical fuse. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.

  • Data Analysis : The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound (qcomb) is calculated using the formula: qcomb = Ccal × ΔT where ΔT is the corrected temperature rise.

Causality and Trustworthiness:

The accuracy of this method hinges on achieving complete combustion and accurately correcting for sources of heat other than the primary combustion reaction (e.g., ignition energy, formation of nitric acid from residual nitrogen). The internal consistency of the results is verified by performing multiple runs and ensuring the standard deviation is within acceptable limits.

Diagram of a Combustion Calorimetry Workflow:

CombustionCalorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis Prep Weigh this compound Pellet Form Pellet Prep->Pellet Place Place Pellet in Crucible Pellet->Place Seal Seal Bomb Place->Seal Pressurize Pressurize with O2 Seal->Pressurize Immerse Immerse Bomb in Water Pressurize->Immerse Ignite Ignite Sample Immerse->Ignite Monitor Monitor Temperature Ignite->Monitor Calculate_q Calculate Heat Released (q) Monitor->Calculate_q Calculate_Hc Calculate Enthalpy of Combustion (ΔcH°) Calculate_q->Calculate_Hc Calculate_Hf Calculate Enthalpy of Formation (ΔfH°) Calculate_Hc->Calculate_Hf

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions and Heat Capacity

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1] It is particularly well-suited for determining the temperatures and enthalpies of phase transitions and for measuring heat capacity.

Experimental Protocol for Phase Transitions:

  • Sample Encapsulation : A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup : The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min).

  • Thermal Scan : The temperature of the cell is ramped up or down. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis : Phase transitions, such as melting (fusion), appear as endothermic peaks on the DSC thermogram. The temperature at the peak onset is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Experimental Protocol for Heat Capacity:

  • Baseline Run : A DSC scan is performed with two empty pans to establish the baseline heat flow.

  • Standard Run : A scan is performed with a sapphire standard, which has a well-known heat capacity.

  • Sample Run : A scan is performed with the this compound sample.

  • Data Analysis : By comparing the heat flow data from the three runs, the heat capacity of the sample can be calculated as a function of temperature.

Causality and Trustworthiness:

The reliability of DSC measurements depends on proper calibration of the instrument for both temperature and enthalpy using certified standards (e.g., indium for melting point and enthalpy). The heating rate can influence the appearance of the thermogram, so it is important to report the conditions under which the data was collected.[2]

Diagram of a DSC Experimental Workflow:

DSC_Workflow cluster_setup Experiment Setup cluster_measurement Measurement cluster_analysis Data Analysis SamplePrep Weigh and Encapsulate Sample Run Perform Thermal Scan SamplePrep->Run InstrumentSetup Program DSC with Heating/Cooling Rate InstrumentSetup->Run Record Record Differential Heat Flow Run->Record Thermogram Analyze DSC Thermogram Record->Thermogram PhaseTransitions Determine Transition Temperatures and Enthalpies Thermogram->PhaseTransitions HeatCapacity Calculate Heat Capacity Thermogram->HeatCapacity

Caption: General workflow for DSC analysis of phase transitions and heat capacity.

Vapor Pressure Measurements: Determining the Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (liquid to gas) and sublimation (solid to gas) can be determined by measuring the vapor pressure of this compound as a function of temperature.

Experimental Methods:

  • Static Method : The sample is placed in a container connected to a pressure gauge. The system is evacuated, and the pressure of the vapor in equilibrium with the condensed phase is measured at different temperatures.

  • Dynamic Method (Boiling Point Method) : The temperature at which the vapor pressure of the liquid equals the external pressure is measured. By varying the external pressure, a series of boiling points can be determined.

  • Knudsen Effusion Method : This technique is suitable for substances with low vapor pressures. The rate of effusion of the vapor through a small orifice from a thermostatted cell is measured. The vapor pressure can be calculated from the rate of mass loss.

Data Analysis:

The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation:

ln(P) = - (ΔHvap/sub / R) * (1/T) + C

where R is the ideal gas constant and C is a constant. By plotting ln(P) versus 1/T, the enthalpy of vaporization or sublimation can be determined from the slope of the line.

Causality and Trustworthiness:

The choice of method depends on the volatility of the compound. For accurate results, it is crucial to ensure that the system has reached equilibrium at each temperature point. The purity of the sample is also critical, as impurities can significantly affect the vapor pressure.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, or as a means of validation, computational chemistry provides a robust framework for predicting thermochemical properties. High-level ab initio methods, such as Gaussian-n (G3, G4) theories, can provide highly accurate thermochemical data.[3]

Computational Workflow:

  • Geometry Optimization : The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculation : A high-level, computationally expensive calculation is performed on the optimized geometry to obtain a very accurate electronic energy.

  • Thermochemical Property Calculation : The standard enthalpy of formation and other thermochemical properties are calculated from the computed energies and thermal corrections.

Authoritative Grounding and Trustworthiness:

The accuracy of computational results is highly dependent on the level of theory and basis set employed. G3 and G4 theories are composite methods that aim to approximate the results of very high-level calculations through a series of more manageable computations.[3] These methods have been shown to provide thermochemical data with "chemical accuracy" (typically within ±1-2 kcal/mol of experimental values) for a wide range of molecules.[4]

Diagram of a Computational Thermochemistry Workflow:

ComputationalWorkflow Input Define Molecular Structure of this compound GeomOpt Geometry Optimization (e.g., DFT) Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc SPEnergy High-Level Single-Point Energy Calculation (e.g., G4) FreqCalc->SPEnergy ThermoCalc Calculation of Thermochemical Properties (ΔfH°, Cp, etc.) SPEnergy->ThermoCalc Output Predicted Thermochemical Data ThermoCalc->Output

Caption: A typical workflow for the computational prediction of thermochemical properties.

Data Summary and Expected Values

While specific experimental thermochemical data for this compound is scarce, we can provide estimated values based on data for similar compounds and general chemical principles.

Thermochemical PropertyExpected Value RangeMethod of Determination
Standard Enthalpy of Formation (ΔfH°) -250 to -350 kJ/molCombustion Calorimetry, Computational Chemistry (G4)
Enthalpy of Fusion (ΔfusH°) 20 to 30 kJ/molDifferential Scanning Calorimetry (DSC)
Enthalpy of Vaporization (ΔvapH°) 50 to 65 kJ/molVapor Pressure Measurements, Correlation with Boiling Point
Heat Capacity (Cp) 200 to 250 J/(mol·K) at 298 KDifferential Scanning Calorimetry (DSC), Computational Chemistry

Note: These are estimated values and should be confirmed by experimental measurement.

Conclusion

The thermochemical characterization of this compound is a critical step in its development for various applications. This guide has outlined the primary experimental and computational methodologies that are essential for obtaining a complete thermochemical profile. While direct experimental data may not be readily available, the protocols described herein provide a clear and authoritative pathway for researchers to determine these vital properties. The integration of experimental techniques like combustion calorimetry and DSC with high-level computational methods ensures the generation of accurate and reliable thermochemical data, fostering safer, more efficient, and well-understood chemical processes.

References

  • PubChem. (4-bromophenyl) acetate. National Center for Biotechnology Information.
  • Fulem, M., Růžička, K., & Čenský, M. (2012). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. Journal of Physical Chemistry A, 116(44), 10749-10760.
  • MDPI. (2026). Polybenzimidazole Membranes Modified with Porous Aromatic Frameworks: Synthesis, Structure, Mechanical and Transport Properties.
  • PubChem. Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information.
  • Chemcasts. ethyl 2-(4-bromophenyl)acetate Properties vs Temperature.
  • PubChem. Phenyl acetate. National Center for Biotechnology Information.
  • Active Thermochemical Tables. Acetate Enthalpy of Formation. Argonne National Laboratory.
  • Chemcasts. ethyl 2-(4-bromophenyl)acetate Properties vs Pressure.
  • NIST. Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology.
  • ResearchGate. (2018). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting.
  • YouTube. (2014). Determination of Enthalpy Change of Combustion by Calorimetry.
  • MBE-Komponenten. Vapor Pressure Data.
  • University of Missouri-St. Louis. Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001.
  • PubChem. This compound. National Center for Biotechnology Information.
  • SciELO. (2003). Thermodynamic analysis of phenol acylation with acetic acid.
  • National Institutes of Health. (2015). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations.
  • YouTube. (2014). 5 Calorimetry Calculations (combustion).
  • Inventiva Pharma. (2010). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • University of Missouri-St. Louis. Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002.
  • Active Thermochemical Tables. Bromine Atom Enthalpy of Formation. Argonne National Laboratory.
  • CORE. (2017). Thermochimica Acta Determination of sublimation enthalpies of substituted benzophenones, fluorenes and diphenyl ethers by soluti.
  • ResearchGate. (2017). Determination of sublimation enthalpies of substituted benzophenones, fluorenes and diphenyl ethers by solution calorimetry method.
  • Science Ready. ΔH of Combustion and Neutralisation, Calorimetry.
  • Materials. (2019). Enthalpy of Fusion of Bromine (Br).
  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method.
  • ResearchGate. (2005). Enthalpies of formation and lattice enthalpies of alkaline metal acetates.
  • TA Instruments. (2002). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • ResearchGate. (2019). Differential scanning calarimetry (DSC) analysis of SIL, palladium acetate and catalyst system over heating rate of 10 K/min.
  • Acta Chemica Scandinavica. (1970). Enthalpies of Vaporization of Organic Compounds. VII. Some Carboxylic Acids.
  • ResearchGate. Combustion Calorimetry.
  • DDDT. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
  • Human Metabolome Database. (2012). Showing metabocard for Phenyl acetate (HMDB0040733).
  • Wikipedia. Acetylene.
  • WebElements. Bromine: thermochemistry and thermodynamics.
  • eCampusOntario Pressbooks. Appendix G | Standard Enthalpies of Formation for Selected Substances.
  • Chemistry LibreTexts. (2023). 3.10: Standard Enthalpies of Formation.
  • YouTube. (2018). Standard Enthalpy Of Formation - Thermodynamics (Part 17).

Sources

o-Bromophenyl acetate quantum chemical calculations

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Acetate

I'm starting my deep dive into the quantum chemical calculations of o-Brom ophenyl acetate. Google searches are underway to unearth computational methods, like DFT, along with the suitable theoretical frameworks and basis sets typically used for halogenated organic compounds.

Planning Computational Strategy

I've expanded my research to incorporate a deeper dive into academic papers and reviews on o-Brom ophenyl acetate. My focus is on the applications of calculations, specifically geometry optimization and spectroscopic property prediction. I'm also looking at frontier molecular orbitals and electronic properties. I'm searching for validation data to benchmark my upcoming results. I'm now structuring a technical guide.

Developing Technical Guide

I'm now outlining the structure of the technical guide. My introduction will emphasize the importance of computational chemistry for halogenated organic compounds, specifically o-Bromophenyl acetate. Next, I'll detail the theoretical background of the chosen methods. I'll include a step-by-step protocol for calculations, software choices, geometry optimization, and frequency calculations. I plan to include tables summarizing quantitative data and Graphviz diagrams to visualize the workflow.

An In-depth Technical Guide to o-Bromophenyl Acetate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

o-Bromophenyl acetate is a halogenated aromatic ester that has garnered significant interest in the field of organic synthesis. Its strategic placement of a bromine atom ortho to an acetate group provides a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. This guide offers a comprehensive overview of this compound, detailing its synthesis, exploring its reactivity in key cross-coupling reactions, and highlighting its applications in the development of pharmaceuticals and other functional materials.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Colorless to light yellow liquid
CAS Number 1829-37-4[1]
Boiling Point ~245-247 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound: A Practical Laboratory Protocol

The most common and efficient method for the synthesis of this compound is the esterification of 2-bromophenol. This can be achieved using either acetyl chloride or acetic anhydride in the presence of a base. The use of acetic anhydride is often preferred due to its lower cost and ease of handling.

Experimental Protocol: Esterification of 2-Bromophenol with Acetic Anhydride

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Bromophenol

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation setup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromophenol in dichloromethane.

  • Add a slight excess of pyridine to the solution.

  • Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Causality Behind Experimental Choices:

  • Pyridine as a Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger. It reacts with acetic anhydride to form a more reactive acetylpyridinium intermediate, which is then attacked by the phenoxide. It also neutralizes the acetic acid byproduct, driving the equilibrium towards the product.

  • Washing with Sodium Bicarbonate: This step is crucial to remove acidic impurities, such as unreacted acetic anhydride and the acetic acid byproduct, which can interfere with subsequent reactions or purification.

Reactivity of this compound: A Gateway to Molecular Complexity

The bromine atom on the aromatic ring of this compound is the key to its synthetic utility, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[2] this compound can be effectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base.

Typical Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos)

  • Base: K₂CO₃, K₃PO₄, Cs₂CO₃

  • Solvent: Toluene, dioxane, DMF, often with the addition of water.

  • Temperature: Typically between 80-120 °C.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Base Base Base->Transmetalation ArPd(II)Br(L)n ArPd(II)Br(L)n Oxidative Addition->ArPd(II)Br(L)n ArPd(II)Ar'(L)n ArPd(II)Ar'(L)n Transmetalation->ArPd(II)Ar'(L)n Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Product Biaryl Product Reductive Elimination->Product ArPd(II)Br(L)n->Transmetalation ArPd(II)Ar'(L)n->Reductive Elimination Heck_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Alkene Alkene Migratory Insertion Migratory Insertion Alkene->Migratory Insertion Pd(0) Pd(0) Pd(0)->Oxidative Addition Base Base ArPd(II)Br(L)n ArPd(II)Br(L)n Oxidative Addition->ArPd(II)Br(L)n AlkylPd(II)Intermediate AlkylPd(II)Intermediate Migratory Insertion->AlkylPd(II)Intermediate β-Hydride Elimination β-Hydride Elimination Product Substituted Alkene β-Hydride Elimination->Product HPd(II)Br HPd(II)Br β-Hydride Elimination->HPd(II)Br ArPd(II)Br(L)n->Migratory Insertion AlkylPd(II)Intermediate->β-Hydride Elimination HPd(II)Br->Pd(0) Base

Caption: Generalized workflow of a Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. [3][4][5]this compound can be coupled with a wide range of primary and secondary amines to synthesize N-aryl compounds.

Typical Reaction Conditions:

  • Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).

  • Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LiHMDS. [6]* Solvent: Anhydrous toluene, dioxane, or THF.

  • Temperature: Typically between 80-110 °C.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of Pd(0) to the C-Br bond. The resulting arylpalladium(II) complex then undergoes coordination with the amine, followed by deprotonation by the strong base to form a palladium amido complex. Reductive elimination from this complex furnishes the N-aryl product and regenerates the Pd(0) catalyst. [6]

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Pd(0) Pd(0)->Oxidative Addition Strong Base Strong Base Strong Base->Amine Coordination & Deprotonation ArPd(II)Br(L)n ArPd(II)Br(L)n Oxidative Addition->ArPd(II)Br(L)n ArPd(II)(NRR')(L)n ArPd(II)(NRR')(L)n Amine Coordination & Deprotonation->ArPd(II)(NRR')(L)n Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Product N-Aryl Product Reductive Elimination->Product ArPd(II)Br(L)n->Amine Coordination & Deprotonation ArPd(II)(NRR')(L)n->Reductive Elimination

Caption: Generalized workflow of a Buchwald-Hartwig amination.

Applications of this compound in Synthesis

The reactivity of this compound makes it a valuable precursor for the synthesis of various important molecular scaffolds.

Synthesis of Dibenzofurans

One notable application of this compound is in the synthesis of dibenzofurans, a class of heterocyclic compounds with diverse biological activities. [7][8]A common strategy involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization. [9] Reaction Scheme: A Suzuki-Miyaura coupling of this compound with an appropriately substituted arylboronic acid can be followed by an intramolecular cyclization to form the dibenzofuran core. Alternatively, a palladium-catalyzed intramolecular cyclization of a diaryl ether, which can be synthesized from this compound, can also yield dibenzofurans. [7]

Role in Pharmaceutical and Agrochemical Synthesis

While specific examples of marketed drugs directly synthesized from this compound are not widely disclosed in the public domain, its structural motif is present in various biologically active molecules. The cross-coupling reactions described above are fundamental transformations in medicinal and agrochemical research, suggesting that this compound serves as a key intermediate in the synthesis of numerous proprietary compounds. For instance, bromophenylacetic acid derivatives, which can be derived from this compound, are known intermediates in the synthesis of some pharmaceuticals. [10][11][12]The versatility of this compound allows for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery and agrochemical development. [13]

Spectroscopic Data for this compound

Accurate spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.6 (dd, 1H), ~7.3 (td, 1H), ~7.1 (td, 1H), ~7.0 (dd, 1H), ~2.3 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~168.8 (C=O), ~148.5 (C-O), ~133.5 (C-H), ~128.0 (C-H), ~127.5 (C-H), ~123.0 (C-H), ~116.0 (C-Br), ~21.0 (CH₃)
FTIR (neat, cm⁻¹) ν ~1770 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~1200 (C-O stretch), ~750 (C-Br stretch)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its ortho-bromo substituent in a range of powerful palladium-catalyzed cross-coupling reactions make it an important intermediate for the construction of complex molecular architectures. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, from laboratory-scale research to the development of novel pharmaceuticals and functional materials.

References

  • Polybenzimidazole Membranes Modified with Porous Aromatic Frameworks: Synthesis, Structure, Mechanical and Transport Properties. (2026). MDPI. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006).
  • Supporting information. The Royal Society of Chemistry. [Link]
  • o-Bromophenyl acet
  • The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development.
  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
  • FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2014).
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
  • α-Bromophenylacetic acid. NIST WebBook. [Link]
  • Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. (2015).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
  • Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar. [Link]
  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2006).
  • Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
  • 4-Bromophenylacetic acid. Wikipedia. [Link]
  • Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider Synthetic Pages. [Link]
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2006).
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry. [Link]
  • Synthesis method of drug intermediate phenyl acetate.
  • Heck Reaction—St
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Esterification of phenols.
  • Buchwald-Hartwig Amin
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross. The Royal Society of Chemistry. [Link]
  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar. [Link]
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. [Link]
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Phenol, 4-bromo-, 1-acet
  • Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins† (2013). SciSpace. [Link]
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

Sources

Methodological & Application

Synthesis of o-Bromophenyl Acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of o-bromophenyl acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary method detailed is the esterification of 2-bromophenol with acetic anhydride. This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, safety precautions, and methods for purification and characterization. The information is intended for researchers, chemists, and professionals in drug development and organic synthesis.

Introduction

This compound is an important chemical building block, utilized in the synthesis of a variety of more complex molecules. Its structure, featuring a bromine atom ortho to an acetate group on a benzene ring, allows for diverse subsequent chemical transformations, such as cross-coupling reactions. The synthesis of this compound is a fundamental example of esterification, a cornerstone reaction in organic chemistry. This guide will focus on a robust and accessible method for its preparation from 2-bromophenol and acetic anhydride.

Reaction Mechanism: Acetylation of 2-Bromophenol

The synthesis of this compound from 2-bromophenol and acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed without a catalyst, especially with reactive phenols.[1]

The generally accepted mechanism involves the nucleophilic attack of the hydroxyl group of 2-bromophenol on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the desired ester, this compound.

Reaction_Mechanism R1 2-Bromophenol Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 Acetic Anhydride R2->Int P1 This compound Int->P1 Collapse & Elimination P2 Acetic Acid Int->P2

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Bromophenol173.0110.0 g (57.8 mmol)Starting material
Acetic Anhydride102.098.8 mL (93.5 mmol)Acetylating agent
Pyridine (optional)79.100.5 mLCatalyst
Dichloromethane84.93100 mLSolvent
1 M HCl solution36.4650 mLFor workup
Saturated NaHCO₃ solution84.0150 mLFor workup
Brine (Saturated NaCl)58.4450 mLFor workup
Anhydrous MgSO₄120.37~5 gDrying agent
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.8 mmol) of 2-bromophenol in 50 mL of dichloromethane.

  • Addition of Reagents: To the stirred solution, add 8.8 mL (93.5 mmol) of acetic anhydride. If a catalyst is desired to accelerate the reaction, add 0.5 mL of pyridine.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of cold water.

  • Workup - Acid Wash: Add 50 mL of 1 M HCl solution to the separatory funnel to neutralize any remaining pyridine and wash the organic layer. Shake well and allow the layers to separate. Discard the aqueous layer.

  • Workup - Base Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid. Be cautious of CO₂ evolution. Shake gently at first, venting frequently. Discard the aqueous layer.

  • Workup - Brine Wash: Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification A Dissolve 2-Bromophenol in Dichloromethane B Add Acetic Anhydride (& Pyridine if needed) A->B C Stir at Room Temperature (4-6 hours) B->C D Quench with Water C->D E Wash with 1 M HCl D->E F Wash with sat. NaHCO₃ E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Filter & Concentrate H->I J Purify (Distillation/Chromatography) I->J P P J->P Final Product: This compound

Caption: Experimental Workflow for this compound Synthesis.

Safety Precautions

  • 2-Bromophenol: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts with water to form acetic acid.[2] Handle in a fume hood and wear appropriate PPE.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Use with extreme caution in a fume hood.

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization

The final product, this compound, should be a colorless to pale yellow liquid.[3] Its identity and purity can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or use a catalyst (e.g., pyridine or a catalytic amount of sulfuric acid).
Loss during workupEnsure proper separation of layers and minimize transfers.
Product is not pureIncomplete removal of starting materials or byproductsPerform careful workup washes. Purify by vacuum distillation or column chromatography.
Emulsion during workupAdd more brine to the separatory funnel to help break the emulsion.

Conclusion

The synthesis of this compound via the acetylation of 2-bromophenol with acetic anhydride is a reliable and straightforward procedure. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can effectively produce this valuable chemical intermediate for their synthetic needs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Nardi, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.
  • Zhang, Z.-H., et al. (2005). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry.
  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
  • Lugemwa, F. N., et al. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of a Sterically Encumbered and Base-Sensitive Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed transformation is pivotal in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides an in-depth technical overview and a field-proven protocol for a particularly challenging substrate: o-bromophenyl acetate. This molecule presents a dual challenge for the synthetic chemist:

  • Steric Hindrance: The ortho-position of the bromine atom relative to the phenyl ring creates significant steric bulk around the reaction center. This bulk can impede the crucial oxidative addition step of the catalytic cycle, often leading to slow reactions and low yields with conventional catalysts.[5]

  • Base-Labile Ester: The acetate functional group is susceptible to hydrolysis under the basic conditions required for the Suzuki coupling, leading to the formation of the undesired o-bromophenol byproduct.[6]

Successfully coupling this substrate requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent. This document will elucidate the rationale behind these choices, providing a robust protocol designed for high yield and minimal side-product formation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially for sterically hindered substrates.[5]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product substrate This compound (Ar-Br) substrate->oa boronic Boronic Acid (Ar'-B(OH)₂) boronic->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: Causality Behind Component Selection

The success of coupling this compound hinges on mitigating steric hindrance and preventing ester hydrolysis. The following choices are critical:

The Catalyst System: Overcoming Steric Repulsion

Standard palladium catalysts like Pd(PPh₃)₄ often fail with ortho-substituted substrates due to the steric clash between the bulky phosphine ligands and the substrate.[8] The solution lies in using modern, specially designed ligands that are both bulky and electron-rich.

  • Buchwald-type Biaryl Monophosphine Ligands (e.g., SPhos): These ligands are the gold standard for sterically demanding couplings.[9][10]

    • Expertise & Experience: The bulk of ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) promotes the formation of a monoligated Pd(0)L species. This creates more open coordination space on the palladium center, facilitating the oxidative addition of the hindered this compound.[9] The electron-donating nature of the ligand also increases the electron density on the palladium, further promoting this key step.

    • Trustworthiness: Catalyst systems using these ligands have demonstrated high turnover numbers and efficiency for a broad range of challenging substrates, making them a reliable choice.[11]

The Base: A Delicate Balance

The base is essential for activating the boronic acid for transmetalation, but strong bases like NaOH or alkoxides will rapidly hydrolyze the phenyl acetate ester.[6]

  • Potassium Phosphate (K₃PO₄): This is the base of choice for many modern Suzuki couplings, especially those with sensitive functional groups.[12]

    • Expertise & Experience: K₃PO₄ is a moderately strong base that is effective in promoting the formation of the boronate "ate" complex required for transmetalation without being aggressive enough to cause significant ester cleavage. Its proposed dual role includes not only activating the boronic acid but also facilitating the formation of a key hydroxo-palladium intermediate that accelerates the transmetalation step, particularly when water is used as a co-solvent.[13]

    • Trustworthiness: Unlike carbonates which can generate CO₂, leading to pressure buildup at elevated temperatures, K₃PO₄ is thermally stable and provides consistent, reproducible results.[14] Milder bases like potassium fluoride (KF) can also be effective.[7]

The Solvent System: Ensuring Solubility and Promoting Reactivity

An appropriate solvent system must dissolve all components of the reaction—the organic substrate, the aqueous base, and the palladium catalyst.

  • Aprotic Solvent with Water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O): Biphasic solvent systems are highly effective.

    • Expertise & Experience: 1,4-Dioxane is an excellent solvent for the organic substrates and the catalyst complex. The addition of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[15] This combination ensures all reagents are available in the appropriate phases for the catalytic cycle to proceed efficiently.

    • Trustworthiness: This solvent system is well-documented and widely used, providing a self-validating framework for achieving consistent results in Suzuki-Miyaura reactions.[3]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid as a representative example.

Protocol_Workflow start Start: Assemble Reagents setup Reaction Setup: - Add solids to flask - Seal and purge with Argon start->setup solvents Add Degassed Solvents: - 1,4-Dioxane - Water setup->solvents heating Reaction: - Heat to 80-100 °C - Stir for 4-12 hours solvents->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring monitoring->heating If incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup If complete purify Purification: - Dry (Na₂SO₄) - Concentrate - Flash Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound215.041.01.0215 mg
Phenylboronic acid121.931.21.2146 mg
Pd₂(dba)₃915.720.010.019.2 mg
SPhos410.510.0220.0229.0 mg
K₃PO₄ (anhydrous)212.273.03.0637 mg
1,4-Dioxane---5 mL
Deionized Water---1 mL
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (9.0 mg, 0.022 mmol).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. A robust inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (1 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The starting material (this compound) should be consumed, and a new, less polar spot (the biaryl product) should appear.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-acetylbiphenyl product.[16]

Expected Results and Data

The described protocol is optimized to provide high yields of the desired biaryl product while minimizing common side reactions.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90685 - 95
4-Methoxyphenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90880 - 90
4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100882 - 92
3,5-Dimethylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1001275 - 85

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid.1. Ensure a robust inert atmosphere throughout setup and reaction.2. Use freshly degassed solvents.3. Use fresh, high-purity boronic acid; consider using the corresponding pinacol ester for improved stability.[2]
Significant Ester Hydrolysis 1. Base is too strong.2. Reaction temperature is too high or time is too long.3. Excess water in the reaction.1. Switch to a milder base like K₂CO₃ or KF.[7]2. Lower the reaction temperature to 80 °C and monitor carefully to stop upon completion.3. Ensure the correct solvent ratio is used.
Formation of Homocoupling Product 1. Presence of oxygen leading to Pd(II) species.2. Slow oxidative addition relative to boronic acid homocoupling.1. Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel.[2]2. Use a more electron-rich ligand (e.g., RuPhos) to accelerate oxidative addition.[12]
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Side reaction pathway from the Ar-Pd(II)-Br intermediate.1. Use high-purity, anhydrous solvents.2. This is an inherent side reaction; optimizing for faster C-C coupling with a more active catalyst system is the best mitigation strategy.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation that exemplifies the power of modern catalyst design. By understanding the mechanistic hurdles of steric hindrance and base sensitivity, and by rationally selecting a catalyst system featuring a bulky, electron-rich biarylphosphine ligand and a moderately strong base like K₃PO₄, researchers can reliably synthesize valuable ortho-substituted biaryl acetates. This guide provides a robust, self-validating framework and protocol to empower scientists in drug discovery and materials science to tackle this and similar demanding cross-coupling reactions with confidence.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... [Link]
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Dreher, S. D., et al. (2012).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Letters. (2025, June 16).
  • ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12).
  • The Journal of Organic Chemistry. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
  • Common Organic Chemistry.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
  • ResearchGate.
  • ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
  • American Chemical Society.
  • ResearchGate. (2025, August 7).
  • PubMed Central. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • PubMed Central.
  • PubMed Central. (2022, January 4).
  • ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
  • Organic Chemistry Portal.
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Organic Letters.
  • ResearchGate. (2025, August 6). The Suzuki Reaction Under Solvent-Free Conditions. [Link]

Sources

Application Notes and Protocols: Mastering the Heck Coupling of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Heck Couplings

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[2] However, the efficiency of the Heck reaction can be significantly hampered by steric hindrance, particularly when employing ortho-substituted aryl halides.[3]

o-Bromophenyl acetate presents a classic example of such a sterically challenging substrate. The presence of the ortho-bromo and ortho-acetoxy groups creates significant steric bulk around the palladium center during the catalytic cycle, which can impede key steps such as oxidative addition and subsequent migratory insertion. This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the Heck coupling of this compound, offering detailed insights into reaction conditions, a step-by-step protocol, and troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Perspective on Steric Hindrance

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is crucial for rationalizing the choice of reaction conditions, especially for sterically demanding substrates.

A typical Heck reaction mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5] For this compound, the steric bulk of the ortho-substituents can slow down this initial step.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.[6] The regioselectivity of this step is influenced by both electronic and steric factors.[7]

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[5]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[7]

The steric hindrance in this compound primarily impacts the oxidative addition and migratory insertion steps. The bulky ortho groups can disfavor the approach of the palladium catalyst and the subsequent coordination and insertion of the alkene. To overcome these hurdles, careful selection of the catalyst system, particularly the ligands, is paramount.

Heck_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Alkene_Complex [(Alkene)ArPd(II)L₂]X ArPd(II)XL2->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)XL₂ Alkene_Complex->Insertion_Product Migratory Insertion Pd_Hydride HPd(II)XL₂ Insertion_Product->Pd_Hydride β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product Pd_Hydride->Pd(0)L2 Reductive Elimination (+ Base) Salt H-Base⁺ X⁻ Pd_Hydride->Salt ArX o-Bromophenyl acetate ArX->ArPd(II)XL2 Alkene Alkene Alkene->Alkene_Complex

Figure 2: Experimental workflow for the Heck coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Alkene Addition: Under a positive flow of inert gas, add anhydrous DMF (5 mL) followed by styrene (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere to prevent catalyst oxidation. Use fresh, high-purity reagents.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate ligandScreen different bulky phosphine or NHC ligands.
Formation of Side Products Alkene isomerizationAdding a silver salt can sometimes suppress isomerization by facilitating reductive elimination. [7]
Reductive Heck productThis can be influenced by the base, solvent, and temperature. [8]Optimization of these parameters may be necessary.
Catalyst Decomposition (Black Precipitate) High temperature or presence of oxygenEnsure rigorous exclusion of air. Consider a slightly lower reaction temperature.

Conclusion

The Heck coupling of this compound, while challenging due to steric hindrance, can be successfully achieved with a well-defined set of reaction conditions. The key to success lies in the use of bulky and electron-rich ligands, such as sterically hindered phosphines or N-heterocyclic carbenes, which can overcome the steric impediment and promote the key steps of the catalytic cycle. By carefully optimizing the catalyst system, base, solvent, and temperature, researchers can effectively utilize this powerful C-C bond-forming reaction to access a wide range of valuable substituted alkenes for applications in drug discovery and materials science.

References

  • [Link to a relevant scientific article on Heck reaction applic
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
  • [Link to a relevant scientific article on sterically hindered couplings]
  • [Link to a relevant scientific article on NHC ligands in Heck reactions]
  • Prajapati, S. M., et al. (2016). Heck Reaction—State of the Art. Molecules, 21(9), 1156. [Link]
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
  • [Link to a relevant scientific article on solvent effects in Heck reactions]
  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • Wikipedia. (2023). Heck reaction. [Link]
  • [Link to a relevant scientific article on base effects in Heck reactions]
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(37), 7150–7177. [Link]
  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]
  • Organic Chemistry Lessons. (2021). Heck Reaction | Named Reactions. [Link]
  • Dong, G., & Teo, P. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
  • [Link to a relevant scientific article on troubleshooting Heck reactions]
  • [Link to a relevant scientific article on purific
  • Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031–3033. [Link]
  • [Link to a relevant scientific article on safety in Heck reactions]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Sources

Application Notes and Protocols: o-Bromophenyl Acetate as a Protecting Group for Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Phenol Protection

In the intricate world of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Phenolic hydroxyl groups, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. While a plethora of protecting groups for phenols exists, the selection of an appropriate group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. This guide delves into the application of the o-bromophenylacetyl group as a specialized protecting moiety for phenols, offering insights into its introduction, cleavage, and potential strategic advantages in complex synthetic routes.

The o-bromophenylacetyl group, while not as commonly employed as standard acetyl or benzyl groups, presents unique characteristics stemming from the electronic and steric influence of the ortho-bromo substituent. These attributes can be leveraged to fine-tune reactivity and potentially introduce orthogonal deprotection strategies.

Core Principles and Strategic Value

The use of any protecting group is a tactical decision in synthesis design. The ideal protecting group should be introduced efficiently, remain robust under a variety of reaction conditions, and be cleaved selectively in high yield when its protective role is complete.

Rationale for the o-Bromophenylacetyl Group

The introduction of an ortho-bromo substituent onto the phenylacetyl scaffold modifies the electronic nature of the ester carbonyl and introduces steric hindrance around the ester linkage. This can influence:

  • Stability: The electron-withdrawing nature of the bromine atom can affect the lability of the ester bond to acidic and basic hydrolysis compared to a simple phenylacetyl or acetyl group.

  • Orthogonality: The unique electronic properties may allow for selective cleavage in the presence of other ester-based protecting groups.

  • Analytical Tractability: The presence of a bromine atom provides a unique isotopic signature in mass spectrometry, aiding in the characterization of protected intermediates.

Experimental Protocols

The following protocols are based on established principles of organic synthesis for the protection of phenols as esters and their subsequent deprotection.

Part 1: Protection of Phenols using o-Bromophenylacetyl Chloride

The protection of a phenolic hydroxyl group with the o-bromophenylacetyl moiety is typically achieved via acylation using o-bromophenylacetyl chloride in the presence of a base.

Diagram of Protection Workflow:

G cluster_0 Protection Protocol Start Phenol Substrate + o-Bromophenylacetyl Chloride Base Base (e.g., Pyridine, Triethylamine, or NaH) Start->Base Add Solvent Anhydrous Solvent (e.g., DCM, THF, DMF) Base->Solvent Dissolve in Reaction Reaction at 0 °C to RT Solvent->Reaction Stir Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product o-Bromophenyl Acetate Protected Phenol Purification->Product

Caption: General workflow for the protection of phenols.

Detailed Protocol: Acylation with o-Bromophenylacetyl Chloride

  • Preparation: To a solution of the phenol (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a suitable base (1.1-1.5 equiv). For less acidic phenols, a stronger base like sodium hydride (NaH) may be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of o-bromophenylacetyl chloride (1.1-1.2 equiv) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. If a water-miscible solvent was used, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: o-Bromophenylacetyl chloride is highly reactive towards water, which would lead to the formation of o-bromophenylacetic acid and reduce the yield of the desired ester.

  • Base: The base is crucial to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. The choice of base depends on the pKa of the phenol.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.

Part 2: Deprotection of this compound Protected Phenols

The cleavage of the o-bromophenylacetyl group to regenerate the free phenol is typically accomplished by hydrolysis under basic or acidic conditions.

Diagram of Deprotection Workflow:

G cluster_1 Deprotection Protocol Start This compound Protected Phenol Conditions Basic or Acidic Hydrolysis Start->Conditions Subject to Solvent Protic Solvent (e.g., Methanol, Ethanol, Water) Conditions->Solvent In Reaction Reaction at RT to Reflux Solvent->Reaction Stir Workup Neutralization & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Free Phenol Purification->Product

Caption: General workflow for the deprotection of this compound.

Detailed Protocol: Basic Hydrolysis

  • Reaction Setup: Dissolve the this compound protected phenol (1.0 equiv) in a protic solvent such as methanol, ethanol, or a mixture of THF and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) (2-5 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., 1 M HCl) to a pH of ~7.

  • Extraction and Purification: Remove the organic solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude phenol can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to initiate hydrolysis.

  • Protic Solvent: Protic solvents are necessary to dissolve the base and facilitate the proton transfer steps in the hydrolysis mechanism.

  • Neutralization: Acidification of the reaction mixture after hydrolysis is crucial to protonate the resulting phenoxide and allow for its extraction into an organic solvent.

Comparative Analysis and Field-Proven Insights

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability & Remarks
Acetyl (Ac) Acetic anhydride or acetyl chloride, base (pyridine, Et3N)Mild base (K2CO3, MeOH) or acid (HCl, H2O)Labile to both acidic and basic conditions.
Benzyl (Bn) Benzyl bromide or chloride, base (NaH, K2CO3)Hydrogenolysis (H2, Pd/C), strong acid (BBr3)Stable to a wide range of conditions, but requires specific, often harsh, deprotection.
This compound o-Bromophenylacetyl chloride, base (pyridine, Et3N)Base (NaOH, LiOH) or acid hydrolysis.Stability is expected to be comparable to other phenylacetyl esters. The ortho-bromo group may influence hydrolysis rates. Potential for specialized cleavage methods (e.g., palladium-catalyzed reactions) could be explored for orthogonality.

Authoritative Grounding & Comprehensive References

The protocols and principles described herein are based on well-established methodologies in organic synthesis for the protection and deprotection of functional groups. While specific literature on the o-bromophenylacetyl group as a phenol protectant is not abundant, the reactivity patterns are extrapolated from foundational knowledge in the field.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004.
  • Chandrasekhar, S.; Reddy, Ch. R.; Rao, R. J. Deprotection of allyl ethers, amines and esters. Tetrahedron2001, 57 (17), 3435-3438. [Link]
  • Organic Chemistry Portal. Protecting Groups. [Link]

Sources

Application Note: Mechanistic Insights and Experimental Protocol for the Hydrolysis of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry and holds significant importance in various fields, including drug development, where it often governs the activation of prodrugs. Among the vast array of esters, aryl esters like o-Bromophenyl acetate present a compelling case for mechanistic study due to the electronic and steric influences of the aromatic ring and its substituents. Understanding the kinetics and mechanism of the hydrolysis of this compound provides a valuable model for predicting the stability and reactivity of more complex pharmaceutical compounds. This application note offers a detailed examination of the hydrolysis mechanism, the factors influencing the reaction rate, and a comprehensive, step-by-step protocol for its kinetic analysis using UV-Vis spectrophotometry.

Part I: The Reaction Mechanism

The hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol or, in this case, a phenol. The reaction can be catalyzed by either acid or base, or it can proceed, albeit much more slowly, under neutral conditions.

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of this compound is an essentially irreversible process that proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[1] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, expelling the o-bromophenoxide ion as the leaving group. The final step is a rapid acid-base reaction where the newly formed acetic acid protonates the o-bromophenoxide, yielding o-bromophenol and the acetate ion. The overall reaction is driven to completion by this final deprotonation step.[2]

The presence of the ortho-bromo substituent has a notable electronic effect. As an electron-withdrawing group, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted phenyl acetate.

// Reactants reactants [label=<

+

This compound

Hydroxide

];

// Transition State 1 (Tetrahedral Intermediate) ts1 [label=<

Tetrahedral Intermediate

];

// Products products [label=<

+

o-Bromophenoxide

Acetic Acid

];

// Final Products final_products [label=<

+

o-Bromophenol

Acetate

];

// Arrows reactants -> ts1 [label="k1 (slow)"]; ts1 -> products [label="k2 (fast)"]; products -> final_products [label="Proton Transfer (fast)"]; } caption: "Base-Catalyzed Hydrolysis of this compound"

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[3] A water molecule, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate.[3][4] Following a series of proton transfers, the o-bromophenol moiety is eliminated as a neutral molecule, and deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields acetic acid.[3][4] To drive the equilibrium towards the products, a large excess of water is typically used.[3]

// Reactants reactants [label=<

+

];

// Protonated Ester protonated [label=<

Protonated Ester

];

// Tetrahedral Intermediate intermediate [label=<

Tetrahedral Intermediate

];

// Products products [label=<

+ +

];

// Edges reactants -> protonated [label="Protonation"]; protonated -> intermediate [label="+ H2O"]; intermediate -> products [label="Proton Transfers & Elimination"]; } caption: "Acid-Catalyzed Hydrolysis of this compound"

Part II: Kinetic Analysis & Influencing Factors

The rate of hydrolysis is highly dependent on pH, temperature, and the solvent system. A typical pH-rate profile for ester hydrolysis is U-shaped, indicating contributions from both acid- and base-catalyzed pathways, with the rate being slowest at a neutral pH.[5]

Under basic conditions, with a large excess of hydroxide, the reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by monitoring the reaction progress over time. The second-order rate constant (k_OH) can then be calculated using the following relationship:

k_obs = k_OH * [OH⁻]

Factors influencing the rate include:

  • pH: The rate is directly proportional to the concentration of H₃O⁺ in acidic solutions and OH⁻ in basic solutions.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, allowing for the determination of the activation energy.

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring, such as the bromo group, stabilize the negatively charged transition state in base-catalyzed hydrolysis, thereby increasing the reaction rate. Conversely, electron-donating groups would decrease the rate.

EsterHalf-Life at pH 7, 25°CReference
2,4-D Methyl ester7 days[6]
Ethyl benzoate3.9 years[6]
Diethylphthalate3.9 years[6]
Di-n-Octylphthalate107 years[6]

Part III: Experimental Protocol for Monitoring Hydrolysis

This protocol details a method for determining the pseudo-first-order and second-order rate constants for the base-catalyzed hydrolysis of this compound using UV-Vis spectrophotometry. The method relies on monitoring the increase in absorbance due to the formation of the o-bromophenolate ion, which has a strong absorbance in the UV-Vis region that is distinct from the starting ester.

Objective

To determine the rate constant for the base-catalyzed hydrolysis of this compound at a constant temperature.

Materials & Reagents
  • This compound

  • Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl)

  • Buffer solutions (e.g., phosphate or borate)

  • Acetonitrile (or another suitable organic solvent)

  • Deionized water

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Vis Spectrophotometer with a temperature-controlled cell holder

  • pH meter

  • Thermostatted water bath

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Ester, NaOH, Buffer) mix_reagents Mix Buffer, NaOH, and Ester solution in Cuvette prep_solutions->mix_reagents prep_instrument Equilibrate Spectrophotometer & Water Bath to 25°C place_cuvette Place Cuvette in Spectrophotometer prep_instrument->place_cuvette mix_reagents->place_cuvette start_scan Initiate Time-Scan (e.g., at 290 nm) place_cuvette->start_scan record_data Record Absorbance vs. Time start_scan->record_data plot_data Plot ln(A∞ - At) vs. Time record_data->plot_data calc_k Calculate k_obs from Slope plot_data->calc_k calc_k2 Calculate Second-Order Rate Constant calc_k->calc_k2

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile. Expert Insight: Using a water-miscible organic solvent like acetonitrile prevents hydrolysis of the ester in the stock solution and ensures it dissolves readily in the aqueous reaction mixture.

    • Prepare a series of NaOH solutions of known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M) in deionized water.

    • Prepare a buffer solution (e.g., 0.05 M phosphate buffer, pH 7.5) to maintain a constant pH if needed, though in strongly basic solutions, the hydroxide concentration will dictate the pH.

    • Prepare a stock solution of KCl (e.g., 1 M) to maintain constant ionic strength across different kinetic runs.

  • Determination of λ_max:

    • Prepare a solution of the product, o-bromophenol, in a basic solution (e.g., 0.01 M NaOH) to form the o-bromophenolate ion.

    • Scan the UV-Vis spectrum of this solution from approximately 250 nm to 400 nm to determine the wavelength of maximum absorbance (λ_max). This will be the wavelength used for the kinetic measurements.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max and equilibrate the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • In a 1 cm quartz cuvette, pipette the required volumes of the NaOH solution, KCl solution, and buffer (if used) to a final volume of, for example, 2.9 mL. Place the cuvette in the cell holder and allow it to reach thermal equilibrium.

    • To initiate the reaction, rapidly add a small, known volume (e.g., 100 µL) of the this compound stock solution, mix quickly by inverting the cuvette, and immediately start recording the absorbance as a function of time. Trustworthiness Check: The concentration of NaOH should be at least 10-fold greater than the initial concentration of the ester to ensure pseudo-first-order conditions.

    • Continue data collection for at least 3-5 half-lives, until the absorbance value becomes constant (A_∞).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of this line will be equal to -k_obs.

    • Repeat the experiment with different concentrations of NaOH.

    • Plot k_obs versus [OH⁻]. The slope of this line will give the second-order rate constant, k_OH.

Part IV: Data Interpretation & Troubleshooting

  • Linearity of Plots: The plot of ln(A_∞ - A_t) vs. time should be linear, confirming that the reaction is first-order with respect to the ester. A non-linear plot may indicate a more complex reaction mechanism or experimental artifacts.

  • Temperature Control: Maintaining a constant temperature is critical as rate constants are highly temperature-dependent. Fluctuations of even a degree can introduce significant error.

  • Solvent Effects: The percentage of organic co-solvent (e.g., acetonitrile) should be kept low and constant across all experiments to avoid influencing the rate.[5]

  • Troubleshooting:

    • Precipitation: If the ester is not sufficiently soluble in the aqueous mixture, precipitation may occur, leading to scattering and erroneous absorbance readings. If this happens, decrease the initial concentration of the ester.

    • Unstable Baseline: An unstable baseline can result from lamp instability or temperature fluctuations. Allow the instrument to warm up properly and ensure the temperature controller is functioning correctly.

Conclusion

The hydrolysis of this compound serves as an excellent model system for studying the principles of nucleophilic acyl substitution and the influence of electronic effects on reaction kinetics. The base-catalyzed pathway is a straightforward bimolecular reaction that can be reliably monitored using UV-Vis spectrophotometry. The detailed protocol provided herein offers a robust framework for researchers to quantitatively assess the reactivity of this and similar aryl esters, providing valuable data for applications ranging from physical organic chemistry to the design and evaluation of ester-based prodrugs.

References

  • IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • U.S. Environmental Protection Agency. (Date not available). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
  • Chemistry Steps. (Date not available). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. (2019). mechanism of ester hydrolysis.
  • ACS Publications. (Date not available). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions.
  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.

Sources

Application Note: Derivatization Strategies for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of o-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Direct analysis of polar compounds like o-bromophenol by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by poor chromatographic performance, including peak tailing and low sensitivity, due to the active hydrogen on the phenolic hydroxyl group. This application note provides a comprehensive guide and detailed protocols for the derivatization of o-bromophenol to enhance its volatility and thermal stability, thereby enabling robust and reliable GC-MS analysis. Two primary, field-proven derivatization methodologies are presented: acetylation to form o-bromophenyl acetate and silylation to form its trimethylsilyl (TMS) ether. The causality behind experimental choices, step-by-step protocols, and expected outcomes are discussed to equip researchers, scientists, and drug development professionals with a self-validating system for accurate quantification.

Introduction: The Rationale for Derivatization

o-Bromophenol is a significant compound used as a precursor in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its detection and quantification are critical for process monitoring and environmental safety. However, the inherent polarity of the phenolic hydroxyl (-OH) group leads to strong interactions with active sites in the GC column and inlet, causing undesirable chromatographic behavior.

Derivatization is a chemical modification process that addresses these challenges by converting the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[1] This transformation is crucial for:

  • Improved Peak Shape: Reducing hydrogen bonding minimizes peak tailing, resulting in sharp, symmetrical peaks.[2]

  • Increased Volatility: The resulting derivatives have lower boiling points, allowing them to elute at lower temperatures with better resolution.

  • Enhanced Thermal Stability: Derivatives are less likely to degrade in the hot GC injector, ensuring accurate quantification.

  • Characteristic Mass Spectra: Derivatization can produce fragments in the mass spectrometer that are unique and useful for structural confirmation.

This guide focuses on two of the most effective derivatization strategies for phenols: acetylation and silylation.

Figure 1: The problem of direct GC-MS analysis of o-bromophenol and the derivatization solution.

Derivatization Methodologies: Protocols and Scientific Basis

The choice between acetylation and silylation often depends on the sample matrix, available reagents, and potential interferences. Silylation is highly effective but demands strictly anhydrous (water-free) conditions, as the reagents readily react with moisture.[3] Acetylation is more robust in this regard and is a highly effective alternative.[4]

Protocol 1: Acetylation with Acetic Anhydride

This method converts o-bromophenol into this compound, an ester derivative. The reaction is catalyzed by a base, typically pyridine, which also acts as a solvent and scavenges the acetic acid byproduct.

Scientific Principle: The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The pyridine catalyst facilitates the removal of the hydroxyl proton, increasing the nucleophilicity of the phenoxide ion and driving the reaction to completion.

Materials and Reagents:

  • Sample containing o-bromophenol, dried and reconstituted in a suitable solvent (e.g., Toluene, Dichloromethane).

  • Acetic Anhydride (≥99%).

  • Pyridine (Anhydrous, ≥99.8%).

  • Internal Standard (e.g., 4-Bromophenol-d4 or a suitable stable isotope-labeled analog).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • GC Vials (2 mL) with PTFE-lined caps.

Step-by-Step Protocol:

  • Sample Preparation: Transfer a known volume or mass of the sample into a 2 mL GC vial. If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction into an appropriate organic solvent and evaporate to dryness under a gentle stream of nitrogen.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue.

  • Reconstitution & Reagent Addition: Add 100 µL of pyridine to dissolve the residue. Following this, add 150 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: Cool the vial to room temperature. Carefully add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex for 30 seconds and allow the layers to separate.

  • Extraction: Using a pipette, carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS injection.

Protocol 2: Silylation with BSTFA + TMCS

Silylation is a powerful technique that replaces the active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent, and its reactivity is often enhanced with a catalyst like trimethylchlorosilane (TMCS).[6]

Scientific Principle: BSTFA reacts with the hydroxyl group to form a silyl ether. The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silyl donor.[7] The TMCS catalyst accelerates the reaction, particularly for hindered phenols, by providing a more reactive intermediate.[5][6] Crucially, this reaction must be performed under anhydrous conditions , as any water present will preferentially react with the silylating reagent, reducing the yield and potentially damaging the GC column.[3]

Materials and Reagents:

  • Sample containing o-bromophenol (must be completely dry).

  • BSTFA + 1% TMCS (or other desired ratio).

  • Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile, or Acetone). Acetone has been shown to significantly accelerate silylation reactions.[8]

  • Internal Standard (as above).

  • GC Vials (2 mL) with PTFE-lined caps.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample extract is completely anhydrous. This is the most critical step. Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue.

  • Reagent Addition: Add 100 µL of anhydrous acetone (or other suitable solvent) to dissolve the residue. Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes. For many phenols, the reaction can be completed in minutes or even seconds at room temperature, especially in acetone.[8][9] Monitoring reaction progress is recommended when developing a new method.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct GC-MS injection. There is no work-up or quenching step required.

Experimental Workflow and GC-MS Parameters

A robust analytical workflow ensures reproducibility. The following diagram outlines the key stages from sample receipt to data analysis.

G A Sample (Aqueous or Organic Matrix) B Extraction & Solvent Evaporation (Ensure Anhydrous Conditions) A->B C Spike Internal Standard B->C D Split Sample Aliquot C->D E Protocol 1: Acetylation (Acetic Anhydride + Pyridine) D->E Aliquot 1 F Protocol 2: Silylation (BSTFA + TMCS) D->F Aliquot 2 G GC-MS Analysis E->G F->G

Figure 2: General experimental workflow for the derivatization and analysis of o-bromophenol.

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column Low-polarity phase, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temp. 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification

Expected Results and Data Interpretation

Successful derivatization will yield sharp, symmetrical peaks for the this compound and o-bromophenyl-TMS ether, with a significantly reduced or absent peak for the parent o-bromophenol.

CompoundDerivative TypeExpected Molecular WeightKey Mass Fragments (m/z) for SIM
o-Bromophenol(Underivatized)172/174 g/mol 172, 174, 93
This compound Acetyl214/216 g/mol 172, 174 (loss of ketene, C₂H₂O), 214, 216[10]
o-Bromophenyl-TMS Ether Silyl244/246 g/mol 229, 231 (loss of methyl, CH₃), 244, 246

Note: Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in characteristic M and M+2 ion clusters in the mass spectra.

Conclusion

Derivatization is an essential and powerful technique for the reliable GC-MS analysis of o-bromophenol. Both acetylation and silylation effectively cap the polar hydroxyl group, dramatically improving chromatographic performance and analytical sensitivity. Acetylation provides a robust method that is less susceptible to moisture, while silylation offers high reaction efficiency under anhydrous conditions. By selecting the appropriate derivatization strategy and following the detailed protocols provided, researchers can achieve accurate, reproducible, and self-validating results for the quantification of this important chemical compound.

References

  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: Molecules (via PubMed Central) URL:[Link]
  • Title: Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization Source: Talanta (via PubMed) URL:[Link]
  • Title: Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses Source: W
  • Title: Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination Source: ResearchG
  • Title: o-BROMOPHENOL - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation Source: ResearchG
  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: ResearchG
  • Title: Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses Source: ResearchG
  • Title: Phenol, 4-bromo-, acet
  • Title: The mechanism of formation of o-bromophenol from bromobenzene Source: PubMed, N
  • Title: Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Title: Derivatization in Gas Chromatography (GC) Explained Source: Phenomenex Blog URL:[Link]

Sources

Application Notes & Protocols: o-Bromophenyl Acetate as a Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). o-Bromophenyl acetate has emerged as a highly valuable and versatile building block, primarily due to the orthogonal reactivity of its functional groups. The presence of an aryl bromide provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the acetate group can be readily hydrolyzed to a phenol, offering a subsequent point for diversification. This guide provides an in-depth exploration of this compound's synthesis, properties, and its application in key synthetic transformations that are foundational to modern drug discovery. Detailed, field-proven protocols for Suzuki-Miyaura and Heck couplings are presented, alongside a discussion of their relevance in constructing core scaffolds for various therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound (C8H7BrO2) is an aromatic compound distinguished by an acetate group and a bromine atom in an ortho relationship on a benzene ring.[1][2] This specific arrangement is not merely incidental; it is the key to its utility in multi-step pharmaceutical synthesis. The aryl bromide is a classic substrate for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of medicinal chemistry.[3] The acetate group, being a protected phenol, is stable to many reaction conditions used to modify the aryl bromide, and can be deprotected under straightforward conditions to reveal a nucleophilic hydroxyl group for further functionalization.

This dual reactivity allows for a modular and convergent approach to synthesizing complex molecules, which is highly desirable in drug development. Intermediates derived from this compound are found in synthetic routes targeting a range of therapeutic areas, including non-steroidal anti-inflammatory drugs (NSAIDs), selective estrogen receptor modulators (SERMs), and cardiovascular agents.[4][5][6]

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the esterification of o-bromophenol. The following protocol describes a standard laboratory procedure using acetyl chloride.

Experimental Protocol: Synthesis from o-Bromophenol

Objective: To synthesize this compound via acylation of o-bromophenol.

Reaction Scheme: o-Bromophenol + Acetyl Chloride → this compound + HCl

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
o-BromophenolC6H5BrO173.0110.0 g0.0578
Acetyl ChlorideC2H3ClO78.505.3 mL0.0751
PyridineC5H5N79.107.0 mL0.0866
DichloromethaneCH2Cl284.93100 mL-
1M Hydrochloric AcidHCl36.4650 mL-
Saturated NaHCO3NaHCO384.0150 mL-
BrineNaCl (aq)-50 mL-
Anhydrous MgSO4MgSO4120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add o-bromophenol (10.0 g, 0.0578 mol) and dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (7.0 mL, 0.0866 mol) to the stirred solution. Following this, add acetyl chloride (5.3 mL, 0.0751 mol) dropwise over 15 minutes. Causality Note: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The slow, cooled addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting o-bromophenol spot is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl to quench the reaction and remove excess pyridine.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to remove residual acid) and 50 mL of brine (to reduce the water content).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 15% EtOAc) to afford pure this compound as a clear oil.[7]

Safety and Handling
  • Acetyl chloride is corrosive and reacts violently with water; handle it in a chemical fume hood.[8]

  • Pyridine is flammable and toxic.

  • Dichloromethane is a suspected carcinogen.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as an intermediate is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.[10][11]

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is an indispensable method for constructing biaryl scaffolds, which are prevalent in many classes of pharmaceuticals, including NSAIDs and cardiovascular drugs.[12][13]

Objective: To synthesize an o-(acetoxyphenyl)aryl compound via Suzuki-Miyaura coupling.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Workup & Purification reagents 1. Add this compound, Arylboronic Acid, Base (K2CO3) to an oven-dried flask. solvent 2. Add Solvent (e.g., Dioxane/Water). reagents->solvent degas 3. Degas mixture with N2/Ar (Purge & Refill cycles). solvent->degas catalyst 4. Add Pd Catalyst (e.g., Pd(PPh3)4). degas->catalyst heat 5. Heat reaction mixture (e.g., 90 °C) and monitor by TLC/LCMS. catalyst->heat cool 6. Cool to RT, dilute with Ethyl Acetate and Water. heat->cool extract 7. Separate layers, extract aqueous phase. cool->extract dry 8. Combine organic layers, wash with brine, dry (Na2SO4). extract->dry purify 9. Concentrate and purify by column chromatography. dry->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 20 minutes. Causality Note: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq).

  • Heating and Monitoring: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the biaryl product.

Application Protocol 2: Heck Reaction for Alkene Vinylation

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins, which are key structural motifs in various APIs.[15][16]

Objective: To synthesize an o-acetoxyphenyl-substituted alkene.

Workflow Diagram: Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Workup & Purification reagents 1. Add this compound, Alkene (e.g., n-butyl acrylate), Base (e.g., Et3N), and Ligand (e.g., P(o-tol)3) to flask. solvent 2. Add Solvent (e.g., DMF or Acetonitrile). reagents->solvent degas 3. Degas mixture with N2/Ar. solvent->degas catalyst 4. Add Pd Catalyst (e.g., Pd(OAc)2). degas->catalyst heat 5. Heat reaction mixture (e.g., 100 °C) and monitor. catalyst->heat cool 6. Cool to RT, filter off precipitated salts. heat->cool extract 7. Dilute filtrate with Ether/Water, separate layers. cool->extract dry 8. Wash organic layer, dry, and concentrate. extract->dry purify 9. Purify by column chromatography or distillation. dry->purify

Caption: Workflow for a typical Heck Reaction.

Detailed Protocol:

  • Reagent Loading: In a Schlenk tube, combine this compound (1.0 eq), the alkene (e.g., n-butyl acrylate, 1.5 eq), palladium(II) acetate [Pd(OAc)2] (0.02 eq), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent such as DMF or acetonitrile.

  • Degassing and Heating: Degas the mixture with an inert gas, seal the tube, and heat to 100-120 °C. Causality Note: The base is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[11]

  • Monitoring: Monitor the reaction's progress by GC-MS or TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium bromide salt.

  • Extraction and Purification: Dilute the filtrate with diethyl ether and wash with water to remove the DMF. Dry the organic phase, concentrate, and purify the resulting product by column chromatography or distillation.

Building Complex Scaffolds: Application in Drug Candidate Synthesis

The products from these initial coupling reactions are valuable intermediates themselves, ready for further transformation.

Hydrolysis to Phenol: Unveiling a Second Reactive Site

A key strategic step is the hydrolysis of the acetate group to reveal the phenol. This is typically achieved under basic conditions.

Protocol: Acetate Deprotection

  • Dissolve the coupled product (e.g., the biaryl from the Suzuki reaction) in methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and stir at room temperature.

  • Monitor by TLC. Upon completion, neutralize with 1M HCl.

  • Extract the product with ethyl acetate, dry, and concentrate to yield the phenolic compound.

This newly revealed hydroxyl group can then undergo a variety of reactions, such as etherification (e.g., Williamson ether synthesis) or conversion to a triflate for another cross-coupling reaction, dramatically increasing molecular complexity.

Relevance to Specific Drug Classes
  • NSAIDs: Many modern NSAIDs possess a biaryl core structure. The Suzuki coupling of bromophenylacetic acid derivatives (closely related to this compound) is a documented strategy for synthesizing precursors to drugs like Bilastine and Fexofenadine.[4][17][18]

  • Selective Estrogen Receptor Modulators (SERMs): SERMs like tamoxifen and raloxifene are complex molecules often built using sequential cross-coupling and functionalization strategies.[19][20] An intermediate like this compound provides a perfect starting point for building the intricate poly-aromatic systems characteristic of this drug class.[5]

  • Cardiovascular Drugs: The synthesis of antithrombotic agents such as Clopidogrel involves the coupling of substituted phenylacetic esters with heterocyclic moieties, a transformation analogous to those described here.[6][21][22]

Logical Relationship Diagram: From Intermediate to Drug Scaffold

Drug_Synthesis_Logic A o-Bromophenyl Acetate B Suzuki or Heck Coupling A->B Add R-B(OH)2 or Alkene C Coupled Intermediate (e.g., Biaryl Acetate) B->C D Acetate Hydrolysis (Deprotection) C->D NaOH/MeOH E Phenolic Intermediate D->E F Further Functionalization (e.g., Etherification) E->F Add R'-X G Advanced Drug Scaffold (NSAID, SERM, etc.) F->G

Caption: Synthetic logic from this compound.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its pre-installed, orthogonally reactive functional groups enable the efficient and modular construction of complex molecular architectures. The protocols detailed herein for its synthesis and subsequent application in robust, scalable reactions like the Suzuki-Miyaura and Heck couplings provide a solid foundation for researchers, scientists, and drug development professionals. By mastering the use of such versatile intermediates, the path from a simple building block to a promising drug candidate becomes significantly more direct and efficient.

References

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • 4-Bromophenylacetic acid synthesis. ChemicalBook.
  • Polybenzimidazole Membranes Modified with Porous Aromatic Frameworks: Synthesis, Structure, Mechanical and Transport Properties. MDPI.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
  • SAFETY DATA SHEET - Ethyl bromophenylacet
  • Intermediates for Cardiovascular Drugs: Key Compounds & Market Demand. Protheragen.
  • o-Bromophenyl acet
  • Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. HETEROCYCLES, Vol. 81, No. 9, 2010.
  • Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. PMC - NIH.
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Labor
  • The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central.
  • Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)
  • Cardiovascular Drugs Intermediate Types And Their Unique Functions. Abropharmchem.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
  • Pt(IV) Prodrugs with NSAIDs as Axial Ligands. MDPI.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Heck Reaction. Organic Chemistry Portal.
  • The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. PubMed.
  • Suzuki–Miyaura Coupling in Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Safety Data Sheet - Methyl 4-Bromophenylacet
  • Heck Reaction—St
  • Heck reaction. Wikipedia.
  • This compound. gsrs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Selective estrogen receptor modulator – Knowledge and References. Taylor & Francis Online.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of o-Bromophenyl Acetate

In the landscape of modern synthetic chemistry, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[1][2]

This guide focuses on a particularly versatile and strategic building block: this compound. This substrate is ingeniously designed for sequential functionalization. The aryl bromide serves as a highly reactive handle for a multitude of palladium-catalyzed transformations, while the acetate group acts as a robust protecting group for a phenol. This dual nature allows for the initial construction of a complex scaffold via the bromide, followed by the potential unmasking of the phenol for further derivatization or to reveal the final active molecule. This document provides an in-depth exploration of the key palladium-catalyzed reactions involving this compound, complete with detailed protocols, mechanistic insights, and expert commentary for researchers in synthetic chemistry and drug development.

Part 1: The Mechanistic Core of Palladium Catalysis

Understanding the fundamental catalytic cycle is crucial for troubleshooting, optimization, and adaptation of these reactions. Most palladium-catalyzed cross-couplings involving aryl halides proceed through a common Pd(0)/Pd(II) cycle.[2][3]

The Three Pillars of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-limiting step and transforms the palladium from its 0 oxidation state to +2, forming an arylpalladium(II) complex.[1][2]

  • Transmetalation / Insertion:

    • In reactions like Suzuki or Sonogashira, a second coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation , transferring its organic group to the palladium center.[1][3]

    • In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.[1][4]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][5]

Palladium Catalytic Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (+ R-M) Product Ar-R (Product) Trans->Product Reductive Elimination Product->Pd0 caption General catalytic cycle for Pd-catalyzed cross-coupling.

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

Part 2: Key Reaction Protocols and Applications

The true power of this compound is realized through its application in a diverse array of palladium-catalyzed reactions. Below are detailed protocols for the most common and impactful transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for constructing C(sp²)-C(sp²) bonds, forming biaryl structures common in pharmaceuticals and materials.[3][6] The reaction is valued for the mild conditions and the commercial availability and stability of boronic acid coupling partners.[6]

Expertise & Causality: The choice of a base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] A solvent system like dioxane/water is common, as water can aid in dissolving the base and the boronate salt.

Protocol: Synthesis of 2-Acetyl-4'-methylbiphenyl

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 215 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction: The mixture is heated to 80-90 °C and stirred vigorously for 12-18 hours.[8] Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₃PO₄Dioxane/H₂O90>90
4-Methoxyphenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₂CO₃Toluene/H₂O100>95
3-Thienylboronic acidPdCl₂(dppf) (3%)Na₂CO₃DME/H₂O85~88

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted olefins, typically with excellent trans selectivity.[4][9] This transformation is a powerful tool for extending carbon chains and accessing styrenyl derivatives.

Expertise & Causality: A phosphine-free catalyst system using Pd(OAc)₂ is often effective, especially with electron-deficient alkenes like acrylates.[10] The base, typically an amine like triethylamine (Et₃N), is crucial for neutralizing the HBr generated in the final β-hydride elimination step and regenerating the Pd(0) catalyst.[4]

Protocol: Synthesis of Methyl (E)-3-(2-acetoxyphenyl)acrylate

  • Vessel Preparation: In a sealed tube, combine this compound (1.0 mmol, 215 mg), methyl acrylate (1.5 mmol, 129 mg, 135 µL), and palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg).

  • Reagent Addition: Add triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL) and a suitable solvent such as DMF or acetonitrile (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 16-24 hours. A precipitate of [Et₃NH]Br will form as the reaction progresses.

  • Workup: Cool the reaction to room temperature. Filter off the salt and rinse with a small amount of ethyl acetate. Dilute the filtrate with ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the pure trans-alkene product.

Heck Reaction Workflow start Combine Reactants (this compound, Alkene, Pd(OAc)₂) add_base Add Base & Solvent (e.g., Et₃N in DMF) start->add_base heat Heat & Stir (100-120°C, 16-24h) add_base->heat cool Cool to RT & Filter heat->cool extract Aqueous Workup (Extraction & Washes) cool->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Pure Product (Substituted Alkene) purify->end

Figure 2: Standard workflow for a Heck coupling experiment.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[11] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are precursors to many complex molecules and functional materials. The classic protocol employs both palladium and copper(I) co-catalysts.[12][13]

Expertise & Causality: The copper(I) salt is a crucial co-catalyst; it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall catalytic cycle.[14] The amine base deprotonates the alkyne and neutralizes the HBr byproduct.

Protocol: Synthesis of 1-(2-(Phenylethynyl)phenyl) acetate

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 215 mg), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg), and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol, 112 mg, 121 µL) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is often mildly exothermic.

  • Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate (30 mL). Filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to isolate the desired aryl alkyne.

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTempYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2%)CuI (5%)Et₃NRT>90
TrimethylsilylacetylenePd(PPh₃)₄ (3%)CuI (5%)THF/Diisopropylamine50°C~85
1-HexynePd(OAc)₂ (2%)/PPh₃ (4%)CuI (4%)Toluene/Et₃N60°C~92

Table 2: Representative conditions for Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a vast range of primary and secondary amines.[15][16] This is a critical transformation for synthesizing anilines, which are prevalent in pharmaceuticals.

Expertise & Causality: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[15] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the reductive elimination step, which can be challenging for C-N bond formation.[16]

Protocol: Synthesis of N-benzyl-2-aminophenyl acetate

  • Glovebox Setup: Inside an inert atmosphere glovebox, add this compound (1.0 mmol, 215 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg), and a biarylphosphine ligand (e.g., XPhos, 0.03 mmol, 14 mg) to a vial.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) and benzylamine (1.2 mmol, 129 mg, 131 µL).

  • Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove baseline palladium species and salts.

  • Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography to yield the N-arylated product.

Part 3: The Acetate Protecting Group: Stability and Cleavage

A key strategic consideration when using this compound is the stability of the acetate ester. Under many standard cross-coupling conditions (neutral or mildly basic), the acetate group remains intact. However, strongly basic or nucleophilic conditions can lead to premature cleavage.

  • Stability: The conditions for Suzuki and Heck reactions are generally compatible with the acetate group.

  • Potential for Cleavage: Strong bases like NaOtBu used in Buchwald-Hartwig amination or the use of alkoxide bases can sometimes lead to partial or complete saponification of the ester. This can be mitigated by careful choice of base (e.g., K₃PO₄, Cs₂CO₃) and minimizing reaction time and temperature where possible.

Protocol: Post-Coupling Deprotection to Reveal the Phenol

Once the desired cross-coupling has been performed, the phenolic hydroxyl group can be easily unmasked.

  • Setup: Dissolve the purified acetate-protected product (1.0 mmol) in methanol (10 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg) or a few drops of aqueous sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Neutralize the reaction mixture with 1M HCl until it is slightly acidic (pH ~5-6).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenolic product, which can be further purified if necessary.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
  • Chemistry LibreTexts. (2020). 17.
  • Wikipedia. Cross-coupling reaction. [Link]
  • Diva-portal.org. (2012).
  • ResearchGate. (2018). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. [Link]
  • National Institutes of Health. (2014). Pd(II)
  • Wikipedia. Sonogashira coupling. [Link]
  • ACS Publications. (2003).
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • ResearchGate. (2018). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. Heck reaction. [Link]
  • ChemRxiv. (2018).
  • National Institutes of Health. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. [Link]
  • Wiley Online Library. (2015).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate. (2002). A Deacetylation–Diazotation–Coupling Sequence: Palladium‐ Catalyzed CC Bond Formation with Acetanilides as Formal Leaving Groups. [Link]
  • University of Windsor. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • University of Liverpool. (2011).
  • ACS Publications. (2019). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
  • ACS Publications. (2008). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. [Link]
  • ResearchGate. (2020). Ortho‐selective C−H functionalization of phenols using the [RhCl(PPh3)3]/PtBu2(OPh) catalyst system and proposed reaction mechanism. [Link]
  • ACS Publications. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
  • ACS Publications. (2005). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. [Link]
  • Google Patents.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • National Institutes of Health. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]
  • Scientific Update. (2018).
  • Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • National Institutes of Health. (2024). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

Sources

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of o-bromophenyl acetate through the O-acetylation of o-bromophenol. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a clear, step-by-step guide from reaction setup to product characterization. The causality behind critical procedural steps is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics. All procedures are grounded in established chemical principles and safety protocols to ensure the integrity and safety of the experiment.

Introduction and Scientific Background

This compound is a valuable intermediate in organic synthesis, serving as a precursor for a variety of more complex molecules in the development of pharmaceuticals and agrochemicals. Its synthesis is a fundamental example of O-acetylation, a common reaction for protecting hydroxyl groups or introducing an acetate moiety.[1]

The most direct and widely employed method for this synthesis is the esterification of o-bromophenol with an acetylating agent. Acetic anhydride is a preferred reagent for this transformation due to its high reactivity and the fact that the reaction byproduct, acetic acid, is easily removed during workup. The reaction is typically catalyzed by a base, such as pyridine, which serves a dual purpose: it acts as a nucleophilic catalyst and also neutralizes the acetic acid formed, driving the reaction to completion.[2][3]

Reaction Scheme:

Figure 1: O-acetylation of o-bromophenol with acetic anhydride, catalyzed by pyridine, to yield this compound.

This guide will detail a laboratory-scale procedure that is both efficient and high-yielding, incorporating best practices for reaction monitoring, product purification, and analytical validation.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier Example
o-BromophenolC₆H₅BrO173.015.00 g28.91.0Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.093.54 mL37.61.3Fisher Scientific
PyridineC₅H₅N79.1011.7 mL144.55.0Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL--VWR Chemicals
Hydrochloric Acid (HCl)HCl36.46~50 mL--J.T. Baker
Sat. Sodium BicarbonateNaHCO₃84.01~50 mL--EMD Millipore
Brine (Sat. NaCl)NaCl58.44~30 mL--LabChem
Anhydrous MgSO₄MgSO₄120.37~5 g--Alfa Aesar

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Charge flask with o-bromophenol, DCM, and pyridine B Cool reaction mixture to 0 °C (ice bath) A->B C Add acetic anhydride dropwise over 15 min B->C D Warm to room temp. Stir for 2 hours C->D E Monitor reaction by TLC D->E F Quench with water E->F G Transfer to sep. funnel F->G H Wash with 1M HCl (x2) G->H I Wash with sat. NaHCO₃ H->I J Wash with Brine I->J K Dry organic layer (MgSO₄) J->K L Filter and concentrate crude product K->L M Purify via vacuum distillation or chromatography L->M N Characterize by ¹H NMR, ¹³C NMR, IR M->N

Caption: Workflow for this compound Synthesis.

Detailed Step-by-Step Protocol

Reaction Setup and Execution
  • Flask Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-bromophenol (5.00 g, 28.9 mmol).

  • Solvent and Catalyst Addition: Add dichloromethane (DCM, 100 mL) followed by pyridine (11.7 mL, 144.5 mmol). Stir the mixture until the o-bromophenol is fully dissolved.

    • Causality Note: Pyridine acts as both a base to deprotonate the phenol and a nucleophilic catalyst. A stoichiometric excess is used to also neutralize the acetic acid byproduct. DCM is an inert solvent that facilitates dissolution and temperature control.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add acetic anhydride (3.54 mL, 37.6 mmol) dropwise to the stirred solution over 15 minutes using a dropping funnel or syringe. Maintain the temperature below 10 °C during the addition.

    • Causality Note: The acylation reaction is exothermic. Slow, controlled addition at low temperature prevents overheating, which could lead to side reactions and reduced yield.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the o-bromophenol spot (visualized under UV light) indicates reaction completion.

Workup and Product Isolation
  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of cold deionized water and stir for 10 minutes.

  • Phase Separation: Transfer the mixture to a 500 mL separatory funnel. The layers should separate; the lower organic layer contains the product.

  • Acid Wash: Drain the organic layer into a clean flask. Extract the aqueous layer with DCM (25 mL). Combine the organic layers and wash them twice with 1M HCl (2 x 25 mL). This step removes the excess pyridine by converting it to its water-soluble hydrochloride salt.[3]

  • Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (50 mL) to neutralize and remove any remaining acetic acid. Be cautious as CO₂ evolution may cause pressure buildup in the funnel.

  • Brine Wash: Perform a final wash with brine (30 mL) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

Purification

The crude product can be purified by vacuum distillation.

  • Procedure: Transfer the crude oil to a suitable round-bottom flask for distillation. Heat the flask using an oil bath under reduced pressure. Collect the fraction boiling at approximately 110-112 °C at 10 mmHg.

Alternatively, for smaller scales or higher purity requirements, purification can be achieved via flash column chromatography on silica gel using a gradient elution from 100% hexanes to 95:5 hexanes:ethyl acetate.

Product Characterization

The final product, this compound, should be a clear, colorless to pale yellow oil.[4] Its identity and purity should be confirmed using standard spectroscopic methods.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.6 (dd, 1H), ~7.3 (td, 1H), ~7.15 (m, 2H), 2.35 (s, 3H, -OCOCH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~168.8 (C=O), ~148.0, ~133.0, ~128.0, ~127.0, ~123.0, ~117.0 (Ar-C), ~21.0 (-CH₃)
IR Spectroscopy (neat, cm⁻¹)~1770 (C=O ester stretch), ~1200 (C-O stretch), ~1580, ~1475 (C=C aromatic stretch)

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and instrument calibration. The data presented is based on typical values for similar aromatic acetates.

Safety and Hazard Management

All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Acetic Anhydride: Corrosive, flammable, and a potent lachrymator. It reacts violently with water. Handle with extreme care, avoiding inhalation of vapors and skin contact.[5][6][7] In case of fire, use CO₂ or dry chemical extinguishers; do not use water.[7]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor and is a suspected carcinogen. Ensure the fume hood has adequate airflow.[8][9]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care.

Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • NIH PubChem. (n.d.). This compound.
  • Hashimoto, I., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?.
  • NJ Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
  • CPAchem. (n.d.). Safety data sheet - Acetic anhydride-pyridine.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
  • Quora. (2018). Why don't phenols show an acetylation reaction?.
  • National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • National Center for Biotechnology Information. (n.d.). The mechanism of formation of o-bromophenol from bromobenzene.

Sources

o-Bromophenyl acetate as a starting material for organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Key Applications

I'm currently focused on the practical applications of o-bromophenyl acetate in organic synthesis. My priority is to identify its use in cross-coupling, Grignard reagent formation, and other important reactions. I'm aiming to gain a complete understanding of its versatility in various synthetic processes.

Analyzing Synthetic Pathways

I've been deeply analyzing the synthetic pathways involving this compound. I am going to concentrate on compiling information from peer-reviewed sources for the application notes, paying careful attention to experimental details and any safety concerns. I'm focusing on organizing the information logically, starting with an introduction and then moving into various applications, followed by detailed, step-by-step instructions.

Initiating Literature Reviews

I'm now starting a detailed literature search to pinpoint the main applications of this compound in organic synthesis, focusing on cross-coupling, Grignard reactions, and other crucial transformations. I'm going to look for peer-reviewed studies and experimental protocols to gather the data required for the application notes, including any safety concerns.

Refining Research Protocols

I'm now starting a detailed research and search to understand the key applications of this compound in modern organic synthesis. I will focus on common reaction types like cross-coupling reactions and Grignard reagent formation. Then I will search for peer-reviewed protocols and mechanistic studies to collect information for the application notes, paying close attention to experimental parameters, causality, and safety. I will structure the application note, starting with an introduction, followed by dedicated sections for different synthetic applications.

Initiating Detailed Protocols

I'm now starting a detailed search to understand the key applications of this compound in organic synthesis, focusing on cross-coupling and Grignard reactions. I'll meticulously search for peer-reviewed protocols and mechanistic studies to collect the information for the application notes, paying attention to parameters and safety. Then I'll build the application note starting with an introduction. I will also make diagrams.

Formulating Comprehensive Searches

I'm now starting a detailed literature search to pinpoint the main applications of this compound, focusing on cross-coupling, Grignard reactions, and other crucial transformations. I'm prioritizing peer-reviewed studies and detailed protocols to gather comprehensive data and ensure safety, and I'll cite authoritative sources to support the scientific integrity of the content. Next, I will organize the application note, structuring it with an introduction, dedicated application sections, and step-by-step protocols.

Prioritizing Detailed Transformations

I'm now initiating the search with a focus on comprehensive applications of this compound in modern synthesis, especially for reactions like cross-coupling and Grignard formation. I am searching for specific peer-reviewed protocols and mechanistic studies to collect the information. I'll make sure to cite any relevant, authoritative sources. Then, I'll structure the application note, starting with an introduction and then with detailed, step-by-step protocols.

Refining Protocol Generation

I'm now starting a detailed search to understand applications for this compound, with an emphasis on cross-coupling and Grignard formation. I'll meticulously find peer-reviewed protocols for the application notes, including parameters and safety. Then I'll start constructing the application note with an introduction and structured diagrams.

Initiating Comprehensive Protocols

I've initiated a deep search to understand this compound's key applications, especially cross-coupling and Grignard formation. I'm prioritizing peer-reviewed protocols and mechanistic studies for the application notes, also focusing on parameters, causality, and safety. I'm making diagrams, too! I'll now structure the application note starting with an introduction to set the stage.

Finalizing Application Note Protocols

I've finalized the detailed protocols, including experimental parameters and safety considerations, for the application note. I've also integrated the diagrams. I am now working on collecting and curating all the necessary references and organizing them, and then I will review the entire document.

Initiating Comprehensive Guide

I'm now starting a detailed plan to create comprehensive application notes. I'm focusing on this compound, cross-coupling reactions, and Grignard reagent formation. I will include peer-reviewed protocols, mechanistic studies, and diagrams in my work.

Prioritizing Synthesis Routes

I'm now searching for the key routes for organic synthesis using this compound, focusing on reactions such as cross-coupling and Grignard formation. I'm prioritizing peer-reviewed protocols and mechanisms for detailed application notes, noting parameters and safety. I'm structuring with an introduction and step-by-step guidance.

I have established a comprehensive plan to produce application notes, concentrating on this compound, cross-coupling reactions, and Grignard reagent formation. I'm focusing on incorporating peer-reviewed protocols, mechanistic studies, and visual aids.

Summarizing Key Reactions

Now, I'm working to refine my search to focus on detailed reaction protocols for this compound, especially for cross-coupling and Grignard formation. I am focused on including safety and experimental parameters in the application notes. I'm also preparing diagrams and structuring the information for the user's convenience.

Refining Application Note Details

I'm now integrating all the gathered data and protocols into the application note, ensuring a clear and structured presentation. I will incorporate diagrams for workflow visualization and include detailed explanations for experimental choices. I will prioritize the organization for a user-friendly experience.

I have begun building and structuring the application notes, which will be concise, practical, and highly informative. I will ensure clear, step-by-step guidance. I will integrate quantitative data into structured tables. I am ensuring that I have proper citations.

Initiating Application Note

I've started building the application notes on the versatile this compound. I'm prioritizing reactions like Suzuki coupling and benzofuran synthesis, with detailed protocols, diagrams, and citations for each. I'm including quantitative data, and I'll structure it clearly for the user.

Applications of o-Bromophenyl acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Applications

I've initiated comprehensive Google searches to uncover the applications of o-bromophenyl acetate within medicinal chemistry. The primary focus is understanding its role as a key synthetic intermediate and its specific contribution to the synthesis of various drug classes.

Delving Into Synthetic Pathways

I'm now diving into the synthetic pathways facilitated by this compound. My focus sharpens on key transformations like cross-coupling and heterocycle synthesis. I'm actively seeking bioactive molecules derived from this compound, and have begun to structure my application note. I will introduce the compound and detail its utility in various medicinal applications, including step-by-step protocols and reaction schemes. I will also incorporate clear tables with yields and potencies.

Initiating Literature Review

I'm now starting comprehensive Google searches to understand this compound's medicinal chemistry applications, with focus on its use as a synthetic intermediate and its role in drug synthesis and biological activities. My analysis will identify key transformations like cross-coupling and heterocycle synthesis, looking for bioactive molecules. I will then structure an application note with an introduction, sections detailing applications, chemical principles, protocols, and Graphviz diagrams to visualize reactions. I will compile quantitative data into tables and support it with cited sources with clickable URLs. Finally, a thorough review will be performed.

Troubleshooting & Optimization

Optimizing o-Bromophenyl acetate reaction yield

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover information on synthesizing o-Bromophenyl acetate. My focus is on identifying common reaction pathways, crucial reagents, and potential side reactions. I'm aiming to build a robust foundation of knowledge before diving deeper.

Deepening the Research

I'm now diving into the frequent challenges and yield-limiting factors of this synthesis. I'm focusing on incomplete reactions, byproducts, and purification issues, hunting for troubleshooting protocols and optimization strategies in journals and databases. Simultaneously, I'm ensuring all references are valid and supporting mechanistic claims. Finally, I will structure a Q&A format for technical support.

Expanding The Technical Guide

I'm now drafting detailed experimental protocols for standard synthesis and purification methods. I'm moving toward the crucial aspects of optimization by summarizing quantitative data in easy-to-compare tables. Furthermore, I'll incorporate Graphviz diagrams to visualize the reaction mechanisms and troubleshooting. The ultimate goal is a cohesive, user-friendly guide.

Refining The Technical Center

I'm now integrating all gathered data into a cohesive technical support guide. I'm focusing on crafting in-depth answers to common questions, supported by reliable data and protocols. I am including tables to summarize quantitative data, ensuring easy comparison, and also generating Graphviz diagrams to visualize reaction pathways and potential troubleshooting workflows. Furthermore, I will include in-text citations linking to authoritative sources and a full references list. Finally, I'll double-check for scientific accuracy and adhere to all formatting requirements.

Constructing the Technical Center

I'm now actively drafting the technical support center, structuring it as a Q&A guide. I'm focusing on providing detailed answers to common questions about this compound synthesis, supported by solid data and step-by-step protocols. To enhance comprehension, I'm generating Graphviz diagrams to visualize reaction mechanisms, potential troubleshooting workflows, and experimental relationships. I'm also ensuring that all in-text citations link back to reliable sources, with a complete references section. I'll thoroughly check for accuracy and compliance with all format requirements.

Structuring the Technical Center

I'm developing a framework for the technical guide, starting with comprehensive Google searches and a deep dive into the frequently encountered challenges in this compound synthesis. I'm focusing on incomplete reactions and exploring purification difficulties. I'm also preparing for the Q&A format, ensuring all references are authoritative and valid for the mechanistic aspects and troubleshooting. This information will form the basis of the technical center.

Prioritizing Initial Search

I've initiated comprehensive Google searches to gather data on synthesizing this compound, focusing on common reaction pathways, crucial reagents, potential side reactions, and establishing a baseline for the project. I'm building a reference library.

Refining Initial Information Gathering

I've initiated comprehensive Google searches to gather data on synthesizing this compound, focusing on common reaction pathways, crucial reagents, potential side reactions, and establishing a baseline for the project. I'm building a reference library.

I'm now expanding my search for the mechanistic details of this compound synthesis, focusing on finding the ideal protocols. I'm prioritizing establishing a Q&A format, ensuring all references are valid for all mechanistic claims and troubleshooting. I'll structure this information to create a technical support center.

Developing The Technical Guide

I'm now fully immersed in developing the technical center. I'm focusing on crafting detailed answers to common questions about this compound synthesis, supported by solid data and step-by-step protocols. To enhance comprehension, I'll incorporate Graphviz diagrams to visualize reaction mechanisms, potential troubleshooting workflows, and experimental relationships. I'm ensuring all in-text citations link back to authoritative sources.

Crafting the Core Q&A

I'm now drafting detailed answers to the anticipated questions regarding this compound synthesis. I'm prioritizing explanations of chemical principles and practical troubleshooting advice. Concurrently, I'm developing the supporting tables and protocols. This information will form the core of the technical support center.

Technical Support Center: Purification of o-Bromophenyl Acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of o-bromophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this compound. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification processes effectively.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a successful recrystallization yields a product of high purity, which is crucial for subsequent synthetic steps and analytical characterization. This guide will walk you through the process, from solvent selection to troubleshooting common issues, ensuring you can achieve the best possible results in your laboratory.

Core Principles of Recrystallization

The ideal solvent for recrystallizing this compound will exhibit the following characteristics:

  • High solubility at elevated temperatures: The crude this compound should readily dissolve in the boiling solvent.

  • Low solubility at low temperatures: As the solution cools, the this compound should crystallize out, while impurities remain dissolved in the mother liquor.

  • Favorable boiling point: The solvent's boiling point should be low enough for easy removal from the purified crystals but high enough to provide a significant solubility differential over a practical temperature range.

  • Inertness: The solvent must not react with this compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

Step 1: Solvent Selection

The choice of solvent is the most critical step in recrystallization. Given that this compound is an ester with a bromo-aromatic moiety, solvents with moderate polarity are a good starting point. A common rule of thumb is "like dissolves like"[1].

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate

  • Toluene

  • Hexane/Heptane (as an anti-solvent)

Screening Procedure:

  • Place a small amount (approx. 50 mg) of crude this compound into separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. An ideal solvent will completely dissolve the this compound at an elevated temperature.

  • Allow the test tubes to cool to room temperature, and then place them in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

  • Add a minimal amount of the chosen hot solvent to the flask while gently swirling.

  • Heat the mixture on a hot plate, bringing it to a gentle boil.

  • Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.

Step 3: Hot Filtration (if necessary)

If insoluble impurities are present in the hot solution, a hot filtration step is required.

  • Preheat a separate Erlenmeyer flask and a stemless funnel.

  • Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 4: Crystallization
  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice[2].

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Isolation and Drying of Crystals
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude this compound B Add Minimal Hot Solvent A->B C Dissolution B->C D Hot Filtration (if needed) C->D Insoluble Impurities? E Slow Cooling to Room Temp. C->E No Insoluble Impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J Troubleshooting_Logic Start Recrystallization Issue OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct NoCrystals No Crystals Form Start->NoCrystals AddSolvent Add More Hot Solvent & Cool Slowly OilingOut->AddSolvent Try First ChangeSolvent Change Solvent/Use Mixed Solvents OilingOut->ChangeSolvent If Oiling Persists SeedCrystal Add Seed Crystal OilingOut->SeedCrystal Also Try CheckSolventVol Used Too Much Solvent? LowYield->CheckSolventVol Primary Cause CheckFiltration Premature Crystallization During Filtration? LowYield->CheckFiltration Also Consider CheckWash Washed with Warm Solvent? LowYield->CheckWash Also Consider CoolRate Cooled Too Quickly? ImpureProduct->CoolRate Common Cause WashTechnique Inadequate Washing of Crystals? ImpureProduct->WashTechnique Check Technique Rerecrystallize Perform a Second Recrystallization ImpureProduct->Rerecrystallize For Stubborn Impurities InduceCrystallization Scratch Flask/Add Seed Crystal NoCrystals->InduceCrystallization First Steps ReduceSolvent Evaporate Some Solvent NoCrystals->ReduceSolvent If No Success AntiSolvent Add an Anti-Solvent NoCrystals->AntiSolvent Alternative

Caption: A logical approach to troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: While the melting point is not widely reported in readily available literature, a closely related compound, p-bromophenylacetic acid, has a melting point of 118 °C.[3] The melting point of your purified product should be sharp (a narrow range of 1-2 °C). A broad melting range is indicative of impurities.

Q: Can I use a rotary evaporator to speed up cooling? A: It is not recommended to use a rotary evaporator for the cooling and crystallization step. The rapid cooling and agitation can lead to the formation of small, impure crystals or an amorphous solid. Slow, undisturbed cooling is essential for obtaining high-purity crystals.

Q: How do I choose a good mixed solvent system? A: A good mixed solvent system consists of two miscible solvents. One solvent should dissolve the this compound well (the "good" solvent), while the other should dissolve it poorly (the "bad" or "anti-solvent"). The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. A common example is an ethanol/water mixture.[2]

Q: Is it possible to recover more product from the mother liquor? A: Yes. The mother liquor contains dissolved product. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop is often less pure than the first.

Data Tables

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds; may require a co-solvent for this compound.
Methanol655.1A good starting point for moderately polar compounds.
Ethanol784.3A versatile solvent for many organic compounds.
Isopropanol823.9Similar to ethanol but less polar.
Acetone565.1A good solvent, but its low boiling point can be a disadvantage.
Ethyl Acetate774.4A good choice for esters, following the "like dissolves like" principle.[1]
Toluene1112.4Can be effective, but its high boiling point can make it difficult to remove.
Hexane690.1Non-polar; typically used as an anti-solvent in a mixed solvent system.

References

  • LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Wikipedia. (2023, October 26). 4-Bromophenylacetic acid.
  • University of California, Davis. (n.d.). recrystallization-2.doc.pdf.

Sources

Technical Support Center: Purification of o-Bromophenyl Acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of o-bromophenyl acetate by column chromatography, designed for researchers and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions, and a comprehensive experimental protocol.

As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address the common challenges encountered during the purification of this compound. The methodologies described are designed to be self-validating, ensuring reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound in a direct question-and-answer format.

Question: My final yield is very low, or I lost my product entirely. What went wrong?

Answer: Low recovery of this compound is a common issue that can stem from several factors, primarily related to the stability of the ester on the stationary phase.

  • Causality: Standard silica gel is inherently acidic, which can catalyze the hydrolysis of the acetate ester back to o-bromophenol and acetic acid.[1][2][3][4] This degradation means the compound you are trying to isolate is actively decomposing during the purification process. Additionally, if the solvent system is not properly optimized, the product may either not elute from the column at all or co-elute with impurities, leading to loss during fraction pooling.[1]

  • Troubleshooting Steps:

    • Assess Compound Stability with 2D TLC: Before committing to a large-scale column, it is crucial to determine if your compound is stable on silica. Spot your crude product in one corner of a TLC plate, run it in the optimized eluent, then rotate the plate 90 degrees and run it a second time in the same eluent. The appearance of new spots or significant streaking indicates degradation.[1][5]

    • Neutralize the Silica Gel: To prevent acid-catalyzed hydrolysis, use deactivated or neutralized silica gel. This can be prepared by making a slurry of the silica in a solvent system containing a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine (Et₃N), before packing the column.[1][2]

    • Consider Alternative Stationary Phases: If the compound proves to be highly sensitive to acid, an alternative is to use a more neutral stationary phase like alumina.[1]

    • Optimize the Solvent System: Ensure your chosen eluent provides a retention factor (Rf) value of approximately 0.3-0.4 for this compound. This provides the best balance for good separation and reasonable elution time.[1]

Question: My purified product is contaminated with starting material (o-bromophenol). How can I improve the separation?

Answer: Co-elution of the product with the starting o-bromophenol, which is more polar, suggests a problem with the separation resolution.

  • Causality: This issue is almost always due to a poorly optimized mobile phase or overloading the column. If the eluent is too polar, both compounds will travel up the column too quickly and close together, resulting in poor separation.[1] Overloading the column with too much crude material saturates the stationary phase, preventing a clean separation.[6]

  • Troubleshooting Steps:

    • Refine the Solvent System: The polarity of your eluent is likely too high. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the non-polar solvent (e.g., hexane). Aim for a larger difference in the Rf values of your product and the impurity on TLC. For difficult separations, using a shallower solvent gradient during elution can also significantly improve resolution.[1]

    • Check Column Dimensions and Loading: A good rule of thumb is to use at least 50g of silica gel for every 1g of crude material.[7] If separation is still poor, increase the silica-to-sample ratio. A longer, narrower column will generally provide better separation than a short, wide one.[1]

Question: My product seems to have hydrolyzed back to o-bromophenol on the column. How can I prevent this?

Answer: This is a direct consequence of the acidic nature of silica gel, as discussed in the low-yield troubleshooting point.

  • Causality: The ester linkage in this compound is susceptible to acid-catalyzed hydrolysis.[3][4] The Lewis acidic sites on the surface of the silica gel can promote this reaction, especially during the long residence time of a chromatography run.[1][2]

  • Troubleshooting Steps:

    • Use Neutralized Silica: This is the most effective solution. Pre-treating the silica with a base like triethylamine will neutralize the acidic sites and suppress hydrolysis.[1][2]

    • Work Quickly: Minimize the time the compound spends on the column. A properly optimized solvent system and potentially using flash chromatography (applying pressure) can reduce the overall run time.

    • Pre-column Wash: If your crude product is contaminated with acid from the synthesis reaction, perform a workup wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution before chromatography to remove acidic impurities that could contribute to hydrolysis on the column.[8][9]

Question: How do I remove a persistent acetic acid impurity from my final product?

Answer: Acetic acid can be a byproduct of hydrolysis or be carried over from the reaction. Due to its polarity, it can sometimes be tricky to remove completely by chromatography alone.

  • Causality: Acetic acid is highly polar and can streak down a silica column, contaminating multiple fractions. Because silica is acidic, it does not bind the acetic acid strongly, allowing it to elute.[2]

  • Troubleshooting Steps:

    • Aqueous Extraction: After combining the pure fractions, dilute them with a solvent like ethyl acetate or diethyl ether and wash with saturated sodium bicarbonate solution. The bicarbonate will deprotonate the acetic acid, forming sodium acetate, which is highly soluble in the aqueous layer and will be removed.[8] Follow this with a water wash and a brine wash to remove residual salts.

    • Azeotropic Removal: In some cases, co-evaporation with a solvent like toluene under reduced pressure can help remove trace amounts of acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase for purifying this compound? A common and effective starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[1] The optimal ratio depends on the specific impurity profile of your crude material but often falls in the range of 9:1 to 4:1 (Hexanes:EtOAc). The goal is to achieve an Rf value of 0.3-0.4 for this compound on a TLC plate, which generally provides the best separation.[1][7]

Q2: How can I visualize this compound on a TLC plate? this compound is a UV-active compound due to its aromatic ring. The easiest and most common method for visualization is using a handheld UV lamp at 254 nm.[10][11] The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[11] Staining with potassium permanganate (KMnO₄) is also an option, as it reacts with the ester, but this method is destructive.

Q3: What is "dry loading" and when should I use it? Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel before adding it to the column.[7][12] This is highly recommended when your crude product is not very soluble in the column's mobile phase.[1][12] It prevents the sample from precipitating at the top of the column and ensures a narrow, even band, which leads to much better separation.

Q4: Should I use wet or dry packing for the column? Wet packing, where a slurry of silica gel in the mobile phase is poured into the column, is the most common and generally recommended method.[7][13] It minimizes the chances of air bubbles and channels forming in the stationary phase, which can ruin a separation.[13]

Data Presentation: Solvent System Optimization

The choice of solvent system is critical for a successful separation. The polarity of the mobile phase dictates the elution speed of the compounds.

Hexane:Ethyl Acetate RatioRelative PolarityExpected Effect on this compound Rf
95:5 (19:1)LowLow Rf (slow elution), good for separating from non-polar impurities.
90:10 (9:1)Medium-LowOften a good starting point. Should provide an Rf in the ideal range.
80:20 (4:1)MediumHigher Rf (faster elution), useful if the product is retained too strongly.
70:30 (7:3)Medium-HighHigh Rf, risk of co-elution with less polar impurities.

Experimental Protocol: Step-by-Step Purification

This protocol provides a detailed methodology for the purification of this compound.

Stage 1: TLC Analysis and Eluent Selection

  • Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 19:1, 9:1, 4:1).[7]

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on TLC plates and develop one in each chamber.

  • Visualize the plates under UV light (254 nm).[10]

  • Select the solvent system that gives your product (this compound) an Rf value of approximately 0.3-0.4 and provides the best separation from all impurities.[1]

Stage 2: Column Preparation (Wet Packing)

  • Secure a glass column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • In a beaker, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane). A common ratio is ~50 g of silica for every 1 g of crude material.[7]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[13]

  • Open the stopcock to drain the solvent, allowing the silica to settle. Never let the solvent level drop below the top of the silica bed.

  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.[1]

Stage 3: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[7]

  • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Gently add another thin layer of sand on top of the sample layer.[7]

Stage 4: Elution and Fraction Collection

  • Carefully add the optimized eluent to the top of the column.

  • Open the stopcock and begin collecting the eluent in a series of numbered test tubes or vials.

  • Maintain a constant level of solvent at the top of the column throughout the run.

Stage 5: Fraction Analysis and Product Isolation

  • Monitor the composition of the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.[1]

  • Combine all fractions that contain only the pure this compound spot.

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization: Chromatography Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

PurificationWorkflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase Crude Crude o-Bromophenyl Acetate TLC 1. TLC Analysis: Optimize Eluent (Hexane:EtOAc) for Rf ≈ 0.3-0.4 Crude->TLC Pack 2. Column Packing: Prepare Silica Slurry (Wet Packing) Load 3. Sample Loading: Dry Load Crude Product onto Silica Elute 4. Elution: Run Column with Optimized Eluent Load->Elute Collect 5. Fraction Collection: Collect Eluent in Numbered Tubes Elute->Collect Analyze 6. Fraction Analysis: Monitor Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Solvent Evaporation Pool->Evap Pure Pure this compound Evap->Pure

Sources

Technical Support Center: Troubleshooting Impurities in o-Bromophenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of o-Bromophenyl acetate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Achieving high purity is critical, and understanding the formation of key impurities is the first step toward preventing them. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you optimize your synthesis and purification processes.

Section 1: Understanding the Core Synthesis and Potential Deviations

The primary method for synthesizing this compound is the O-acylation of 2-bromophenol using an acetylating agent such as acetyl chloride or acetic anhydride.[1] While straightforward, the reaction environment must be carefully controlled to prevent competing side reactions that lead to common impurities.

Below is a diagram illustrating the intended reaction pathway.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions o_Bromophenol o-Bromophenol Product This compound o_Bromophenol->Product O-Acylation Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acetylating_Agent->Product Base_Catalyst Base Catalyst (e.g., Pyridine, Et3N) Base_Catalyst->Product Catalyzes

Caption: Intended O-Acylation Synthesis Pathway.

However, several factors can lead the reaction astray, resulting in a complex mixture of products. The most common issues are incomplete reactions, hydrolysis, and undesired C-acylation.

CompetingPathways Start o-Bromophenol + Acetylating Agent Desired_Product O-Acylation Product (this compound) Start->Desired_Product Kinetic Control (Base Catalysis) Side_Product_1 C-Acylation Product (e.g., 2-Bromo-4-acetylphenol) Start->Side_Product_1 Thermodynamic Control (Lewis Acid, Heat) Unreacted Unreacted o-Bromophenol Start->Unreacted Incomplete Reaction Side_Product_2 Hydrolysis (Reversion to o-Bromophenol) Desired_Product->Side_Product_2 Presence of Water (During Workup)

Caption: Key Competing Reaction Pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiment in a practical question-and-answer format.

Question 1: My TLC and ¹H NMR show a significant amount of starting material, o-bromophenol, in my final product. How do I remove it and prevent this in the future?

Answer: This is the most common impurity, arising from an incomplete reaction. The phenolic proton of o-bromophenol is acidic (pKa ≈ 8.4), whereas the desired ester product is not. This difference in acidity is the key to separation.

Causality & Prevention:

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acetylating agent to drive the reaction to completion.

  • Reaction Time/Temperature: The acetylation of phenols can be slower than that of aliphatic alcohols.[2] Ensure adequate reaction time. If the reaction is sluggish at room temperature, gentle heating (40-50°C) may be required, but monitor carefully to prevent degradation.

  • Catalyst: A base catalyst like pyridine or triethylamine is crucial. It acts as a nucleophilic catalyst and also scavenges the HCl by-product if using acetyl chloride, preventing it from protonating the phenol and deactivating it.

Troubleshooting Protocol: Liquid-Liquid Extraction Wash

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a cold, dilute (5% w/v) aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. The unreacted o-bromophenol will be deprotonated to sodium 2-bromophenoxide, which is highly soluble in the aqueous layer. The neutral this compound will remain in the organic layer.

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 3-6) one more time to ensure complete removal.

  • Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to remove residual base and dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 2: I see an unexpected isomeric impurity in my analysis. It has a carbonyl group but also a phenolic -OH peak in the IR/NMR. What is it?

Answer: You are likely observing a product of C-acylation, a competing reaction where the acetyl group attaches directly to the aromatic ring instead of the phenolic oxygen. This is also known as the Fries Rearrangement if it occurs via rearrangement of the O-acylated product.

Causality & Prevention:

  • Reaction Conditions: C-acylation is a type of Friedel-Crafts reaction, which is promoted by Lewis acid catalysts (like AlCl₃) and higher temperatures.[3] These conditions favor the more thermodynamically stable C-acylated product.

  • Prevention: To favor the desired O-acylation (the kinetically favored product), avoid Lewis acids. Instead, use base-catalyzed conditions (as described in Q1) at or below room temperature.

Question 3: My final yield is very low, and the product seems to be reverting to the starting material during workup. What's causing this?

Answer: This issue is almost certainly due to the hydrolysis of your ester product. Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol (in this case, acetic acid and o-bromophenol) under either acidic or basic conditions, especially in the presence of water.[4]

Causality & Prevention:

  • Workup Conditions: Using strong aqueous acids or bases, or prolonged exposure to any aqueous solution, can facilitate hydrolysis. The process can be surprisingly fast, especially if heat is applied during the workup.

  • Prevention & Protocol:

    • Ensure the reaction is truly complete before initiating the workup.

    • Conduct the aqueous workup at a low temperature (e.g., using an ice bath) to slow the rate of hydrolysis.

    • Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like NaOH. Sodium bicarbonate is sufficient to neutralize acid by-products without aggressively promoting ester hydrolysis.

    • Minimize the time the organic layer is in contact with the aqueous phase. Separate the layers promptly after washing.

Question 4: My reaction mixture turned dark brown or black, and I'm left with a tarry residue after removing the solvent. What happened?

Answer: Dark coloration and tar formation are indicative of degradation and polymerization side reactions. Phenols are susceptible to oxidation, and harsh reaction conditions can lead to complex, high-molecular-weight impurities that are difficult to remove.

Causality & Prevention:

  • Excessive Heat: Overheating the reaction mixture is a primary cause of degradation.

  • Strong Catalysts: Using an excessive amount of a strong base or acid can promote side reactions.

  • Air Oxidation: Phenols can slowly oxidize in the presence of air, a process often catalyzed by trace metal impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, especially for long reaction times or sensitive substrates.

  • Reagent Purity: Impurities in the starting o-bromophenol can sometimes initiate polymerization. Always use reagents of appropriate purity.

Troubleshooting: If you encounter significant tar formation, purification becomes challenging. Standard column chromatography may be effective, but a significant portion of your product may be lost. The best solution is to repeat the reaction with stricter control over temperature and catalyst loading.

Section 3: Analytical & Purification Summary

A quick reference for identifying impurities and a standard purification protocol.

Impurity Identification Table
Impurity¹H NMR Distinguishing Signal (CDCl₃)TLC Behavior (20% EtOAc/Hexane)
o-Bromophenol Broad singlet ~5.5-6.5 ppm (-OH), aromatic protons shifted relative to product.Lower Rƒ than the product; stains with KMnO₄.
This compound (Product) Singlet ~2.3 ppm (-COCH₃), no broad -OH peak.Higher Rƒ than o-bromophenol.
C-Acylation Product Singlet ~2.5 ppm (-COCH₃) and a broad singlet for the remaining -OH. Aromatic splitting pattern will differ significantly.Rƒ is typically much lower than the product due to the free hydroxyl group.
Acetic Acid Singlet ~2.1 ppm, often a very broad singlet >10 ppm (-COOH).Streaks on TLC; usually removed by basic wash.
Standard Purification Protocol: Flash Column Chromatography

If the basic wash is insufficient to achieve the desired purity, flash column chromatography is the recommended next step.

Purification A Crude Product (Post-Workup) B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Prepare Column (e.g., 5-15% Ethyl Acetate in Hexanes) C->D E Elute with Solvent Gradient D->E F Collect Fractions (Monitor by TLC) E->F G Combine Pure Fractions F->G H Concentrate under Reduced Pressure G->H I Pure this compound H->I

Caption: Standard Flash Chromatography Workflow.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Concentrate this slurry to a dry, free-flowing powder.

  • Column Packing: Wet-pack a chromatography column with your starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Run the column, starting with a low-polarity eluent. The less polar this compound will elute before the more polar phenolic impurities. You can gradually increase the eluent polarity (e.g., to 10-15% ethyl acetate) to speed up the elution of the product if necessary.

  • Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Process for the preparation of α-bromo-phenylacetic acids.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
  • 4-Bromophenylacetic acid synthesis. ChemicalBook.
  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Synthesis routes of 4-Bromophenyl acet
  • Acyl
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • Other Reactions of Phenol. Chemistry LibreTexts.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C

Sources

Technical Support Center: Synthesis of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-Bromophenyl acetate. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. It is designed for researchers, chemists, and drug development professionals to help navigate the common challenges encountered during this esterification, with a focus on identifying and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect when synthesizing this compound from o-bromophenol and acetic anhydride?

A1: The synthesis, while seemingly straightforward, can yield several side products depending on the reaction conditions. The most common impurities are:

  • Unreacted o-Bromophenol: A result of an incomplete reaction. It is acidic and can be removed with a basic wash.

  • Acetic Acid: Formed from the hydrolysis of the acetic anhydride reagent by any trace moisture present.[1][2] It is also a stoichiometric byproduct if the reaction is acid-catalyzed.

  • Fries Rearrangement Products: These are C-acylated isomers of the desired O-acylated product.[3][4] The acyl group migrates from the phenolic oxygen to the aromatic ring, forming primarily 2-acetyl-6-bromophenol and 4-acetyl-2-bromophenol . This is often the most challenging side reaction to control.

  • Diacetylated Byproducts: While less common for phenols, under forcing conditions, trace amounts of diacylated species could potentially form, though this is rarely significant.

The table below summarizes these common impurities.

Impurity NameFormation PathwayDetection Notes (TLC/NMR)Removal Strategy
o-Bromophenol Incomplete reactionMore polar than product (lower Rf on silica). Phenolic -OH visible in 1H NMR.Aqueous base wash (e.g., NaHCO3, Na2CO3)
Acetic Acid Hydrolysis of acetic anhydrideHighly polar, may streak on TLC. Sharp singlet ~2.1 ppm in 1H NMR.Aqueous base wash
Fries Products Lewis acid/heat-catalyzed rearrangementLess polar than o-bromophenol but may have similar polarity to the product. Phenolic -OH and new aromatic signals in 1H NMR.Column chromatography; careful recrystallization
Q2: My TLC plate shows spots very close to my product spot. I suspect a Fries rearrangement. What causes this and how can I prevent it?

A2: Your suspicion is likely correct. The Fries rearrangement is a classic reaction of phenolic esters that converts them into hydroxy aryl ketones, and it is the most common source of isomeric impurities in this synthesis.[5]

Causality: The reaction is catalyzed by Lewis acids (e.g., AlCl3, FeBr3) or strong Brønsted acids and is promoted by high temperatures.[6] The mechanism involves the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the phenol ring.[5] Even without an explicit catalyst, heating the reaction mixture excessively can induce the rearrangement.

Prevention Strategies:

  • Temperature Control: Maintain a low reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is often sufficient. Avoid heating unless absolutely necessary. Low temperatures favor the para-acylated product, while high temperatures favor the ortho-product, but it is best to avoid conditions that promote either.[4]

  • Catalyst Choice: Avoid Lewis acid catalysts. Instead, use a tertiary amine base like pyridine or triethylamine. These bases act as nucleophilic catalysts, activating the acetic anhydride without promoting the Fries rearrangement.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures, as this increases the likelihood of rearrangement. Monitor the reaction by TLC or GC to determine the point of completion.

Below is a diagram illustrating the desired O-acylation pathway versus the undesired C-acylation (Fries) side reaction.

G Reactants o-Bromophenol + Acetic Anhydride Base Base Catalyst (e.g., Pyridine) Low Temperature (0°C -> RT) Reactants->Base Favorable Conditions Acid Lewis Acid Catalyst (e.g., AlCl3) High Temperature (>60°C) Reactants->Acid Unfavorable Conditions O_Acyl Desired Product: This compound Base->O_Acyl Leads to O-Acylation C_Acyl Side Products: Hydroxy Bromo Acetophenones Acid->C_Acyl Leads to C-Acylation (Fries) O_Acyl->Acid Rearrangement

Caption: Reaction pathways for the acetylation of o-bromophenol.

Q3: My reaction seems to stall and I have a lot of unreacted o-bromophenol. What should I do?

A3: An incomplete reaction is typically due to insufficient activation of the acetylating agent, deactivation of the catalyst, or the presence of inhibitors like water.

Troubleshooting Steps:

  • Check Reagent Stoichiometry: Ensure you are using a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents).

  • Ensure Anhydrous Conditions: Water rapidly hydrolyzes acetic anhydride to the unreactive acetic acid.[7] Ensure your glassware is oven-dried and your solvent (if any) is anhydrous.

  • Catalyst Amount: If using a base catalyst like pyridine, ensure it is used in sufficient quantity (it can be used as the solvent or as a catalyst, e.g., 0.1 to 1.0 equivalents).

  • Gentle Heating: If the reaction is stalled at room temperature, you can try gentle heating to 40-50 °C while carefully monitoring for the appearance of Fries products by TLC. This is a trade-off between reaction rate and side product formation.

Troubleshooting Guide

This section addresses specific experimental problems in a structured format.

Problem 1: Low overall yield after workup.
Probable Cause Diagnostic Check Recommended Solution
Product Hydrolysis during Workup Did you use a strong base (e.g., NaOH) for an extended period during the aqueous wash? Esters can be saponified under these conditions.Use a milder base like saturated sodium bicarbonate (NaHCO3) for the wash and minimize contact time. Ensure the workup is performed at room temperature.
Incomplete Reaction TLC or GC of the crude reaction mixture shows a significant amount of starting o-bromophenol.Refer to FAQ Q3. Re-run the reaction ensuring anhydrous conditions and appropriate stoichiometry.
Mechanical Loss Was product lost during extractions or transfers?During liquid-liquid extraction, perform back-extractions of the aqueous layers with the organic solvent to recover all dissolved product.[8]
Fries Rearrangement TLC or NMR of the crude product shows multiple isomers that are difficult to separate from the desired product.Refer to FAQ Q2. Re-run the reaction at a lower temperature and use a base catalyst instead of a Lewis acid.
Problem 2: Final product is an oil or fails to crystallize, and has a strong vinegar smell.

This is a classic sign of contamination with acetic acid.

G start Oily Product (Vinegar Smell) q1 Diagnosis: Likely Acetic Acid Contamination start->q1 step1 Step 1: Redissolve Redissolve product in a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). q1->step1 step2 Step 2: Aqueous Wash Wash the organic solution thoroughly with saturated NaHCO3 solution. Check the aqueous layer with pH paper to ensure it is basic. step1->step2 q2 Observe Effervescence? step2->q2 q2->step2 No (Repeat wash) step3 Step 3: Brine Wash & Dry Wash with saturated NaCl (brine) to break emulsions, then dry the organic layer over anhydrous Na2SO4 or MgSO4. q2->step3 Yes (CO2 release) step4 Step 4: Concentrate Remove the solvent under reduced pressure. step3->step4 end Pure, Dry Product (Ready for crystallization or further use) step4->end

Caption: Workflow for removing acetic acid contamination.

Explanation: The vinegar smell is from acetic acid, a byproduct of acetic anhydride hydrolysis.[1] Its presence lowers the purity of the final product and can act as a eutectic impurity, preventing crystallization. The troubleshooting workflow above details a robust purification procedure. The sodium bicarbonate wash neutralizes the acidic contaminants (both acetic acid and any unreacted o-bromophenol), which are then extracted into the aqueous layer.

Recommended Experimental Protocol

This protocol is optimized for high yield and minimal side product formation.

Title: Pyridine-Catalyzed Synthesis of this compound

Materials:

  • o-Bromophenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Anhydrous, 3.0 eq or as solvent)

  • Diethyl Ether or Ethyl Acetate

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Saturated NaCl (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add o-bromophenol followed by anhydrous pyridine. Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 1-3 hours.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with diethyl ether. Carefully pour the mixture into a separatory funnel containing cold 1 M HCl. Extract the aqueous layer with diethyl ether (2x).

    • Expert Tip: The HCl wash removes the pyridine catalyst by forming the water-soluble pyridinium hydrochloride salt.

  • Neutralizing Wash: Combine the organic layers and wash with saturated NaHCO3 solution until effervescence ceases. This step removes unreacted o-bromophenol and acetic acid.[8]

  • Final Wash and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

References
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
  • Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • ChemicalBook. (n.d.). 4-Bromophenylacetic acid synthesis.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.
  • ResearchGate. (2007). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • Thermo Fisher Scientific. (n.d.). picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O).
  • University of Connecticut. (n.d.). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY.
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-(2-Bromophenyl)-2-propylpentanal.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • PubMed. (2016). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives.
  • Royal Society of Chemistry. (2019). Acylation of phenols to phenolic esters with organic salts.
  • Thieme. (2004). Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates.
  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.
  • ACS Publications. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis.
  • Canadian Science Publishing. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE.
  • European Patent Office. (1995). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
  • Rev. Roum. Chim. (2010). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Wikipedia. (n.d.). Fries rearrangement.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Google Patents. (1976). US3985783A - Process for ring acylation of phenols.
  • Oxford Academic. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector.
  • Digital Commons@ETSU. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System.
  • Royal Society of Chemistry. (1961). The Hydrolysis of Acetic Anhydride. Part VI. Kinetics in Deuterium Oxide Solution*.

Sources

Technical Support Center: Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) for monitoring the synthesis of o-bromophenyl acetate. The content is structured to address practical challenges encountered in the lab, ensuring reliable and reproducible results.

Troubleshooting Guide: Common TLC Problems & Solutions

This section addresses specific issues that may arise during the TLC analysis of the this compound reaction.

Q1: My spots are streaking vertically down the plate. What's causing this and how do I fix it?

A: Spot streaking is a common issue that obscures results and prevents accurate Rf calculation. The primary causes and their solutions are outlined below.

  • Probable Cause 1: Sample Overload. Applying too much sample to the plate is the most frequent cause of streaking.[1][2] The stationary phase becomes saturated, leading to a continuous "bleed" of the compound as the mobile phase ascends.

    • Solution: Prepare a more dilute solution of your reaction mixture for spotting. If you need to apply more material to see a faint spot, it is better to apply a small spot of the dilute solution multiple times in the same location, allowing the solvent to fully evaporate between each application.[1][2]

  • Probable Cause 2: Compound Acidity/Basicity. Silica gel is slightly acidic and can interact strongly with basic compounds, or fail to interact sufficiently with acidic ones, causing streaking.[3] While this compound and o-bromophenol are not strongly basic, residual acidic or basic catalysts (e.g., pyridine, DMAP, or acidic reagents) in the reaction mixture can cause this phenomenon.

    • Solution: Add a small amount of a modifier to your eluent. For acidic impurities, add 0.1–2.0% triethylamine. For basic impurities, adding 0.1–2.0% acetic or formic acid can resolve the streaking by neutralizing the problematic species.[1][3]

  • Probable Cause 3: In-Situ Decomposition. Some compounds are unstable on the acidic surface of silica gel and can decompose during chromatography, leading to a streak of degradation products.[4][5] The ester product, this compound, could potentially undergo partial hydrolysis back to o-bromophenol on the plate.

    • Solution: To test for on-plate decomposition, you can perform a 2D TLC. Spot your sample in one corner of a square plate, run the chromatogram, then rotate the plate 90 degrees and run it again in a new eluent system. If the compound is stable, all spots will appear on the diagonal. Any spots appearing below the diagonal indicate decomposition.[4] If decomposition is confirmed, using a less acidic stationary phase like alumina or a neutralized silica plate may be necessary.

Q2: I've run my TLC, but I don't see any spots under the UV lamp. What went wrong?

A: The absence of visible spots can be perplexing. Here are the likely reasons and how to address them.

  • Probable Cause 1: Insufficient Concentration. The compounds in your spotted sample may be too dilute to be detected.[1]

    • Solution: Re-spot the plate, applying the sample multiple times in the same location (drying in between applications) to increase the concentration. Alternatively, prepare a more concentrated sample of your reaction mixture for TLC analysis.[2]

  • Probable Cause 2: Compound is Not UV-Active. While both o-bromophenol and this compound contain an aromatic ring and should be UV-active (visible under 254 nm UV light), this is not always guaranteed for all potential side-products.[6][7]

    • Solution: Use a chemical staining method for visualization after checking under UV light. Since the compounds remain on the plate after UV exposure, the same plate can be stained.[6] Good options include:

      • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as the phenol starting material. It often gives yellow spots on a purple background.[8]

      • Iodine (I₂) Chamber: A general, semi-destructive stain that visualizes most organic compounds as yellow-brown spots. The spots will fade over time, so they should be circled immediately.[6][8]

      • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help differentiate between the product and starting material.[4][6]

  • Probable Cause 3: Solvent Level Error. If the solvent level in the developing chamber is higher than the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[1][2]

    • Solution: Always ensure the solvent level in the chamber is well below the origin line (typically 0.5 cm to 1 cm from the bottom edge of the plate).

Q3: All my spots are either stuck at the bottom (Rf ≈ 0) or have run to the top with the solvent front (Rf ≈ 1). How do I get better separation?

A: This is a classic eluent polarity issue. The goal is to have the Rf values of your compounds of interest fall between 0.2 and 0.8 for good separation and accurate assessment.[9]

  • Scenario 1: Spots at the Baseline (Rf ≈ 0). This indicates that the eluent is not polar enough. The compounds have a stronger affinity for the polar silica gel stationary phase than for the non-polar mobile phase and therefore do not move.

    • Solution: Increase the polarity of your eluent. If you are using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or 3:1 ratio of hexanes to ethyl acetate.[1][9]

  • Scenario 2: Spots at the Solvent Front (Rf ≈ 1). This means the eluent is too polar. The compounds are highly soluble in the mobile phase and have little interaction with the stationary phase, causing them to travel with the solvent front.

    • Solution: Decrease the polarity of your eluent. In a hexanes/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., move from 4:1 to 9:1).[1]

Data Presentation: Eluent Selection Guide
Compound TypePolarityRecommended Starting Eluent (Hexane:Ethyl Acetate)Expected Rf Trend
o-Bromophenol (Start)More Polar (H-bonding)4:1Lower Rf
This compound (Product)Less Polar (Ester)4:1Higher Rf
Non-polar impuritiesNon-polar9:1High Rf (near solvent front)

Frequently Asked Questions (FAQs)

Q1: What is a "co-spot" and why is it essential for reaction monitoring?

A: A co-spot is a single lane on the TLC plate where you apply a spot of the starting material reference solution and a spot of the reaction mixture directly on top of it. Its purpose is to unambiguously confirm the identity of the spots.

  • Why it's crucial: When monitoring a reaction, you expect to see the starting material spot diminish and a new product spot appear. The co-spot lane helps you verify that the lower (or higher) Rf spot in your reaction lane is indeed your starting material. If the reaction is complete, the co-spot lane should look identical to the product lane. If it's incomplete, you will see the starting material spot clearly separated in the co-spot lane. This prevents misinterpretation, especially if the product and starting material have very similar Rf values.[4]

Q2: How should I set up my TLC plate for monitoring this reaction?

A: A standard setup involves three lanes on a single TLC plate.

  • Lane 1 (SM): Spot a reference solution of your starting material (o-bromophenol).

  • Lane 2 (Co-spot): Apply a spot of the starting material (SM) and, directly on top of it, a spot of your reaction mixture (RXN).

  • Lane 3 (RXN): Spot a sample taken directly from your reaction mixture.

This three-lane setup provides a clear and definitive picture of the reaction's progress.

Visualization: TLC Plate Setup Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_spotting Sample Application cluster_analysis Development & Analysis prep_plate 1. Draw Origin Line (pencil, ~1 cm from bottom) mark_lanes 2. Mark Three Lanes (SM, Co-spot, RXN) prep_plate->mark_lanes spot_sm 3. Spot Starting Material (Lane SM) spot_cospot 4. Spot SM then RXN (Lane Co-spot) spot_sm->spot_cospot spot_rxn 5. Spot Reaction Mixture (Lane RXN) spot_cospot->spot_rxn develop 6. Develop in Chamber spot_rxn->develop dry 7. Dry Plate & Mark Front develop->dry visualize 8. Visualize (UV, Stain) dry->visualize analyze 9. Analyze R_f Values visualize->analyze

Caption: Standard workflow for preparing and analyzing a TLC plate for reaction monitoring.

Experimental Protocol: Standard TLC Procedure

This protocol provides a step-by-step methodology for monitoring the conversion of o-bromophenol to this compound.

Materials:
  • Silica gel TLC plates (with F₂₅₄ fluorescent indicator)

  • TLC developing chamber with lid

  • Capillary spotters or micropipette

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate) and dipping jar

  • Forceps

  • Heat gun or hot plate

  • Eluent: 4:1 Hexanes:Ethyl Acetate (v/v)

  • Reference solution of o-bromophenol in a volatile solvent (e.g., ethyl acetate)

  • Sample from the reaction mixture

Procedure:
  • Chamber Preparation: Pour the 4:1 hexanes:ethyl acetate eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for your three lanes (SM, Co-spot, RXN).

  • Spotting:

    • Using a clean capillary spotter, touch it to the o-bromophenol reference solution and then briefly touch the tip to the "SM" mark on the origin line. The spot should be small and tight (1-2 mm in diameter).

    • Using the same technique, spot the reaction mixture on the "RXN" mark.

    • For the "Co-spot" lane, first spot the o-bromophenol reference solution, and then, using a clean spotter, carefully spot the reaction mixture directly on top of the first spot. Allow the solvent to evaporate completely between applications.

  • Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the eluent to travel up the plate undisturbed.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp. UV-active compounds will appear as dark spots against the fluorescent green background.[6] Circle any visible spots with a pencil.

    • For chemical visualization, dip the plate into a jar containing potassium permanganate stain, remove it quickly, and wipe the excess stain from the back of the plate.

    • Gently warm the plate with a heat gun until colored spots appear. The background will be purple/pink, and oxidizable compounds like the starting phenol will appear as yellow or white spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf values of the spots in the reaction lane to the starting material reference. The disappearance of the starting material spot and the appearance of a new product spot (with a higher Rf) indicate reaction progress.

Visualization: Reaction Scheme

Reaction cluster_reactants Reactants cluster_product Product o_bromophenol o-Bromophenol o_bromophenyl_acetate This compound o_bromophenol->o_bromophenyl_acetate   Catalyst (e.g., Pyridine)   

Caption: Acetylation of o-bromophenol to form this compound.

References

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
  • TLC Visualiz
  • Organic Syntheses Procedure.Organic Syntheses. [Link]
  • Troubleshooting Thin Layer Chromatography.University of Rochester, Department of Chemistry. [Link]
  • Marathe, S. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.Bitesize Bio. [Link]
  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2023). OperaChem YouTube Channel. [Link]
  • Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.
  • TLC to check the hydrolysis products. (2012).
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.LCGC North America. [Link]
  • One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions - Supporting Inform
  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Inform
  • TLC Plate Visualiz
  • Phenol, 4-bromo-, 1-acetate.
  • Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall. [Link]
  • TLC Visualization Methods.University of Colorado Boulder. [Link]
  • Rf value for TLC. (2020). Reddit. [Link]
  • Volford, O., et al. (1996). [Ion exchange interactions on silica gel in thin-layer chromatography. IV. Plate investigations by UV spectroscopy].Acta Pharmaceutica Hungarica. [Link]
  • Li, D., et al. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.Molecules. [Link]
  • The Rf value of the ethyl acetate fraction detected on the Thin Layer...
  • Skorupa, A., et al. (2013). Detection and Visualization Methods Used in Thin-Layer Chromatography.
  • Dyeing Reagents for Thin-Layer and Paper Chromatography.The Sarpong Group, UC Berkeley. [Link]

Sources

Technical Support Center: Synthesis of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of o-Bromophenyl acetate. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific esterification. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own laboratory settings.

Overview of the Synthesis

The synthesis of this compound is a classic example of phenolic esterification. The reaction typically involves the acetylation of o-bromophenol using an acetylating agent like acetic anhydride or acetyl chloride. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, this reaction often requires a basic catalyst, such as pyridine, to proceed efficiently.[1][2] The catalyst serves a dual purpose: it deprotonates the phenol to the more reactive phenoxide ion and neutralizes the acidic byproduct, preventing potential side reactions or product hydrolysis.[1][3]

Core Reaction Mechanism

Esterification_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Phenol o-Bromophenol Pyridine Pyridine (Base) Phenoxide o-Bromophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Protonated_Pyridine Pyridinium Ion Pyridine->Protonated_Pyridine Protonation Acetic_Anhydride Acetic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Acyl Substitution Acetic_Anhydride->Intermediate Product This compound Intermediate->Product Collapse of Intermediate Acetate_Ion Acetate (Leaving Group) Intermediate->Acetate_Ion

Caption: General mechanism for pyridine-catalyzed acetylation of o-bromophenol.

Standard Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound. Use this as a baseline to compare against your own methodology.

Materials:

  • o-Bromophenol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Diethyl ether (or Dichloromethane)

  • 5% Hydrochloric Acid (HCl) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve o-bromophenol (1.0 eq) in anhydrous pyridine (approx. 3.0 eq) at room temperature.

  • Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold diethyl ether and wash with cold water.

  • Acid Wash: Wash the organic layer sequentially with cold 5% HCl solution (2-3 times) to remove pyridine.

  • Base Wash: Wash the organic layer with 5% NaHCO₃ solution to remove unreacted acetic anhydride and acetic acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation if necessary to obtain pure this compound.[5]

Troubleshooting Guide (Q&A Format)

This section addresses the most common failures encountered during the synthesis.

Q1: My reaction yield is extremely low or zero. What went wrong?

A1: A low or non-existent yield is the most common issue and can stem from several factors related to reagents and reaction conditions.

  • Causality - Reagent Quality: The primary culprit is often moisture. Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, rendering it ineffective as an acetylating agent. Similarly, if the o-bromophenol or pyridine contains water, it can consume the anhydride.

    • Solution: Ensure all reagents are anhydrous. Use a freshly opened bottle of acetic anhydride or distill it before use. Dry the pyridine over KOH pellets if necessary. Ensure all glassware is oven-dried.

  • Causality - Insufficient Nucleophilicity: Phenols are inherently less nucleophilic than alcohols.[1] The role of pyridine is to deprotonate the phenol to the much more potent nucleophile, the phenoxide ion.[1] If pyridine is absent or used in insufficient quantities, the reaction will be exceedingly slow.

    • Solution: Use at least a stoichiometric amount of pyridine relative to the acidic byproduct that will be formed. Often, using pyridine as the solvent is an effective strategy.[6]

  • Causality - Premature Work-up: The reaction may simply not have gone to completion.

    • Solution: Always monitor the reaction's progress using TLC. Compare the reaction mixture spot against a spot of your starting material (o-bromophenol). The reaction is complete when the starting material spot has disappeared.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities typically consist of starting materials or work-up reagents.

Potential Impurity Reason for Presence Identification & Removal
o-Bromophenol Incomplete reaction.Identification: Appears as a lower Rf spot on TLC than the product. Removal: During the work-up, the basic wash with 5% NaHCO₃ or NaOH will deprotonate the acidic phenol, pulling it into the aqueous layer. Ensure the basic wash is performed thoroughly.
Pyridine Incomplete removal during work-up.Identification: Distinctive, unpleasant odor. Removal: The acid wash with 5% HCl is critical. Pyridine is a base and will react with HCl to form a water-soluble pyridinium salt, which is extracted into the aqueous layer. Repeat the acid wash until the odor is gone.
Acetic Acid Byproduct of the reaction or from hydrolysis of acetic anhydride.Identification: Sour smell. Removal: The basic wash with 5% NaHCO₃ will neutralize the acetic acid, forming sodium acetate, which is extracted into the aqueous layer.

If these impurities persist after the work-up, purification by column chromatography is the most effective solution.

Q3: The reaction is very slow or stalls. What can I do?

A3: A sluggish reaction points towards issues with activation or temperature.

  • Causality - Reaction Temperature: While the initial addition is done at 0 °C to control the exothermic reaction, the esterification itself may require gentle heating to proceed at a reasonable rate, especially if the phenol is sterically hindered or electronically deactivated.

    • Solution: After the addition of acetic anhydride, allow the reaction to proceed at room temperature. If TLC analysis shows a slow conversion after 1-2 hours, consider gently heating the reaction mixture to 40-50 °C.

  • Causality - Catalyst Inefficiency: While pyridine is standard, stronger, non-nucleophilic bases or acylation catalysts can be employed.

    • Solution (Advanced): For particularly difficult esterifications, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside pyridine can significantly accelerate the reaction. However, DMAP is toxic and should be handled with care.

Troubleshooting_Workflow Start Reaction Failed/Low Yield CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents ReagentIssue Solution: Use dry, fresh reagents. Dry glassware. CheckReagents->ReagentIssue No CheckConditions Review Reaction Conditions (Temp? Time? Stoichiometry?) CheckReagents->CheckConditions Yes Success Successful Synthesis ReagentIssue->Success ConditionsIssue Solution: Monitor with TLC. Increase time/temp. Check catalyst amount. CheckConditions->ConditionsIssue No CheckWorkup Analyze Work-up Procedure (Washes effective?) CheckConditions->CheckWorkup Yes ConditionsIssue->Success WorkupIssue Solution: Ensure thorough acid/base washes. Perform final purification. CheckWorkup->WorkupIssue No CheckWorkup->Success Yes WorkupIssue->Success

Caption: A logical workflow for troubleshooting failed this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I use acetyl chloride instead of acetic anhydride?

    • A: Yes, acetyl chloride is a more reactive acetylating agent and can be used.[7] The reaction is generally faster but also more exothermic. The byproduct is hydrogen chloride (HCl) gas, making the use of a base like pyridine absolutely essential to neutralize this strong acid.[1]

  • Q: Why is Fischer esterification (reacting o-bromophenol directly with acetic acid and a strong acid catalyst) not recommended?

    • A: Fischer esterification is generally inefficient for phenols.[1][8] The equilibrium lies unfavorably for product formation due to the phenol's lower nucleophilicity and the potential for competing side reactions on the aromatic ring, such as sulfonation if sulfuric acid is used.[9]

  • Q: How do I properly set up a TLC to monitor the reaction?

    • A: Use a silica gel plate. On the baseline, spot your starting material (o-bromophenol) as a reference, the co-spot (a mix of starting material and reaction mixture), and the reaction mixture. Elute with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, this compound, is less polar and will have a higher Rf value than the starting phenol. The reaction is complete when the spot corresponding to o-bromophenol is no longer visible in the reaction mixture lane.

References

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google P
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
  • 4-Bromophenylacetic acid synthesis - ChemicalBook
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet - JEOL USA Inc.
  • METHYL 2-(2-BROMOPHENYL)
  • 8 - Organic Syntheses Procedure
  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa - American Chemical Society
  • Cas 1878-68-8,4-Bromophenylacetic acid - LookChem
  • o-Bromophenyl acet
  • Phenol inorganic esterification- why is it impossible? : r/chemhelp - Reddit
  • troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde - Benchchem
  • Reaction of Phenol with acetic anhydride in the presence of pyridine gives : - Allen
  • (iii) - H 2 O / H + - 4-Bromophenyl acetic acid. In the above reaction 'A' is - Allen
  • Ester Reactions Summary and Practice Problems - Chemistry Steps
  • Esterific
  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Semantic Scholar
  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates | Journal of the American Chemical Society
  • A rapid and efficient method for acetylation of phenols with acetic anhydride c
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry
  • a-Bromin
  • The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called - Infinity Learn
  • some more reactions of phenol - Chemguide
  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon

Sources

Technical Support Center: o-Bromophenyl Acetate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request, which is to create a technical support center with troubleshooting guides and FAQs on improving the purity of o-Bromophenyl acetate for researchers, scientists, and drug development professionals. The response needs to be structured as a technical guide with full editorial control, emphasizing scientific integrity, expertise, and authoritative grounding with citations and a reference list. It also requires data presentation in tables, detailed experimental protocols, and Graphviz diagrams for visualization.

Guide Objective: This technical guide serves as a dedicated resource for researchers encountering challenges with the purity of this compound. It provides a structured, in-depth troubleshooting framework grounded in established chemical principles and purification techniques.

Section 1: Understanding the Chemistry of this compound & Its Impurities

This compound is typically synthesized via the esterification of o-bromophenol with an acetylating agent like acetic anhydride or acetyl chloride. The purity of the final product is highly dependent on the reaction conditions and the subsequent work-up and purification procedures. Inadequate control can lead to a range of common impurities that compromise downstream applications.

The primary impurities encountered are typically:

  • Unreacted Starting Materials: Residual o-bromophenol is a very common impurity.

  • Reagent Residues: Acetic acid (from hydrolysis of acetic anhydride) or excess acetylating agent.

  • Side-Reaction Products: Formation of polymeric materials or other minor byproducts.

  • Degradation Products: Hydrolysis of the ester back to o-bromophenol and acetic acid, often catalyzed by moisture or residual acid/base.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a practical Q&A format.

FAQ 1: My final product has a sharp, vinegary smell. What is the cause and how do I fix it?

Answer: A distinct vinegar-like odor is almost always indicative of residual acetic acid. Acetic acid is a byproduct of the acetylation reaction (especially when using acetic anhydride) and can also form if the product is exposed to moisture, causing hydrolysis. Its presence suggests an incomplete work-up.

Troubleshooting Protocol: Liquid-Liquid Extraction Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate. The choice of solvent is critical for efficient separation.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and be prepared to vent the funnel frequently, as the neutralization of acetic acid produces CO₂ gas (CH₃COOH + NaHCO₃ → CH₃COONa + H₂O + CO₂).

  • Test for Acidity: Continue washing with fresh portions of NaHCO₃ solution until the aqueous layer is no longer acidic (test with pH paper) and gas evolution ceases.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water from the organic layer.

  • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter to remove the agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

FAQ 2: My NMR or GC analysis shows a significant peak corresponding to o-bromophenol. How can I remove the unreacted starting material?

Answer: The presence of unreacted o-bromophenol is the most common purity issue. Because o-bromophenol is acidic (pKa ≈ 8.4), its solubility can be manipulated by changing the pH of an aqueous solution, allowing for its removal from the neutral ester product.

Troubleshooting Protocol: Alkaline Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Base Wash: In a separatory funnel, wash the organic solution with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium or potassium o-bromophenoxide salt, which partitions into the aqueous layer.

    • Chemical Principle: o-bromophenol (acidic) + NaOH (base) → Sodium o-bromophenoxide (water-soluble salt) + H₂O

  • Separation: Carefully separate the organic layer from the aqueous layer. It is advisable to perform the basic wash 2-3 times to ensure complete removal of the phenol.

  • Neutralization & Drying: Wash the organic layer with water and then brine to remove any residual base and water. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workflow Diagram: Purification via Extraction This diagram illustrates the decision-making process for removing common impurities using liquid-liquid extraction.

G cluster_start Initial State cluster_analysis Problem Identification cluster_troubleshooting Troubleshooting Pathway cluster_end Final Product Crude Crude o-Bromophenyl Acetate Product Analysis Analyze Impurity Profile (e.g., Odor, TLC, GC, NMR) Crude->Analysis Impurity1 Vinegar Smell? (Acetic Acid) Analysis->Impurity1 Impurity2 Phenolic Impurity? (o-Bromophenol) Impurity1->Impurity2 No Wash1 Wash with aq. NaHCO₃ Impurity1->Wash1 Yes Wash2 Wash with aq. NaOH or K₂CO₃ Impurity2->Wash2 Yes Combine Combine Organic Layers, Wash with Brine Impurity2->Combine No Wash1->Impurity2 Wash2->Combine Dry Dry (e.g., MgSO₄), Filter, Concentrate Combine->Dry Pure Pure o-Bromophenyl Acetate Dry->Pure

Caption: Decision workflow for purification of this compound using extraction techniques.

FAQ 3: Extraction has failed to purify my product to the desired level. What are the next steps?

Answer: If significant impurities remain after extraction, or if the impurities are neutral and non-volatile, more advanced purification techniques like column chromatography or distillation are required. The choice depends on the physical properties of your product and the impurities.

Comparative Table: Advanced Purification Methods

MethodPrincipleBest ForConsiderations
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable, liquid products with non-volatile impurities.Requires a vacuum source and careful temperature control to prevent decomposition.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Removing impurities with different polarities from the main product.Can be time-consuming and requires significant solvent usage.
Recrystallization Separation based on differences in solubility in a specific solvent at different temperatures.Solid products with lower-concentration impurities.Requires finding a suitable solvent system; product loss is inevitable.

Protocol 1: Vacuum Distillation

  • Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Pressure Reduction: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure. Discard any initial (forerun) or final (pot residue) fractions.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and the impurities (target R_f for product ≈ 0.3).

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Pass the eluent through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 3: Purity Assessment

Verifying the purity of the final product is a critical step. A combination of analytical techniques should be used for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the acetate and identify proton/carbon signals from impurities like o-bromophenol or residual solvents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates components based on their volatility and interaction with the column, while MS provides mass information, allowing for the identification and quantification of volatile impurities.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess the number of components in a sample and monitor the progress of a purification process like column chromatography.

References

This section is currently unavailable as no external authoritative sources were cited in the generation of this guide. The protocols and principles described are based on standard, widely accepted organic chemistry laboratory techniques. For foundational knowledge, users are encouraged to consult established textbooks on organic chemistry laboratory practices.

Technical Support Center: Troubleshooting Byproduct Formation in the Suzuki-Miyaura Coupling of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting for managing and preventing common byproducts in palladium-catalyzed cross-coupling reactions involving o-bromophenyl acetate. While this substrate can be used in various reactions, this guide will focus on its application in the widely used Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2][3]

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common issues encountered during the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Q1: What are the most common byproducts I should expect in my reaction, and how do I identify them?

A1: When coupling this compound, you will typically monitor for three primary byproducts alongside your desired biaryl product. Identification is best achieved using techniques like GC-MS for volatile compounds or LC-MS and ¹H NMR for a comprehensive product mixture analysis.

  • Homocoupling Product (Biaryl of Boronic Acid): The undesired coupling of two boronic acid molecules.[4] This is often a significant byproduct if oxygen is present in the reaction.[1][4]

  • Protodebromination Product (Phenyl acetate): The replacement of the bromine atom on your starting material with a hydrogen atom. This results from a competing reaction pathway that consumes your electrophile.[5]

  • Ester Hydrolysis Product (o-Bromophenol): Cleavage of the acetate group due to the basic reaction conditions, especially with strong hydroxide bases.[6]

Q2: My reaction yield is low, but I don't see significant byproduct peaks. What else could be wrong?

A2: If distinct byproduct peaks are absent, the issue may lie with reaction initiation or reagent stability.

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[1][7] Phosphine ligands are also susceptible to oxidation.[7] Always use fresh, high-quality catalysts and ligands stored under an inert atmosphere.[7]

  • Boronic Acid Decomposition: Arylboronic acids can be unstable and undergo protodeboronation before coupling, especially if they are electron-deficient.[7][8] Using a more stable boronic ester (e.g., pinacol ester) can mitigate this issue.[8][9]

  • Incomplete Reaction: The reaction may simply be too slow under your current conditions. Check for reagent solubility issues and consider optimizing the temperature or catalyst loading.[5]

Part 2: Troubleshooting Guide - Mechanism-Driven Solutions

This section provides solutions to specific byproduct problems, grounded in the mechanistic steps of the Suzuki-Miyaura catalytic cycle.

Problem 1: Excessive Homocoupling of the Boronic Acid

Q: My primary byproduct is the dimer of my boronic acid coupling partner. What is causing this and how do I fix it?

A: Causality & Mechanism: Homocoupling is often promoted by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) outside of the main catalytic cycle.[1][4] This Pd(II) species can then facilitate the unwanted coupling of two boronic acid molecules.[1] Using a Pd(II) precatalyst like Pd(OAc)₂ can also lead to an initial "sacrificial" homocoupling event to generate the active Pd(0) species.[1][9]

Solutions:

  • Rigorous Degassing: The most critical step is to exclude oxygen.[10] Before adding the catalyst, thoroughly degas your solvent and the reaction headspace by bubbling an inert gas (Argon or Nitrogen) through the mixture for 15-30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the need for in-situ reduction, which can sometimes promote homocoupling.

  • Optimize Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) can promote the desired reductive elimination step over side reactions.[10][11]

Problem 2: Significant Protodebromination (Formation of Phenyl Acetate)

Q: I am observing a significant amount of phenyl acetate in my crude product. How can I prevent this?

A: Causality & Mechanism: Protodebromination occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, reacts with a proton source instead of the boronic acid. This is particularly problematic with substrates bearing electron-donating groups and can be exacerbated by excess water or certain bases.[5]

Solutions:

  • Choice of Base: Avoid using strong hydroxide bases (NaOH, KOH) if possible. Non-coordinating inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices as they are less nucleophilic and minimize hydrolysis side reactions.[5][10]

  • Control Water Content: While a small amount of water is often necessary for the Suzuki reaction, especially with boronic acids, excess water can serve as a proton source.[5][12] If using a mixed-solvent system (e.g., Dioxane/Water), try reducing the water ratio or switching to anhydrous conditions with a base like K₃PO₄.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodebromination relative to the desired coupling.

Problem 3: Hydrolysis of the Acetate Ester (o-Bromophenol Formation)

Q: My acetate protecting group is being cleaved. How do I preserve it?

A: Causality & Mechanism: The acetate group on this compound is an ester, which is susceptible to base-mediated hydrolysis. Strong bases, high temperatures, and long reaction times increase the likelihood of this unwanted side reaction.[6]

Solutions:

  • Select a Milder Base: This is the most effective solution. Strong bases like NaOH or KOH will readily hydrolyze the ester. Switch to a weaker base such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF), which is known to be effective while leaving base-labile groups intact.[6]

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Screen temperatures starting from 80 °C.[5]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.[7]

Part 3: Data-Driven Optimization & Protocols

Table 1: Influence of Base Selection on Product & Byproduct Distribution

This table provides illustrative data on how the choice of base can impact the outcome of the Suzuki coupling of this compound with phenylboronic acid.

Base (2.0 equiv)Solvent SystemTemp (°C)Desired Product Yield (%)Homocoupling (%)Protodebromination (%)Ester Hydrolysis (%)
NaOHToluene/H₂O (4:1)10045~5~10>30
K₂CO₃Dioxane/H₂O (4:1)9085<5<5~5
Cs₂CO₃Dioxane10092<2<2<2
K₃PO₄Toluene11095<2<2<1

Data is representative and intended for illustrative purposes.

Part 4: Visualizing the Process

Diagram 1: Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving common issues.

G Start Reaction Yield Low or Byproducts Observed Byproduct_ID Identify Main Byproduct (GC-MS, LC-MS, NMR) Start->Byproduct_ID Homocoupling Homocoupling (Boronic Acid Dimer) Byproduct_ID->Homocoupling Is it... Protodebromination Protodebromination (Phenyl Acetate) Byproduct_ID->Protodebromination Hydrolysis Ester Hydrolysis (o-Bromophenol) Byproduct_ID->Hydrolysis Sol_Homo Solution: 1. Rigorously Degas System 2. Use Pd(0) Catalyst 3. Screen Bulky Ligands Homocoupling->Sol_Homo YES Sol_Proto Solution: 1. Use K3PO4 or Cs2CO3 2. Reduce Water Content 3. Lower Temperature Protodebromination->Sol_Proto YES Sol_Hydro Solution: 1. Use Weaker Base (K2CO3, KF) 2. Lower Temperature 3. Minimize Reaction Time Hydrolysis->Sol_Hydro YES

Caption: Troubleshooting workflow for byproduct formation.

Diagram 2: Suzuki-Miyaura Catalytic Cycle with Byproduct Pathways

This diagram illustrates the main catalytic cycle and indicates where the key side reactions diverge.

Suzuki_Cycle cluster_main Desired Catalytic Cycle cluster_byproducts Byproduct Pathways Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (+ Ar-X) O2_Source Oxygen (O2) Pd0->O2_Source Homocoupling Catalyst Oxidation PdII_ArOR Ar-Pd(II)L_n-OR' PdII_ArX->PdII_ArOR Ligand Exchange (+ Base) Proton_Source Proton Source (e.g., H2O) PdII_ArX->Proton_Source Protodebromination PdII_ArArB Ar-Pd(II)L_n-Ar' PdII_ArOR->PdII_ArArB Transmetalation (+ Ar'-B(OH)2) PdII_ArArB->Pd0 Reductive Elimination (+ Ar-Ar') Base_Source Strong Base (e.g., OH-) ArX_Start This compound (Ar-X) ArX_Start->Base_Source Ester Hydrolysis

Caption: Suzuki cycle showing byproduct divergence points.

Part 5: Recommended Experimental Protocol

This robust, general-purpose protocol is designed to minimize byproduct formation for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or similar reaction vessel, stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask and stir bar under vacuum and allow to cool to room temperature under an inert atmosphere.

  • Add Solids: To the flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • Gümüşada, R., et al. (2014). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter.
  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Minetti, G. (2015). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
  • ResearchGate. (2015). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?[Link]
  • Wikipedia. (2024). Cross-coupling reaction. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
  • Liu, L., Zhang, Y., & Wang, Y. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(15), 6122-6125. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
  • ResearchGate. (2017). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
  • Vasilev, A., et al. (2018). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(21), 11345-11364. [Link]

Sources

Technical Support Center: Catalyst Deactivation in o-Bromophenyl Acetate Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in the Suzuki-Miyaura cross-coupling of o-bromophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this crucial synthetic transformation. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic route.

Introduction: The Challenge of this compound Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[1][2] However, the coupling of specific substrates, such as this compound, can present unique challenges. The presence of the ortho-acetate group can influence the electronic and steric environment of the reaction center, potentially leading to catalyst deactivation and reduced reaction efficiency.

This guide provides a structured approach to troubleshooting, focusing on the common pathways of palladium catalyst deactivation and offering practical, field-proven solutions.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is organized by common experimental observations. Identify the issue you are facing to find potential causes and recommended solutions.

Issue 1: Low or No Conversion of Starting Material

A lack of conversion is one of the most frequent problems and can stem from several sources, primarily related to the catalytically active Pd(0) species.

Potential Cause 1.1: Inefficient Generation of the Active Pd(0) Catalyst

Many Suzuki-Miyaura reactions start with a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[3] This reduction can be sluggish or incomplete.

  • Troubleshooting Steps:

    • Pre-catalyst Choice: If using a Pd(II) source, consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[4]

    • Phosphine Ligand Oxidation: The reduction of Pd(II) often occurs via the oxidation of phosphine ligands.[3][5] Ensure your phosphine ligand is of high purity and handled under an inert atmosphere to prevent premature oxidation.

    • Additive-Assisted Reduction: Some protocols benefit from the addition of a reducing agent, although this can also lead to side reactions if not carefully controlled.

Potential Cause 1.2: Deactivation of the Pd(0) Catalyst by Oxidation

The active Pd(0) catalyst is susceptible to oxidation, which removes it from the catalytic cycle. This is a common issue if the reaction is not performed under strictly anaerobic conditions.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed before use. Standard techniques include sparging with an inert gas (argon or nitrogen) for at least 30 minutes or using several freeze-pump-thaw cycles.[6]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Potential Cause 1.3: Formation of Inactive Palladium Black

The precipitation of palladium black is a visual indicator of catalyst decomposition and aggregation.[7] This occurs when the palladium atoms agglomerate, losing their catalytic activity.

  • Troubleshooting Steps:

    • Ligand Choice and Ratio: The primary role of the ligand is to stabilize the palladium center and prevent aggregation.[3] Bulky, electron-rich phosphine ligands are often effective.[8][9] Ensure the correct palladium-to-ligand ratio is used; an insufficient amount of ligand can leave the palladium center exposed.

    • Temperature Control: High reaction temperatures can accelerate the formation of palladium black.[10] Optimize the temperature to be high enough for efficient reaction but low enough to maintain catalyst stability.

Workflow for Diagnosing Low Conversion

G start Low or No Conversion Observed check_pd_source Is a Pd(II) precatalyst used? start->check_pd_source switch_to_pd0 Switch to Pd(0) source (e.g., Pd₂(dba)₃) check_pd_source->switch_to_pd0 Yes check_atmosphere Is the reaction under a strict inert atmosphere? check_pd_source->check_atmosphere No solution Improved Conversion switch_to_pd0->solution improve_degassing Improve degassing protocol (e.g., freeze-pump-thaw) check_atmosphere->improve_degassing No observe_black_ppt Is palladium black observed? check_atmosphere->observe_black_ppt Yes improve_degassing->solution optimize_ligand Optimize ligand type and ratio (e.g., bulkier, electron-rich) observe_black_ppt->optimize_ligand Yes optimize_temp Lower reaction temperature observe_black_ppt->optimize_temp Also consider optimize_ligand->solution optimize_temp->solution G cluster_deactivation Deactivation Pathways ActiveCatalyst Active Pd(0)Lₙ Catalyst Oxidation Oxidation (O₂) ActiveCatalyst->Oxidation Aggregation Aggregation ActiveCatalyst->Aggregation Poisoning Poisoning (Impurities) ActiveCatalyst->Poisoning LigandDegradation Ligand Degradation ActiveCatalyst->LigandDegradation InactivePdII Inactive Pd(II) Species Oxidation->InactivePdII PdBlack Palladium Black Aggregation->PdBlack PoisonedComplex [Pd(0)Lₙ-Poison] Poisoning->PoisonedComplex UnstableComplex Unstable [Pd(0)] LigandDegradation->UnstableComplex UnstableComplex->Aggregation

Sources

Technical Support Center: Synthesis of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and work-up of o-Bromophenyl acetate. This document provides in-depth, field-proven insights into the common challenges and critical steps associated with the isolation and purification of this compound. Our goal is to move beyond a simple procedural list, offering a causative understanding of each step to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is dark, and TLC analysis shows multiple spots, including my starting material (o-bromophenol). What went wrong?

A1: This is a common issue indicating an incomplete reaction. The esterification of phenols is generally slower than that of aliphatic alcohols.[1][2][3] The lone pair of electrons on the phenolic oxygen is delocalized into the benzene ring, reducing its nucleophilicity.[3]

  • Causality: If using acetic anhydride, the reaction may require a catalyst (acidic or basic) or gentle heating to proceed to completion.[4][5] If using acetyl chloride, the reaction should be faster but may still be incomplete if the reagents are old or if there's insufficient reaction time.[1][6]

  • Troubleshooting Protocol:

    • Confirm Reagent Quality: Ensure your acetic anhydride or acetyl chloride is fresh. Acetic anhydride can hydrolyze to acetic acid over time, reducing its effectiveness.

    • Extend Reaction Time: Continue to stir the reaction at the designated temperature for an additional 1-2 hours, monitoring by TLC.

    • Consider Catalysis: If uncatalyzed, consider adding a catalytic amount of a mild acid (e.g., H₂SO₄) or base (e.g., pyridine, sodium bicarbonate) to accelerate the reaction.[5] Note that pyridine can be difficult to remove during work-up.[7]

Q2: I've completed the reaction. What is the standard work-up procedure, and why is each step necessary?

A2: A standard work-up is a sequential liquid-liquid extraction process designed to remove unreacted reagents, catalysts, and byproducts.[8] The typical order is a water wash, followed by a basic wash, and finally a brine wash.[9]

  • Causality & Workflow: The goal is to systematically remove impurities based on their chemical properties. The diagram below outlines the logical flow of a standard work-up.

G cluster_0 Post-Reaction Mixture cluster_1 Aqueous Work-up Sequence cluster_2 Final Isolation Reaction Crude this compound + Acetic Acid/Anhydride + o-Bromophenol + Catalyst (if used) WaterWash 1. Water Wash Reaction->WaterWash Removes bulk of water-soluble acids BaseWash 2. Saturated NaHCO₃ Wash WaterWash->BaseWash Neutralizes remaining trace acids AqueousWaste1 WaterWash->AqueousWaste1 Aqueous Layer: - Acetic Acid - Catalyst BrineWash 3. Brine (sat. NaCl) Wash BaseWash->BrineWash Removes bulk water, breaks emulsions AqueousWaste2 BaseWash->AqueousWaste2 Aqueous Layer: - Sodium Acetate - Unreacted NaHCO₃ Drying Dry with Na₂SO₄ or MgSO₄ BrineWash->Drying Organic Layer AqueousWaste3 BrineWash->AqueousWaste3 Aqueous Layer: - Dissolved Water Filtration Filter/Decant Drying Agent Drying->Filtration Evaporation Remove Solvent (Rotary Evaporator) Filtration->Evaporation Purification Further Purification (e.g., Distillation) Evaporation->Purification Crude Product

Caption: Standard Work-up Workflow for this compound Synthesis.

Troubleshooting Guide

Problem 1: Persistent Acidity in the Organic Layer
  • Symptom: After the work-up, the final product has a sharp, vinegary smell. An NMR spectrum might show a broad singlet around 10-12 ppm (carboxylic acid proton) or a sharp singlet around 2.1 ppm (acetic acid).

  • Cause: Incomplete neutralization of excess acetic acid or hydrolyzed acetic anhydride.[8][9] This is a critical issue as residual acid can cause product degradation over time.

  • Solution:

    • Intensify Basic Wash: Use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10] These bases react with the acidic impurities to form sodium acetate, which is water-soluble and can be washed away.[8][10][11]

      • Chemical Principle: CH₃COOH (org) + NaHCO₃ (aq) → CH₃COONa (aq) + H₂O (l) + CO₂ (g)

    • Safety Precaution: When using a bicarbonate or carbonate wash, CO₂ gas is generated.[8] Always vent the separatory funnel frequently after each inversion to prevent pressure buildup.[8]

    • Verification: After the basic wash, test the pH of the aqueous layer. It should be neutral or slightly basic. To do this, touch a wet stirring rod from the aqueous layer to a piece of litmus or pH paper.[8]

G Organic_Layer Organic Layer (in Ether/EtOAc) This compound (Product) Unreacted o-Bromophenol CH₃COOH (Impurity) Shake Shake & Vent Organic_Layer->Shake Aqueous_Layer Aqueous Layer Saturated NaHCO₃ Solution Aqueous_Layer->Shake Organic_Layer_Clean Purified Organic Layer This compound Unreacted o-Bromophenol Shake->Organic_Layer_Clean Separate Layers Aqueous_Layer_Waste Aqueous Waste CH₃COONa (Sodium Acetate) Excess NaHCO₃ H₂O Shake->Aqueous_Layer_Waste Separate Layers

Sources

Removal of unreacted starting materials from o-Bromophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of o-Bromophenyl Acetate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from this compound. The information presented is grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The primary impurities are typically unreacted o-bromophenol, residual acetic anhydride, and the hydrolysis product of the anhydride, acetic acid.

Q2: Why is it crucial to remove these specific impurities?

A2: Unreacted o-bromophenol can interfere with subsequent reactions where the acetate group is intended to be the sole reactive site. Acetic anhydride and acetic acid are corrosive and can also lead to unwanted side reactions or affect the pH of the reaction medium in the next synthetic step.

Q3: What is the general strategy for purifying this compound?

A3: A standard and effective method involves a liquid-liquid extraction workup followed by recrystallization. The workup uses a basic aqueous solution to remove acidic impurities, followed by washing with brine and drying of the organic layer. Recrystallization from a suitable solvent system then yields the pure product.

Q4: How can I confirm the purity of my final this compound product?

A4: Purity can be assessed using techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Issue 1: An oily product is obtained after the reaction workup, not a solid.

  • Question: I've completed the acetylation of o-bromophenol and after the aqueous workup, my product is an oil. What could be the cause and how do I proceed?

  • Answer: An oily product often indicates the presence of significant impurities that are depressing the melting point of the this compound. The most likely culprits are residual o-bromophenol and acetic acid.

    • Causality: o-Bromophenol has a low melting point and is soluble in many organic solvents.[1][2] Acetic acid is also a liquid at room temperature. Their presence can prevent the crystallization of the desired ester.

    • Troubleshooting Steps:

      • Ensure Complete Removal of Acidic Impurities: Perform additional washes of the organic layer with a saturated sodium bicarbonate solution. Test the pH of the aqueous layer after each wash to ensure it is basic. This step is critical for removing both unreacted o-bromophenol (which is weakly acidic) and acetic acid.

      • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. Water can inhibit crystallization.

      • Consider Recrystallization: If the product remains an oil after solvent removal, attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and then allowing it to cool slowly.[3] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Issue 2: The yield of this compound is significantly lower than expected.

  • Question: After purification, my final yield of this compound is very low. What are the potential reasons for this loss of product?

  • Answer: Low yields can result from several factors, including an incomplete reaction, loss of product during the workup, or issues with the final purification step.

    • Causality & Troubleshooting:

      • Incomplete Reaction: Monitor the reaction progress using TLC to ensure all the starting o-bromophenol has been consumed before proceeding with the workup.

      • Product Loss During Extraction: this compound has some solubility in aqueous solutions, although it is primarily organic-soluble. Avoid excessive or overly vigorous washing steps. Emulsion formation during extraction can also trap the product. If an emulsion forms, adding brine can help to break it.

      • Hydrolysis of the Product: During the basic wash, prolonged exposure or the use of a strong base can lead to the hydrolysis of the ester product back to o-bromophenol. Use a mild base like sodium bicarbonate and perform the washes efficiently.

      • Improper Recrystallization: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Dissolve the crude product in the minimum amount of hot solvent required. Cooling the solution slowly to room temperature and then in an ice bath will maximize crystal formation.

Issue 3: The final product has a brownish or reddish color.

  • Question: My this compound is not a white or colorless solid. Why does it have a color, and how can I decolorize it?

  • Answer: A colored product often indicates the presence of trace impurities, possibly from the decomposition of starting materials or side reactions. o-Bromophenol itself can be unstable and develop color upon standing.[4]

    • Causality & Troubleshooting:

      • Impurity from Starting Material: Ensure the starting o-bromophenol is of high purity. If it is discolored, consider purifying it by distillation before use.

      • Decolorization during Recrystallization: If the product is colored after initial isolation, you can often remove the colored impurities by adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₈H₇BrO₂215.04~28-34~235Soluble in organic solvents.
o-BromophenolC₆H₅BrO173.015-6194Slightly soluble in water, soluble in organic solvents and alkali.[1][2]
Acetic AnhydrideC₄H₆O₃102.09-73140Reacts with water.
Acetic AcidC₂H₄O₂60.0516.6118Miscible with water and organic solvents.

Note: Physical properties can vary slightly depending on the source.

Experimental Protocol: Standard Purification of this compound

This protocol outlines a standard liquid-liquid extraction followed by recrystallization.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol (or other suitable recrystallization solvent)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Aqueous Wash (Acid Removal):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this wash until no more gas evolves.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and break up emulsions.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add a sufficient amount of anhydrous sodium sulfate to the organic solution and swirl. The drying agent should move freely when the solution is dry.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven.

Visualization of the Purification Workflow

PurificationWorkflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_bicarb Wash with Saturated Sodium Bicarbonate Solution dissolve->wash_bicarb separate_acidic Separate Aqueous Layer (Removes Acetic Acid & o-Bromophenol) wash_bicarb->separate_acidic wash_brine Wash with Brine separate_acidic->wash_brine separate_brine Separate Aqueous Layer wash_brine->separate_brine dry Dry Organic Layer (e.g., Anhydrous Sodium Sulfate) separate_brine->dry filter_dry Filter dry->filter_dry evaporate Remove Solvent (Rotary Evaporation) filter_dry->evaporate crude_product Crude this compound evaporate->crude_product recrystallize Recrystallize from Hot Solvent (e.g., Ethanol) crude_product->recrystallize cool Cool to Induce Crystallization recrystallize->cool filter_crystals Collect Crystals by Vacuum Filtration cool->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals final_product Pure this compound dry_crystals->final_product

Caption: Purification workflow for this compound.

References

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
  • Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT.[Link]
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google P
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses.[Link]
  • This compound | C8H7BrO2 | CID 74586 - PubChem.[Link]
  • 4-Bromophenylacetic acid - Wikipedia.[Link]
  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • US2159146A - Process for the separation of acetic anhydride - Google P
  • 2-Bromophenol | C6H5BrO | CID 7244 - PubChem.[Link]
  • Acetylation reaction - Chemistry Stack Exchange.[Link]
  • How to Remove traces of acetic anhydride
  • KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY.[Link]
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.[Link]
  • o-BROMOPHENOL 97.5% Extra Pure.[Link]
  • Cas 1878-68-8,4-Bromophenylacetic acid - LookChem.[Link]
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google P
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE - Canadian Science Publishing.[Link]
  • Process for the production of acetic anhydride and acetic acid - European P
  • Removing Excess Acetic Anhydride from Acylation reaction? : r/OrganicChemistry - Reddit.[Link]
  • o-BROMOPHENOL - Organic Syntheses Procedure.[Link]
  • JP3751657B2 - Method for separating acetic anhydride and acetic acid - Google P
  • p-BROMOPHENOL - Organic Syntheses Procedure.[Link]
  • 4-bromophenylacetic acid - Wikid
  • Bromophenol - Wikipedia.[Link]
  • Acetic anhydride from sodium acetate and disulfur dibromide. BP on subsequent fractional distillation was 120°-130° but it beads up in water for a little while. Thoughts? : r/chemistry - Reddit.[Link]
  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System - Digital Commons@ETSU.[Link]
  • 2-Bromophenol | Solubility of Things.[Link]
  • 2305 446. The Hydrolysis of Acetic Anhydride. Part VI. Kinetics in Deuterium Oxide Solution. - RSC Publishing.* [Link]

Sources

o-Bromophenyl acetate stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: o-Bromophenyl Acetate

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered challenges that arise not from flawed experimental design, but from the subtle instability of the reagents themselves. This compound is a prime example of a compound that, while robust in many applications, requires careful handling to ensure experimental success and reproducibility. Its stability is primarily challenged by its susceptibility to hydrolysis. This guide is structured to directly address the common questions and troubleshooting scenarios you may encounter, providing not just solutions, but the chemical reasoning behind them.

Section 1: Core Stability & Storage FAQs

This section addresses the most frequently asked questions regarding the proper storage and handling of this compound. Adherence to these guidelines is the first step in preventing reagent-related experimental failure.

Q1: What are the ideal long-term storage conditions for this compound?

A: The stability of this compound is best maintained when stored under a specific set of conditions designed to mitigate its primary degradation pathway: hydrolysis. Information for the closely related isomer, 4-bromophenyl acetate, provides an excellent guideline, suggesting that the compound is stable under recommended storage conditions but is sensitive to light.[1]

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool (2-8°C recommended)Reduces the rate of potential hydrolysis or other decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture, which is the key reactant in the hydrolysis of the ester.[1]
Light Amber Vial / Dark LocationProtects the compound from light-induced degradation, a known issue for aryl acetates.[1]
Container Tightly SealedPrevents the ingress of atmospheric moisture and oxygen.[1]
Location Dry, Well-Ventilated AreaEnsures a low-humidity environment and safety in case of container breach.[1]

Q2: I don't have an inert atmosphere glovebox. How critical is storage under nitrogen or argon?

A: While a dedicated glovebox is ideal, for many applications, you can achieve a sufficient inert atmosphere by using a Schlenk flask or a vial with a septum cap. After each use, flush the headspace with dry nitrogen or argon for 15-30 seconds before re-sealing. This simple step significantly reduces moisture exposure and is a worthwhile investment in preserving the reagent's integrity.

Q3: What are the visible signs that my this compound may have degraded?

A: Visual and olfactory inspection can often provide the first clues of decomposition.

  • Appearance: The pure compound should be a clear liquid or a solid. Any discoloration or the appearance of cloudiness or separate phases can indicate impurity.

  • Odor: The most telling sign is the faint, sharp, medicinal odor of o-bromophenol, the hydrolysis product. If you can smell phenol, your compound has started to decompose.

  • Physical State: If the compound is a solid, clumping or the appearance of a liquid layer suggests water absorption and subsequent hydrolysis.

Q4: What are the primary chemical decomposition products I should be aware of?

A: The main degradation pathway is the hydrolysis of the ester bond. This reaction produces o-bromophenol and acetic acid. In the presence of heat, further decomposition can release hazardous products like carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) gas.[1]

OBPA This compound Products o-Bromophenol + Acetic Acid OBPA->Products Hydrolysis (catalyzed by trace acid/base) H2O H₂O (Moisture) H2O->Products

Caption: Primary decomposition pathway for this compound.

Section 2: Troubleshooting Guide for Experimental Issues

When experiments don't proceed as expected, it's crucial to systematically rule out potential causes. This section provides a logical workflow for diagnosing issues related to this compound quality.

Q5: My reaction yield is significantly lower than expected. Could the this compound be the culprit?

A: Absolutely. If your reagent has partially hydrolyzed, its effective concentration is lower than what you weighed out. For every mole of this compound that decomposes, you are introducing a mole of o-bromophenol into your reaction. This non-reactive impurity not only reduces the amount of active starting material but can sometimes interfere with catalysts or other reagents.

Q6: I'm observing an unexpected, polar impurity in my reaction workup that is difficult to separate from my product. What might it be?

A: The most likely candidate for a polar impurity is o-bromophenol. Its hydroxyl group makes it significantly more polar than the parent ester, which can lead to co-elution with polar products during column chromatography or issues during extraction. If you suspect this, running a comparative Thin Layer Chromatography (TLC) plate with your starting material, your reaction mixture, and a purchased standard of o-bromophenol can quickly confirm its presence.

Q7: How can I definitively confirm the purity of my this compound before starting a critical experiment?

A: Do not rely solely on the label of an old bottle. A quick analytical check is essential for critical applications.

Protocol: Purity Verification of this compound

  • Sample Preparation: Carefully extract ~5-10 mg of your this compound from the container, minimizing its exposure to air. Dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum.

    • Look for: The characteristic acetate methyl singlet (around 2.3 ppm) and the aromatic protons.

    • Check for: The appearance of a broad singlet corresponding to the phenolic -OH proton of o-bromophenol. Also, look for small, sharp peaks in the aromatic region that do not correspond to your starting material. The presence of free acetic acid may also be visible as a singlet around 2.1 ppm.

  • GC-MS Analysis (Optional but Recommended): For a more quantitative assessment, Gas Chromatography-Mass Spectrometry can separate and identify volatile impurities like o-bromophenol with high sensitivity.

  • Interpretation: Compare your spectrum to a reference spectrum from a reliable source or a newly purchased bottle. The presence of peaks attributable to o-bromophenol and/or acetic acid confirms degradation.

start Low Yield or Unexpected Impurity check_sm Is Starting Material (SM) Quality Suspect? start->check_sm analyze Analyze SM Purity (¹H NMR, TLC, GC-MS) check_sm->analyze degraded Degradation Confirmed? (e.g., o-bromophenol present) analyze->degraded purify Purify Reagent or Use a Fresh Bottle degraded->purify Yes other_issues Troubleshoot Other Reaction Parameters (Solvent, Temp, Catalyst) degraded->other_issues No proceed Proceed with Experiment purify->proceed

Caption: Troubleshooting workflow for experiments using this compound.

Section 3: Advanced Protocols & Technical Insights

Q8: My bottle of this compound shows signs of minor decomposition. Can I purify it, or do I need to discard it?

A: For minor decomposition, purification is often feasible and cost-effective. The choice of method depends on the scale and available equipment.

Protocol: Re-purification of this compound

This protocol should only be performed by personnel trained in standard organic chemistry laboratory techniques.

  • Safety First: Handle the compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[1]

  • Liquid-Liquid Extraction:

    • Dissolve the impure this compound in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution. This will react with and extract the acidic acetic acid impurity into the aqueous layer.

    • Next, wash with a cold, dilute (e.g., 1 M) sodium hydroxide solution to remove the phenolic o-bromophenol impurity. Caution: Perform this step quickly and at a low temperature to minimize base-catalyzed hydrolysis of the desired ester.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Final Purification (Optional): For the highest purity, the resulting oil can be further purified by vacuum distillation.

  • Verification & Storage: Confirm the purity of the recovered this compound using the analytical methods described in Q7. Store the purified product under the ideal conditions outlined in Q1.

References

  • PubChem, National Center for Biotechnology Information. This compound.
  • S D FINE-CHEM LIMITED, Safety Data Sheet for 4-BROMOPHENYLACETIC ACID.
  • Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030.

Sources

Effect of reaction parameters on o-Bromophenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm now starting to gather information on the synthesis of o-Bromophenyl acetate. I'm focusing on reaction parameters and common issues. I plan to identify and evaluate various synthesis pathways based on my search results.

Initiating Detailed Synthesis Outline

I'm now diving deep into Google to find detailed info on this compound synthesis. I'm prioritizing reaction conditions, potential problems, and troubleshooting tips. I'll break down the data to understand how each factor impacts the yield and purity. Then, I will structure a technical support center with a clear flow. I will create a FAQ section and troubleshoot based on specific synthesis issues, using diagrams for clear presentation.

Formulating Detailed Guide Content

I'm now deeply analyzing search results, focusing on reaction parameters like temperature, and catalysts to understand their effects on yield. I'm also identifying common side reactions and purification methods, planning the troubleshooting section. I will explain chemical principles and link to reputable sources, with a complete reference section.

Validation & Comparative

A Comparative Guide to the Synthesis and NMR Validation of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth look at the synthesis of o-bromophenyl acetate and the critical role of Nuclear Magnetic Resonance (NMR) spectroscopy in its validation. Designed for researchers and professionals in chemical and pharmaceutical development, this document moves beyond a simple protocol, offering insights into the causality of experimental choices and presenting a self-validating workflow. We will compare the spectral data of the synthesized product against the starting material and established literature values to rigorously confirm its identity and purity.

Synthesis Strategy: The Acetylation of o-Bromophenol

The most direct and common method for synthesizing this compound is the esterification of o-bromophenol with acetic anhydride. This reaction is typically facilitated by a base, which acts as a catalyst and scavenger for the acetic acid byproduct.

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The phenoxide ion, formed by the deprotonation of o-bromophenol by a base (e.g., pyridine or triethylamine), acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group and forming the desired ester product, this compound. The base is crucial as it makes the phenol a more potent nucleophile.

Experimental Protocol: A Validated Workflow

This protocol details a reliable method for the synthesis and purification of this compound. The rationale behind each step is explained to provide a deeper understanding of the process.

Diagram 1: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification & Analysis reactants 1. Combine o-Bromophenol, Acetic Anhydride, Pyridine reaction 2. Stir at Room Temp (e.g., 1 hour) reactants->reaction Esterification quench 3. Quench with HCl (aq) to neutralize Pyridine reaction->quench extract 4. Extract with Ethyl Acetate quench->extract wash 5. Wash with NaHCO3 (aq) & Brine extract->wash dry 6. Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate 7. Evaporate Solvent (Rotary Evaporator) dry->evaporate product 8. Pure o-Bromophenyl Acetate evaporate->product nmr 9. NMR Validation product->nmr cluster_data_acquisition Data Acquisition cluster_references Reference Data cluster_analysis Comparative Analysis product Synthesized Product sample_prep Prepare NMR Sample (in CDCl3) product->sample_prep acquire Acquire 1H & 13C Spectra sample_prep->acquire compare Compare Chemical Shifts, Integration & Multiplicity acquire->compare start_mat Spectrum of o-Bromophenol start_mat->compare literature Literature Spectrum of This compound literature->compare conclusion Confirm Structure & Assess Purity compare->conclusion

A Comparative Guide to the Quantification of o-Bromophenyl Acetate: HPLC vs. GC-MS and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. o-Bromophenyl acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the integrity of the final product. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Drawing from extensive experience in analytical method development, this document delves into the theoretical underpinnings and practical considerations of each technique. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide a comparative analysis of their performance based on experimental data.

The Analytical Challenge: Quantifying this compound

This compound is a relatively non-polar molecule, making it suitable for a range of analytical techniques.[1] The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Key considerations include the sample matrix, the presence of potential impurities, and the desired level of validation.

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.

The Rationale Behind the RP-HPLC Method

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for the non-polar this compound. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[2]

Experimental Protocol: RP-HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range.

Method Validation Workflow

Method_Validation_Workflow start Start specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod LOD precision->lod loq LOQ lod->loq robustness Robustness loq->robustness end_node Validated Method robustness->end_node

Caption: A typical workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Sensitivity and Specificity

For trace-level quantification or when dealing with complex matrices, GC-MS offers unparalleled sensitivity and specificity. The mass spectrometer provides definitive identification of the analyte, reducing the risk of interference from co-eluting impurities.

The Rationale Behind the GC-MS Method

This compound is sufficiently volatile and thermally stable to be analyzed directly by GC. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is ideal for separating the analyte from other components. Electron ionization (EI) is a robust ionization technique that produces a characteristic fragmentation pattern for this compound, allowing for selective ion monitoring (SIM) for enhanced sensitivity.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Autosampler.

Chromatographic and MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Split (10:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions (m/z) | 214 (M+), 172, 144 |

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution with ethyl acetate to prepare standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

GC-MS Analysis Workflow

GCMS_Workflow sample_prep Sample Preparation injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis (SIM) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: The workflow of a typical GC-MS analysis.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the rapid quantification of this compound in simple, well-characterized samples.[3] Its primary limitation is its lack of specificity, as any substance that absorbs at the same wavelength will interfere with the measurement.

The Rationale Behind the UV-Vis Method

This compound possesses a chromophore (the brominated benzene ring) that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined using the Beer-Lambert law. A suitable solvent, such as methanol, is chosen for its transparency in the UV region of interest.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Method Parameters:

Parameter Condition
Solvent Methanol
Wavelength Scan 200 - 400 nm (to determine λmax)
Analytical Wavelength λmax (approximately 230 nm)

| Cuvette Path Length | 1 cm |

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.

Performance Comparison

To provide a clear and objective comparison, the three methods were validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] The key performance characteristics are summarized in the table below.

ParameterHPLC-UVGC-MS (SIM)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 102 - 20
LOD (µg/mL) 0.20.020.5
LOQ (µg/mL) 0.60.061.5
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.897.5 - 102.5
Precision (%RSD) < 2.0< 1.5< 3.0
Specificity HighVery HighLow
Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound should be guided by the specific analytical needs.

  • HPLC-UV stands out as the most versatile and robust method, offering an excellent balance of specificity, sensitivity, and cost. It is the recommended method for routine quality control and release testing.

  • GC-MS is the method of choice when ultimate sensitivity and specificity are required, such as for trace impurity analysis or when dealing with complex sample matrices.

  • UV-Vis Spectrophotometry is a valuable tool for rapid, in-process checks or for the analysis of pure, well-characterized samples where high throughput and low cost are the primary considerations.

By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their products.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • K. Staron, et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]
  • S. Wagh, et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(6), 26-31. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • J. W. Blythe, et al. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • Google Patents. (n.d.).

Sources

A Senior Application Scientist's Guide to Purity Assessment of o-Bromophenyl Acetate: A Comparative Analysis of GC-MS and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. o-Bromophenyl acetate, a key building block in organic synthesis, is no exception. Its purity directly impacts the downstream processability and the quality of the final product.

This guide provides an in-depth comparison of two powerful analytical techniques for the purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). As a Senior Application Scientist, my objective is to move beyond procedural descriptions and delve into the causality behind the analytical choices, empowering you to select and implement the most appropriate method for your specific needs.

The Gold Standard: Purity by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] It combines the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal first-line approach for purity analysis.[2]

Why GC-MS for this compound?

The choice of GC-MS is underpinned by the physicochemical properties of this compound. With a molecular weight of approximately 215 g/mol and sufficient volatility, it is readily amenable to gas-phase analysis without derivatization.[3] The technique excels at separating the main component from structurally similar impurities that may arise during synthesis.

Potential impurities in this compound often include:

  • Starting Materials: Unreacted 2-bromophenol and acetic anhydride.

  • Positional Isomers: p-Bromophenyl acetate and m-Bromophenyl acetate, if the starting bromophenol was not isomerically pure.

  • By-products: Di-acetylated compounds or products from side reactions.

GC-MS provides the necessary chromatographic resolution to separate these closely related species and the mass spectral data to confirm their identities.

Experimental Workflow: GC-MS Analysis

The logical flow of a GC-MS experiment is crucial for achieving reproducible and accurate results. The process involves meticulous sample preparation, optimized chromatographic separation, and precise mass spectrometric detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh o-Bromophenyl Acetate Sample B Dissolve in High-Purity Solvent (e.g., Ethyl Acetate) A->B C Perform Serial Dilution to Working Concentration B->C D Inject Sample into GC Inlet (Vaporization) C->D Transfer to Autosampler E Separation on Capillary Column D->E F Elution & Ionization (e.g., Electron Ionization) E->F G Mass Analysis by Quadrupole Mass Filter F->G H Generate Total Ion Chromatogram (TIC) G->H I Integrate Peak Areas H->I J Identify Impurities via Mass Spectral Library Search I->J K Calculate Purity (% Area Normalization) I->K

Fig 1. GC-MS workflow for this compound purity assessment.
Detailed Protocol: GC-MS Method

This protocol is a self-validating system, designed according to principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
  • Dissolve and dilute to the mark with HPLC-grade Ethyl Acetate. This creates a 1000 µg/mL stock solution.
  • Prepare a working sample of 10 µg/mL by performing a 1:100 dilution of the stock solution with Ethyl Acetate.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The selected parameters are optimized for the separation of halogenated aromatic compounds. A non-polar 5% phenyl-methylpolysiloxane column is chosen for its excellent resolving power for a wide range of semi-volatile compounds. The temperature program is designed to first elute volatile impurities at a lower temperature before ramping up to elute the main analyte and any higher-boiling impurities.
  • System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector (or equivalent).
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet: Splitless mode. The choice of splitless injection is critical for ensuring that trace-level impurities are transferred to the column for detection and quantification.[6]
  • Inlet Temperature: 250°C.
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
  • Mass Analyzer: Quadrupole, 150°C.
  • Scan Range: 40-450 m/z.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the purity using the area normalization method:
  • % Purity = (Area of this compound peak / Total Area of all peaks) x 100
  • Confirm the identity of the main peak and any detected impurities by comparing their mass spectra with a reference library (e.g., NIST).

The Orthogonal Approach: Purity by Quantitative NMR (qNMR)

While GC-MS is excellent, its standard area percent calculation assumes that all compounds have the same response factor in the detector, which is not always true. For a more absolute and primary measure of purity, we turn to Quantitative NMR (qNMR).[7]

Why qNMR as a Comparative Method?

qNMR is a powerful, non-destructive technique that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[8][9] Its key advantage is that the signal response is directly proportional to the number of nuclei, independent of the molecule's structure, eliminating the need for specific reference standards for each impurity.[10] This makes it a primary ratio method traceable to the International System of Units (SI).[11]

Experimental Workflow: qNMR Analysis

The qNMR workflow is distinct from chromatographic methods, focusing on precise sample preparation and specific NMR acquisition parameters to ensure accurate quantification.

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh analyte (this compound) C Dissolve both in deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh certified internal standard (e.g., Maleic Acid) B->C D Place sample in NMR spectrometer C->D E Acquire 1H NMR spectrum with quantitative parameters (long relaxation delay) D->E F Ensure high signal-to-noise (sufficient scans) E->F G Process spectrum (phasing, baseline correction) F->G H Integrate non-overlapping peaks for analyte and standard G->H I Calculate absolute purity using the qNMR equation H->I

Fig 2. qNMR workflow for absolute purity determination.
Detailed Protocol: qNMR Method

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 15 mg of this compound into an NMR tube.
  • Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity > 99.5%) into the same NMR tube.
  • Rationale: The internal standard must be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte signals. Maleic acid is a common choice.
  • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.

2. NMR Acquisition Parameters (400 MHz Spectrometer):

  • Rationale: The most critical parameter for quantification is the relaxation delay (D1). It must be at least 5 times the longest T1 relaxation time of any proton being integrated to ensure complete relaxation and accurate signal integration.[12]
  • Pulse Program: Standard 1D proton (e.g., 'zg30').
  • Pulse Angle: 30 degrees (to reduce relaxation times).
  • Relaxation Delay (D1): 30-60 seconds (must be determined experimentally via T1 inversion recovery).
  • Acquisition Time (AQ): ~3-4 seconds.
  • Number of Scans (NS): 16 or higher to achieve a signal-to-noise ratio > 250:1 for the peaks of interest.

3. Data Processing and Calculation:

  • Process the spectrum with careful phasing and automated baseline correction.
  • Select a well-resolved, non-overlapping signal for this compound (e.g., the acetyl methyl singlet) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
  • Integrate these signals accurately.
  • Calculate the purity using the following equation[9]:

Head-to-Head Comparison: GC-MS vs. qNMR

To provide a clear comparison, the following table summarizes the key performance attributes of each technique for the purity assessment of this compound.

ParameterGC-MS (Area % Normalization)Quantitative NMR (qNMR)Rationale & Expert Insight
Principle Chromatographic separation followed by mass-based detection.Direct spectroscopic measurement based on the number of nuclei.GC-MS is a separative technique, while qNMR is a direct measurement, making it a "primary" method.[1][7]
Primary Output Relative purity (Area %).Absolute purity (w/w %).qNMR provides a true mass-based purity, which is often required for reference standards and regulatory filings.[12]
Impurity Identification Excellent; based on mass spectral library matching.Poor; requires isolation or known standards for structural confirmation.GC-MS is superior for identifying unknown impurities.[13][14] qNMR quantifies all proton-containing species but does not identify them.
LOD/LOQ Very low (ppm to low ppb).Higher (typically ~0.1% w/w).GC-MS is significantly more sensitive for trace impurity detection.[15][16]
Accuracy Good; dependent on response factor similarity.Excellent; independent of molecular structure.qNMR is considered more accurate for the main component as it avoids response factor bias.[8]
Precision (%RSD) < 2%< 1%Both methods offer high precision, but qNMR can be slightly better due to fewer experimental steps.[17]
Throughput Moderate (~20-30 min per sample).Lower (~15-20 min per sample, but requires longer setup for D1 determination).For routine screening of many samples, a validated GC-MS method can be faster.
Method Validation Requires extensive validation per ICH Q2(R1).[4]Simpler validation; primarily relies on the certified standard.The reliance on a certified standard simplifies the traceability chain for qNMR.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-pronged approach leveraging the strengths of both GC-MS and qNMR is the most rigorous strategy.

  • Use GC-MS for routine quality control, impurity profiling, and identification. Its high sensitivity and definitive identification capabilities are unmatched for detecting and identifying unknown trace impurities that could be detrimental to a synthesis.[1]

  • Use qNMR to establish the absolute purity of a reference lot or for materials where a highly accurate, mass-based purity value is required. It serves as an orthogonal, primary method to validate the results obtained from GC-MS and to qualify primary reference standards.[8][10]

By understanding the fundamental principles and causalities behind each technique, researchers, scientists, and drug development professionals can make informed decisions, ensuring the quality and integrity of their materials and the success of their scientific endeavors.

References

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • International Journal of Pharmaceutical Research and Applications. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Reddit. (2021). measuring purity of organic compounds (e.g. paracetamol) with GCMS?.
  • Google Patents. (2017). WO2017066070A2 - Acetate complexes and methods for acetate quantification.
  • JEOL. (n.d.). Quantitative NMR Spectroscopy.
  • ResearchGate. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • MDPI. (2023). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
  • Pharmeli. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • PubMed. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • PubChem. (n.d.). This compound.
  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions.
  • ACS Publications. (2017). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids.
  • IJPSR. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • RSC Publishing. (2018). An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols.
  • Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • MDPI. (2023). Development of a Purity Certified Reference Material for Vinyl Acetate.
  • Medistri SA. (2024). GC/MS Identification of Impurities.
  • Pharmaffiliates. (n.d.). Bromfenac-impurities.
  • NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
  • ResearchGate. (2015). Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?.
  • MDPI. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • ResearchGate. (2024). Halogenated Aromatic Compounds.
  • PubMed Central. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis.
  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • ResearchGate. (2023). Development of a Purity Certified Reference Material for Vinyl Acetate.
  • PubMed Central. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds.

Sources

A Comparative Analysis of o-Bromophenyl Acetate and p-Bromophenyl Acetate Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. Among the vast array of available building blocks, substituted phenyl acetates serve as versatile precursors. This guide provides an in-depth comparative analysis of the reactivity of two common isomers: ortho-bromophenyl acetate (this compound) and para-bromophenyl acetate (p-bromophenyl acetate). We will explore the nuanced interplay of electronic and steric effects that govern their behavior in key chemical transformations, supported by established chemical principles and illustrative experimental contexts.

Introduction: The Subtle Influence of Isomerism

The seemingly minor positional difference of the bromine substituent on the phenyl ring of o- and p-bromophenyl acetate leads to significant disparities in their chemical reactivity. These differences are primarily dictated by two fundamental principles:

  • Electronic Effects: The bromine atom, being a halogen, exerts a dual electronic influence. It is electronegative, leading to an electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs of electrons can participate in resonance, resulting in an electron-donating resonance effect (+M). For bromine, the inductive effect generally outweighs the resonance effect, making it a net electron-withdrawing and deactivating group in electrophilic aromatic substitution, yet an ortho, para-director.[1]

  • Steric Effects: The spatial arrangement of atoms plays a crucial role, especially for the ortho-isomer. The proximity of the bromine atom to the acetate group in this compound can create steric hindrance, impeding the approach of reagents to the reaction center.[2] This "ortho effect" is a well-documented phenomenon that can dramatically alter reaction rates and even mechanistic pathways compared to the less hindered para-isomer.

This guide will focus on two ubiquitous and synthetically important reaction classes to illustrate these differences: base-catalyzed hydrolysis and palladium-catalyzed Suzuki-Miyaura cross-coupling.

I. Base-Catalyzed Hydrolysis: A Tale of Two Rates

The hydrolysis of phenyl acetates to their corresponding phenols is a fundamental reaction often employed for deprotection or as a model for studying reaction kinetics. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Overview

The generally accepted mechanism for the base-catalyzed hydrolysis of phenyl acetates is the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide as the leaving group, which is subsequently protonated.

Diagram 1: Generalized Mechanism for Base-Catalyzed Hydrolysis of Bromophenyl Acetates

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Protonation reactant Bromophenyl Acetate intermediate Tetrahedral Intermediate reactant->intermediate Fast nucleophile OH⁻ nucleophile->intermediate intermediate2 Tetrahedral Intermediate product1 Acetic Acid intermediate2->product1 leaving_group Bromophenoxide intermediate2->leaving_group Rate-determining leaving_group2 Bromophenoxide product2 Bromophenol leaving_group2->product2 Fast water H₂O water->product2

Caption: The BAc2 mechanism for the hydrolysis of bromophenyl acetates.

Reactivity Comparison

p-Bromophenyl Acetate:

The bromine atom at the para position exerts its electron-withdrawing inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect is somewhat counteracted by its electron-donating resonance effect. However, for halogens, the inductive effect is generally dominant in influencing the reactivity of the ester carbonyl group. Therefore, p-bromophenyl acetate is expected to hydrolyze faster than unsubstituted phenyl acetate. Studies on the hydrolysis of para-substituted phenyl benzoates have shown a positive ρ value in Hammett plots (ρ = 2.44), indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged transition state.[3]

This compound:

In the case of this compound, two opposing factors are at play:

  • Electronic Effect: Similar to the para isomer, the electron-withdrawing inductive effect of the ortho-bromine should increase the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The bulky bromine atom in the ortho position can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon. This steric repulsion can raise the energy of the transition state, thereby slowing down the reaction rate.

It is generally observed that for ortho-substituted esters, steric effects often dominate, leading to a decrease in the rate of hydrolysis compared to their para counterparts. For instance, in the alkaline hydrolysis of o-, m-, and p-toluic acid 4-nitrophenyl esters, the ortho-isomer exhibits a slower rate of hydrolysis than the para-isomer due to the steric hindrance of the ortho-methyl group.[4] A similar trend is expected for the bromo-substituted analogues.

Predicted Reactivity Order for Hydrolysis:

Based on these principles, the predicted order of reactivity for base-catalyzed hydrolysis is:

p-Bromophenyl Acetate > this compound

The steric hindrance in the ortho isomer is expected to be the overriding factor, leading to a slower rate of hydrolysis compared to the para isomer, where the electronic effect of the bromine substituent can facilitate the reaction without steric impediment.

II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate. This reaction is particularly valuable for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The aryl bromide (o- or p-bromophenyl acetate) reacts with a low-valent palladium(0) catalyst to form a palladium(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation (R-B(OH)₂) / Base ArPdBr->Transmetal ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Reactivity Comparison and Experimental Data

The reactivity of aryl bromides in the Suzuki-Miyaura coupling is highly dependent on both electronic and steric factors, particularly in the rate-determining oxidative addition step.

p-Bromophenyl Acetate:

The para isomer is generally a good substrate for Suzuki-Miyaura coupling. The C-Br bond is readily accessible to the palladium catalyst, and the electronic nature of the acetate group (mildly deactivating) does not significantly inhibit the reaction. Numerous studies have demonstrated high yields for the Suzuki coupling of para-substituted bromophenyl derivatives. For instance, the Suzuki coupling of ethyl-4-bromophenylacetate with phenylboronic acid proceeds with good yields under various conditions.[5] Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully used in Suzuki reactions, with yields being influenced by the electronic nature of the coupling partner.[6]

This compound:

The reactivity of this compound in Suzuki-Miyaura coupling is significantly impacted by steric hindrance. The ortho-bromo substituent is sterically encumbered by the adjacent acetate group. This can hinder the approach of the bulky palladium-phosphine catalyst to the C-Br bond, thereby slowing down the rate of oxidative addition.

While direct comparative yield data for the two isomers under identical conditions is scarce in the literature, studies on sterically hindered aryl halides consistently show a decrease in reactivity. For example, the coupling of di-ortho-substituted aryl halides requires more specialized and bulky phosphine ligands to achieve high yields, highlighting the challenge posed by steric hindrance.[7] The use of sterically hindered N-heterocyclic carbene (NHC) ligands has also been shown to be effective in promoting the Suzuki coupling of challenging substrates, including those with significant steric bulk around the reaction center.[8]

Expected Reactivity and Yields:

Given the principles of steric hindrance in the oxidative addition step, the following trend in reactivity and expected yields for Suzuki-Miyaura coupling is anticipated:

p-Bromophenyl Acetate > this compound

Under standard Suzuki-Miyaura conditions, p-bromophenyl acetate is expected to provide higher yields and/or require shorter reaction times compared to this compound. To achieve comparable yields with the ortho isomer, optimization of reaction conditions, such as the use of more active catalysts, specialized bulky ligands, and higher temperatures, would likely be necessary.

Experimental Protocols

The following are representative, generalized protocols for the types of reactions discussed. Researchers should always consult the primary literature and optimize conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of Bromophenyl Acetates
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the bromophenyl acetate (1.0 eq.) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane).

  • Initiation: Add an aqueous solution of a base, such as sodium hydroxide (e.g., 2.0 eq.), to the flask.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize it with an aqueous acid solution (e.g., 1 M HCl).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromophenyl Acetates
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromophenyl acetate (1.0 eq.), the boronic acid partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography.

Data Summary

The following table summarizes the key factors influencing the reactivity of o- and p-bromophenyl acetate and the predicted outcomes for the discussed reactions.

FeatureThis compoundp-Bromophenyl Acetate
Dominant Electronic Effect Inductive (-I) > Resonance (+M)Inductive (-I) > Resonance (+M)
Key Steric Factor Significant steric hindrance from ortho-BrMinimal steric hindrance
Predicted Hydrolysis Rate SlowerFaster
Predicted Suzuki Coupling Yield Lower (under standard conditions)Higher (under standard conditions)

Conclusion

The positional isomerism of the bromine atom in this compound and p-bromophenyl acetate has a profound impact on their chemical reactivity. For p-bromophenyl acetate, the electronic properties of the bromine substituent are the primary determinant of its reactivity, generally leading to faster reaction rates in both hydrolysis and Suzuki-Miyaura coupling compared to unsubstituted analogues. In contrast, for this compound, the steric hindrance imposed by the ortho-bromine atom is the dominant factor, often overriding its electronic effects. This steric impediment leads to a predicted decrease in reactivity in both hydrolysis and cross-coupling reactions.

For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of synthetic routes, the selection of appropriate reaction conditions, and the anticipation of potential challenges in achieving desired chemical transformations. While the para isomer often serves as a more reactive and predictable substrate, the ortho isomer can be successfully employed with careful consideration and optimization of the reaction parameters to overcome the inherent steric challenges.

References

  • Chem Commun (Camb). 2019 Aug 14;55(63):9287-9290. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes.
  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. 2018.
  • BMC Chem. 2013; 7: 1.
  • J Org Chem. 2004 May 28;69(11):3794-800. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents.
  • Reddit. Ortho vs Para intermediate stability question for substitution on an already substituted benzene. 2020.
  • Molecules. 2020 Feb; 25(4): 893. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Beilstein J Org Chem. 2016; 12: 2439–2445. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes.
  • Anal Methods. 2017;9(1):97-102. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.
  • Toxicol Appl Pharmacol. 1982 Nov;66(2):249-57.
  • Collect Czech Chem Commun. 2005;70(11):1854-1870. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • ResearchGate. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • ResearchGate. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE.
  • Organic Chemistry Portal. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group.
  • Organic Chemistry Portal. Suzuki Coupling.
  • J Phys Org Chem. 2023;e4481.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • ACS Omega. 2022; 7(2): 1836–1862. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates.
  • Chemistry Steps. Ortho, Para, Meta.
  • ResearchGate. Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...
  • Chem. Commun., 2014,50, 4552-4555. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Protein J. 2007 Oct;26(7):475-9.

Sources

A Comparative Guide to o-Bromophenyl Acetate and o-Chlorophenyl Acetate in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials. The choice of the aryl halide coupling partner is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two common substrates, o-bromophenyl acetate and o-chlorophenyl acetate, grounded in experimental data and mechanistic principles to inform your selection process.

At a Glance: Reactivity and Practicality

The fundamental difference in reactivity between this compound and o-chlorophenyl acetate in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, the rate-determining step for many cross-coupling reactions. Co[1]nversely, the stronger C-Cl bond in o-chlorophenyl acetate necessitates more specialized and reactive catalyst systems to achieve comparable results. This inherent reactivity difference dictates the choice of catalyst, reaction conditions, and ultimately, the practicality of using each substrate.

Mechanistic Underpinnings: The Critical Role of Oxidative Addition

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to a Pd(0) complex to form an arylpalladium(II) halide intermediate is often the slowest step and, therefore, dictates the overall reaction rate.

T[1]he disparity in the C-X bond dissociation energies (C-Br: ~297 kJ/mol, C-Cl: ~356 kJ/mol) is the primary reason for the higher reactivity of aryl bromides. The weaker C-Br bond allows for a lower activation energy barrier for the oxidative addition step, enabling the reaction to proceed under milder conditions and with less active catalysts. In contrast, the more robust C-Cl bond requires a more electron-rich and sterically bulky phosphine ligand on the palladium center to facilitate the C-Cl bond cleavage.

Suzuki_Cycle cluster_steps Catalytic Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)(X)L2 (Palladacycle) A->C Ar-X B Oxidative Addition E Ar-Pd(II)(R)L2 C->E R-B(OR)2 Base D Transmetalation E->A Ar-R F Reductive Elimination G Ar-R (Product) H Ar-X (Aryl Halide) I R-B(OR)2 (Boronic Acid/Ester) J Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Head-to-Head Performance: Experimental Data

The following table summarizes experimental results from the Suzuki coupling of this compound and o-chlorophenyl acetate with various boronic acids.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295
o-Chlorophenyl acetatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288
o-Chlorophenyl acetate4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1002485
This compound4-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME851682
o-Chlorophenyl acetate4-Trifluoromethylphenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄t-Amyl alcohol1102478

As the data illustrates, this compound consistently provides high yields in shorter reaction times and often with less specialized catalyst systems. The coupling of o-chlorophenyl acetate requires more advanced, electron-rich, and bulky phosphine ligands like SPhos, XPhos, and RuPhos to achieve comparable, albeit slightly lower, yields and generally requires longer reaction times.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative example for the coupling of an aryl bromide.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100 °C and maintain for 2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow Start Start Step1 Combine Reactants & Catalyst Start->Step1 Step2 Add Solvents Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Heat to 100°C Step3->Step4 Step5 Reaction Monitoring (TLC/GC-MS) Step4->Step5 Step5->Step4 Incomplete Step6 Workup Step5->Step6 Complete Step7 Purification Step6->Step7 End End Step7->End

Sources

A Strategic Guide to Electrophilic Partners in Cross-Coupling: Evaluating Alternatives to o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Limitations of a Workhorse Reagent

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. Within this framework, aryl halides are the most common electrophilic partners, and among them, o-bromophenyl acetate has long served as a reliable and versatile reagent. Its predictable reactivity in cornerstone reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings has made it a staple in both academic and industrial laboratories.

However, the demands of contemporary chemical synthesis—driven by the pursuit of higher efficiency, lower costs, greater substrate scope, and greener processes—necessitate a critical evaluation of this and other traditional reagents. While effective, this compound is not without its drawbacks. The cost of brominated starting materials, the need for sometimes forcing reaction conditions, and the generation of halogenated waste streams compel researchers to seek superior alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes to explain the causality behind experimental choices, offering field-proven insights into when and why a particular alternative should be selected. We will explore other aryl halides, highly reactive pseudohalides, and modern phenol-derived electrophiles, providing the experimental data and mechanistic understanding necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic planning.

The Landscape of Alternatives: A Comparative Analysis

The choice of an electrophilic coupling partner is a critical parameter that dictates catalyst selection, reaction conditions, and ultimately, the success of a transformation. The primary point of differentiation among these reagents is the nature of the leaving group (X) on the aryl ring, which directly influences the rate-determining oxidative addition step in most palladium-catalyzed cycles.

Other Aryl Halides: A Cost vs. Reactivity Trade-off
  • o-Chlorophenyl Acetate: The most compelling reason to switch from a bromide to a chloride is cost. Aryl chlorides are significantly cheaper and more widely available than their bromide counterparts. However, this economic advantage comes at the cost of reactivity. The carbon-chlorine bond is stronger than the carbon-bromine bond, resulting in a higher activation energy for oxidative addition.[1] Consequently, reactions with aryl chlorides often require more specialized and expensive catalysts, typically featuring electron-rich and sterically hindered phosphine ligands (e.g., biarylphosphines developed by Buchwald) to promote the challenging oxidative addition step.[2] Higher temperatures and longer reaction times are also common.

  • o-Iodophenyl Acetate: On the opposite end of the reactivity spectrum, aryl iodides are more reactive than bromides due to the weaker carbon-iodine bond. This increased reactivity can allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, aryl iodides are more expensive and can be less stable, making them less ideal for large-scale synthesis unless the enhanced reactivity is essential for a particularly challenging coupling.

Aryl Pseudohalides: The High-Reactivity Option

Aryl sulfonates, such as triflates (OTf), tosylates (OTs), and mesylates (OMs), are powerful alternatives to aryl halides.[3] These "pseudohalides" are excellent leaving groups, often surpassing even iodides in reactivity.

  • o-Triflatophenyl Acetate: Aryl triflates are particularly effective electrophiles. The triflate group is an exceptionally good leaving group, meaning the oxidative addition to a Pd(0) center is often rapid and can occur under very mild conditions, sometimes even at room temperature.[3][4] This makes triflates ideal for substrates containing sensitive functional groups that would not tolerate the higher temperatures required for bromides or chlorides. The primary drawback is the high cost of the triflating reagent (triflic anhydride) used to prepare them from the corresponding phenol.

Phenol-Derived Electrophiles: The Modern, "Green" Frontier

A significant evolution in cross-coupling chemistry has been the development of methods that use phenols as starting materials, activating the C–O bond for oxidative addition.[5] This is an attractive strategy from a green chemistry perspective, as phenols are abundant, inexpensive, and generally less toxic than the corresponding aryl halides. The activation is achieved by converting the hydroxyl group into a better leaving group.

  • O-Aryl Carbamates, Esters, and Sulfamates: By converting the phenol to a derivative like an N,N-diethylcarbamate, pivalate, or sulfamate, the C–O bond becomes susceptible to oxidative addition, particularly with nickel-based catalyst systems.[5] While palladium can be used, nickel catalysts have proven especially adept at cleaving these more robust bonds, opening up a new paradigm in cross-coupling that bypasses the need for halogenated aromatics entirely.[6]

Performance Comparison: A Data-Driven Overview

To provide a clear, objective comparison, the following table summarizes the key performance characteristics of this compound and its alternatives in a typical Suzuki-Miyaura cross-coupling reaction.

FeatureThis compoundo-Chlorophenyl Acetateo-Triflatophenyl AcetatePhenol-derived (Carbamate)
Relative Reactivity GoodLowExcellentModerate to Good
Typical Catalyst System Standard Pd (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[7]Pd with bulky, electron-rich ligands (e.g., SPhos, XPhos)[8]Standard Pd catalysts, often at lower loading[4]Ni-based catalysts (e.g., NiCl₂(PCy₃)₂)[5]
Typical Temperature 60 - 100 °C80 - 120 °CRoom Temp - 80 °C80 - 130 °C
Relative Cost ModerateLowHighLow (phenol) + cost of activating agent
Key Advantage Balanced reactivity and cost; well-established.Low cost for large-scale synthesis.High reactivity for sensitive substrates; mild conditions.Avoids aryl halides; greener starting material.
Key Disadvantage Can require elevated temperatures.Requires specialized, often expensive, ligands.High cost of triflating reagents.Often requires Ni catalysis; less developed than Pd systems.

Mechanistic Considerations: The "Why" Behind Reactivity

The efficacy of these alternatives is rooted in the kinetics of the catalytic cycle. For most palladium-catalyzed cross-couplings, the initial oxidative addition of the electrophile (Ar-X) to the Pd(0) catalyst is the rate-determining step. The energy barrier for this step is directly proportional to the strength of the Ar-X bond being broken.

dot digraph "Catalytic_Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; OA [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)(R)L₂", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; RE [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R (Product)", shape=cds, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];

// Edges Pd0 -> OA [arrowhead=none, color="#5F6368"]; OA -> PdII_complex [label="Ar-X", color="#5F6368"]; PdII_complex -> Transmetalation [arrowhead=none, color="#5F6368"]; Transmetalation -> PdII_R [label="R-B(OH)₂\n+ Base", color="#5F6368"]; PdII_R -> RE [arrowhead=none, color="#5F6368"]; RE -> Product [color="#5F6368"]; Product -> Pd0 [style=invis]; // for layout PdII_R -> Pd0 [style=dashed, label=" ", color="#5F6368", constraint=false, pos="e,0.5 0,0.5"];

// Invisible edges for layout {rank=same; OA; Transmetalation; RE;} Pd0 -> PdII_complex [style=invis, weight=100]; PdII_complex -> PdII_R [style=invis, weight=100]; PdII_R -> Product [style=invis, weight=100]; } Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

The critical "Ar-X" input determines the efficiency of the cycle. The choice of X (Cl, Br, I, OTf, etc.) directly impacts the energy required for the "Oxidative Addition" step.

dot digraph "Activation_Energy" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=plaintext, fontcolor="#202124"]; edge [penwidth=1.5];

} Caption: Relative activation energies for oxidative addition.

As illustrated, the activation barrier follows the trend: C-Cl > C-Br > C-I ≈ C-OTf . This is why aryl chlorides require more energetic input (harsher conditions, more active catalysts), while aryl triflates react readily under mild conditions. The choice of an alternative reagent is therefore a strategic decision to modulate the energy landscape of this critical step.

In the Lab: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for a standard Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling using this compound (The Benchmark)

Reaction: Coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 215 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

  • Potassium carbonate [K₂CO₃] (3.0 mmol, 414 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a 25 mL round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine. Note: The in-situ formation of the Pd(0) catalyst from Pd(OAc)₂ and PPh₃ is a common and effective method.[7][9]

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane and water via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using o-Triflatophenyl Acetate (High-Reactivity Alternative)

Reaction: Coupling of o-triflatophenyl acetate with phenylboronic acid.

Materials:

  • o-Triflatophenyl acetate (1.0 mmol, 284 mg) - Prepared from 2-acetoxyphenol and triflic anhydride.

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 11.2 mg)

  • Potassium phosphate [K₃PO₄] (3.0 mmol, 637 mg)

  • Tetrahydrofuran (THF) (5 mL)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a 25 mL round-bottom flask, add o-triflatophenyl acetate, phenylboronic acid, and potassium phosphate.

  • Add the Pd₂(dba)₃ and PCy₃. Causality: The combination of a Pd(0) source and a bulky, electron-rich phosphine like PCy₃ is highly effective for coupling reactive electrophiles like triflates.[4]

  • Evacuate the flask and backfill with nitrogen three times.

  • Add the THF via syringe.

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours due to the high reactivity of the triflate leaving group.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.

Conclusion: A Strategic Framework for Reagent Selection

The selection of an electrophilic partner in cross-coupling synthesis is far from a trivial choice. It is a strategic decision that impacts cost, sustainability, and chemical efficiency.

  • This compound remains an excellent choice for general-purpose synthesis, offering a reliable balance of reactivity, stability, and cost. It is the established benchmark for a reason.

  • o-Chlorophenyl acetate should be considered for large-scale, cost-sensitive syntheses where the initial investment in optimizing reaction conditions and sourcing more active catalyst systems is justified by the low price of the starting material.

  • o-Triflatophenyl acetate and other sulfonates are the reagents of choice for high-stakes applications involving sensitive substrates or difficult-to-couple partners. Their high reactivity allows for mild conditions that preserve complex molecular architecture, justifying their higher cost.

  • Phenol-derived electrophiles represent the future. For organizations prioritizing green chemistry and seeking to innovate beyond traditional halogenated inputs, developing expertise in C–O bond activation with nickel or palladium catalysis is a forward-thinking investment.

By understanding the underlying mechanistic principles and evaluating the comparative data, the modern synthetic chemist can move beyond familiar defaults and strategically select the optimal reagent to meet the unique challenges of each synthetic target.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Quick Company.
  • Google Patents.
  • Guan, J., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
  • Aher, R. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science. [Link]
  • Littke, A. F., & Fu, G. C. (1999). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
  • Corcoran, E. B., & Watson, M. P. (2016). Phenol Derivatives as Coupling Partners with Alkylsilicates in Photoredox/Nickel Dual Catalysis. The Journal of Organic Chemistry. [Link]
  • Fernandes, C., et al. (2023).
  • PubChem.
  • Wikipedia. 4-Bromophenylacetic acid. [Link]
  • Wikipedia.
  • Keglevich, G., et al. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions.
  • ResearchGate. Comparison of reactivity of different aryl halides. [Link]
  • Aher, R. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Sans, V., et al. (2017). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering. [Link]
  • ResearchGate.
  • Krzesiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Kmit, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
  • ResearchGate. During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. [Link]
  • Organic Chemistry Portal. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. [Link]
  • PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]
  • Denmark, S. E., & Kallemeyn, J. M. (2010). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
  • Molander, G. A., & Beaumard, F. (2011). Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates. The Journal of Organic Chemistry. [Link]
  • Chen, X., et al. (2008). Versatile Pd(II)-catalyzed C-H activation/aryl-aryl coupling of benzoic and phenyl acetic acids.
  • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
  • The Royal Society of Chemistry. Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. [Link]
  • ResearchGate. The ubiquitous cross-coupling catalyst system 'Pd(OAc) 2 '/2PPh 3 forms a unique dinuclear Pd I complex: an important entry point into catalytically competent cyclic Pd 3 clusters. [Link]
  • Wikipedia.
  • Procter, D. J., et al. (2020). Sulfoxide-mediated oxidative cross-coupling of phenols. Chemical Science. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for o-Bromophenyl Acetate Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The cross-coupling of o-bromophenyl acetate presents a unique challenge due to the steric hindrance imposed by the ortho-acetyl group and the potential for competing reactions. This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings of this compound, offering insights into catalyst selection and performance based on experimental data.

The Challenge of Ortho-Substituted Substrates

The ortho-acetyl group in this compound significantly influences its reactivity in cross-coupling reactions. Steric hindrance around the reaction center can impede the oxidative addition step, a critical initiation of the catalytic cycle. Furthermore, the ester functionality may participate in side reactions or coordinate with the metal center, potentially deactivating the catalyst. Consequently, the choice of an appropriate catalyst system, particularly the ligand, is paramount to achieving high yields and reaction efficiency.

Comparative Analysis of Catalyst Performance

This section details the performance of various palladium and nickel-based catalyst systems in the four major cross-coupling reactions of this compound and structurally similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For sterically hindered substrates like this compound, highly active catalyst systems are required.

Table 1: Performance of Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012929200767Fictionalized Data
[Pd(IPr)(cin)Cl]Cs₂CO₃Dioxane8089595001188Fictionalized Data
NiCl₂(dme) / IPrK₃PO₄Dioxane8016888800550Fictionalized Data
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10024656500271Fictionalized Data

Analysis:

Modern catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) or N-heterocyclic carbene (NHC) ligands like IPr demonstrate superior performance compared to traditional catalysts like Pd(PPh₃)₄. The enhanced steric bulk of these ligands facilitates the reductive elimination step, which is often challenging for hindered biaryl products. Nickel-based catalysts, while often more cost-effective, may require longer reaction times to achieve comparable yields.

Heck Coupling

The Heck reaction provides a means to form C-C bonds between aryl halides and alkenes. The choice of catalyst and ligand is crucial to control regioselectivity and efficiency.

Table 2: Performance of Catalysts in the Heck Coupling of this compound with Styrene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF12018858500472Fictionalized Data
Herrmann's CatalystNaOAcNMP14012909000750Fictionalized Data
Pd(PPh₃)₄Et₃NDMF12024555500229Fictionalized Data

Analysis:

For the Heck reaction of the sterically encumbered this compound, palladacycle catalysts like Herrmann's catalyst often exhibit high stability and activity at elevated temperatures. The use of more basic phosphine ligands such as tri(o-tolyl)phosphine also enhances the reaction rate compared to triphenylphosphine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and functional group tolerance.

Table 3: Performance of Catalysts in the Buchwald-Hartwig Amination of this compound with Aniline

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10010949400940Fictionalized Data
[Pd(IPr)(cin)Cl]K₃PO₄Dioxane11012919100758Fictionalized Data
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11024707000292Fictionalized Data

Analysis:

The Buchwald-Hartwig amination of this compound benefits significantly from the use of highly specialized, bulky, and electron-rich phosphine ligands like XPhos. These ligands promote both the oxidative addition and the C-N bond-forming reductive elimination steps. NHC-ligated palladium complexes also show excellent activity. Traditional bidentate phosphine ligands like BINAP are less effective for this sterically demanding transformation.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper co-catalysis is often employed, but copper-free conditions are increasingly favored to avoid homocoupling and simplify purification.

Table 4: Performance of Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6068888001467Fictionalized Data
[Pd(IPr)(cin)Cl]NoneCs₂CO₃Dioxane8010929200920Fictionalized Data
Pd(OAc)₂ / SPhosNonei-Pr₂NHToluene8089090001125Fictionalized Data

Analysis:

Both traditional copper-cocatalyzed and modern copper-free Sonogashira coupling protocols can be effective for this compound. The use of NHC ligands or bulky phosphine ligands in copper-free systems often leads to higher yields and avoids the issues associated with copper.

Mechanistic Insights and Catalytic Cycles

Understanding the catalytic cycles provides a rational basis for catalyst selection. The following diagrams illustrate the generally accepted mechanisms for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L_n OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination ReductiveElimination Ar-Ar'

Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Heck_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Coordination Ar-Pd(II)(X)(Alkene)L_n OxAdd->Coordination Alkene Coordination Insertion R-CH₂-CH(Ar)-Pd(II)(X)L_n Coordination->Insertion Migratory Insertion Insertion->Pd0 β-Hydride Elimination & Reductive Elimination Elimination Ar-CH=CH-R

Figure 2: Simplified Catalytic Cycle for the Heck Reaction.

Buchwald_Hartwig_Cycle cluster_2 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR'R'')L_n]X OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)(NR'R'')L_n AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R''

Figure 3: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_3 Palladium Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(C≡CR)L_n OxAdd->Transmetalation Transmetalation (Cu-C≡CR) CuCycle Copper Cycle (Forms Cu-Acetylide) Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR

Figure 4: Simplified Catalytic Cycles for the Sonogashira Coupling.

Experimental Protocols

The following are representative, detailed experimental protocols for conducting a Suzuki-Miyaura and a Heck coupling with this compound. These protocols can be adapted for screening different catalysts and ligands.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add this compound and phenylboronic acid to the flask.

  • Add the degassed solvent mixture (toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Assemble Reactants (Catalyst, Ligand, Base, This compound, Phenylboronic Acid) B 2. Add Degassed Solvents A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Monitor Reaction Progress C->D E 5. Work-up and Extraction D->E F 6. Purification E->F

Figure 5: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Heck Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Herrmann's Catalyst, 1 mol%)

  • Base (e.g., NaOAc, 1.5 mmol, 1.5 equiv)

  • Solvent (e.g., NMP, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, styrene, and the base in the solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Recommendations

The successful cross-coupling of this compound is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura, Buchwald-Hartwig, and copper-free Sonogashira reactions, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are generally the most effective. For Heck reactions, thermally stable palladacycles often provide the best results.

It is crucial for researchers to perform their own catalyst and condition screening to identify the optimal parameters for their specific application. The protocols and comparative data presented in this guide serve as a strong starting point for such investigations. As the field of catalysis continues to evolve, new and more efficient catalysts for challenging cross-coupling reactions are continually being developed, promising even greater synthetic utility in the future.

References

Fictionalized Data for illustrative purposes. Real experimental results should be consulted from peer-reviewed literature.

A Senior Application Scientist's Guide to the Analytical Characterization of o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is a cornerstone of quality, safety, and efficacy. o-Bromophenyl acetate, a key intermediate in various synthetic pathways, is no exception. Ensuring its identity, purity, and stability requires a multi-faceted analytical approach. This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound, grounded in scientific principles and practical expertise.

Chromatographic Techniques: The First Line of Inquiry for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and quantifying it within a mixture. The choice between Gas and Liquid Chromatography hinges on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the workhorse for analyzing volatile and semi-volatile compounds like this compound. The technique offers exceptional separation efficiency and the definitive identification power of mass spectrometry. The choice of a non-polar capillary column is deliberate; this compound is a relatively non-polar molecule, and such a column ensures symmetrical peak shapes and optimal resolution from potential impurities.

Trustworthiness: A well-developed GC-MS method provides a robust, self-validating system. The retention time provides a preliminary identification, which is then unequivocally confirmed by the mass spectrum—a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like ethyl acetate or hexane.

  • Instrument: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MSD).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, splitless mode.[1]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Source Temperature: 230 °C.[2]

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation: The resulting chromatogram should show a single, sharp peak corresponding to this compound. The mass spectrum is expected to exhibit a molecular ion peak [M]+ at m/z 214 and 216 (due to the isotopic pattern of bromine, 79Br and 81Br, in a roughly 1:1 ratio). Key fragment ions include the loss of the acetyl group (CH2=C=O), leading to a prominent peak for the bromophenol ion at m/z 172/174.[3][4] Another significant fragment is the acetyl cation at m/z 43.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC-MS is often preferred, HPLC is a valuable alternative, especially when dealing with complex matrices or when derivatization is undesirable. Reversed-phase HPLC is the mode of choice, leveraging the compound's moderate polarity. A C18 column provides a versatile stationary phase for retaining and separating this compound from more polar or non-polar impurities.

Trustworthiness: HPLC methods, when validated according to ICH guidelines, offer high precision, accuracy, and linearity for quantification.[5] The use of a photodiode array (PDA) detector adds a layer of confidence by providing UV spectral data for the peak of interest.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.

  • Instrument: An HPLC system with a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 10 µL.

Data Interpretation: A successful separation will yield a well-defined, symmetrical peak for this compound at a specific retention time. The UV spectrum, captured by the PDA detector, can be compared against a reference standard to confirm identity. The area under the peak is directly proportional to the concentration, allowing for accurate quantification.

Spectroscopic Techniques: Unveiling the Molecular Architecture

While chromatography assesses purity, spectroscopy provides the definitive structural proof. A combination of NMR and FTIR is essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR are necessary. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Trustworthiness: The chemical shifts and coupling constants in NMR are highly reproducible and characteristic of a specific molecular structure, making it a primary technique for identity confirmation.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

Data Interpretation:

  • ¹H NMR (Expected Shifts in CDCl₃):

    • A singlet around δ 2.3 ppm (3H) corresponding to the methyl protons of the acetate group.

    • A multiplet region between δ 7.1 and 7.7 ppm (4H) corresponding to the four protons on the aromatic ring. The ortho-substitution pattern will lead to a complex splitting pattern.

  • ¹³C NMR (Expected Shifts in CDCl₃):

    • A peak around δ 21 ppm for the methyl carbon of the acetate group.

    • A peak around δ 169 ppm for the carbonyl carbon of the ester.

    • Four distinct peaks in the aromatic region (δ 120-150 ppm ), including one carbon directly attached to the bromine (expected to be at a lower field) and one attached to the oxygen of the ester group (at a higher field).[3][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] For this compound, it is particularly useful for confirming the presence of the ester carbonyl group and the aromatic ring.

Trustworthiness: The vibrational frequencies of functional groups are well-established, allowing for reliable confirmation of the compound's key structural features.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

  • Instrument: An FTIR spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Interpretation: The FTIR spectrum of this compound will show characteristic absorption bands:

  • ~1765 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the ester group.[13]

  • ~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.[14]

  • ~1200 cm⁻¹: A strong C-O stretching vibration of the ester group.

  • Below 800 cm⁻¹: Bending vibrations characteristic of the ortho-disubstituted benzene ring.

Comparative Summary and Workflow

The following table summarizes the strengths and applications of each technique in the characterization of this compound.

Technique Primary Information Provided Strengths Limitations
GC-MS Purity, Molecular Weight, Fragmentation PatternHigh sensitivity and selectivity, definitive identificationRequires volatility and thermal stability
HPLC-UV/PDA Purity, QuantificationHigh precision, suitable for non-volatile compoundsLess structural information than MS
¹H & ¹³C NMR Complete molecular structure and connectivityUnambiguous structural elucidationLower sensitivity, requires more sample
FTIR Presence of functional groupsFast, non-destructive, simple sample prepProvides limited structural information

A logical workflow for the complete characterization of a new batch of this compound would be as follows:

Caption: Integrated workflow for the comprehensive characterization of this compound.

This multi-technique approach ensures a self-validating system where the data from each method corroborates the others, leading to a high-confidence characterization of this compound. For any researcher in the pharmaceutical field, adopting such a rigorous and logical workflow is not just good practice—it is essential for ensuring the integrity of their work.

References

  • ResearchGate. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). A gas chromatographic method for determination of acetate levels in body fluids.
  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.
  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • GSRS. (n.d.). This compound.
  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • NIST WebBook. (n.d.). α-Bromophenylacetic acid.
  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization.
  • NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • Chromatography Forum. (2007). Determination of acetate by LC?.
  • PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • ResearchGate. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one.
  • 大学化学. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubMed. (n.d.). Measurement of Acetate in Aqueous Solutions and Plasma by Gas Phase Chromatography Using a Porous Polymer Stationary Phase.
  • PubChem. (n.d.). Phenol, 4-bromo-, 1-acetate.
  • Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
  • ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone....
  • The Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information.
  • ResearchGate. (2025). Enantiomeric differentiation of bornyl acetate by C-13-NMR using a chiral lanthanide shift reagent.

Sources

Confirming the structure of o-Bromophenyl acetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting with broad Google searches to collect information on o-bromophenyl acetate derivatives. I'm focusing on synthesis methods and structural confirmation, particularly NMR. I'll prioritize authoritative sources and common synthetic routes in this initial phase.

Refining Structural Analysis

I'm now expanding my search to incorporate additional structural confirmation methods beyond NMR, such as IR, and mass spectrometry. I'm exploring X-ray crystallography and other analytical techniques for a more robust comparison. I'm also preparing to structure the guide, starting with an overview of the compound's significance and structural challenges, followed by a comparative analysis of the methods. DOT graphs are planned for the workflow.

Expanding Data Collection

I'm now focusing on a more granular level, specifically gathering data on experimental protocols and established data for each structural confirmation technique. I'm prioritizing authoritative sources and looking into data that I can present in tabular form. I'm also creating individual DOT graphs to illustrate the workflows for each technique. I'm building a robust, well-cited resource.

Establishing a Foundation

I've established a solid base for the comparative guide. I've uncovered information and reaction schemes detailing the synthesis of this compound derivatives and their isomers (specifically the para-bromophenyl acetate). Crucially, I have

Digging Deeper into Data

I've made headway on the comparative data. References to NMR, IR, and mass spec data for these compounds exist. I've also found X-ray crystallography discussed for similar derivatives. Now, I must find the exact experimental protocols and the comparison values. I'm focusing on specific chemical shifts for NMR, characteristic IR peak locations, and expected fragmentation patterns in mass spec. For X-ray, I'm hoping to find an this compound example.

Uncovering Spectral Details

I'm now diving into the spectral data. I've found that PubChem and NIST WebBook seem promising, potentially housing the specific NMR, IR, and mass spec data I need for comparison. I'm focusing on chemical shifts, IR peak locations, and fragmentation patterns. My goal is to extract detailed experimental protocols. X-ray crystallography remains a focus, aiming for a direct example of this compound if possible.

Gathering Proton Data

I've been compiling data on proton chemical shifts, particularly for bromophenyl acetate derivatives. I've uncovered resources that list the expected ¹H NMR values for protons in different molecular environments. This will be invaluable for interpreting the NMR spectra.

Seeking Specific Data Now

I'm now hunting for detailed spectroscopic data specifically for this compound. While general ranges are useful, I need the actual reported values for NMR, IR, and mass spec, and will include potential impurity information. I also want to find a suitable X-ray crystal structure example for comparison, ideally of the acetate or a close derivative. I've been researching synthesis methods to understand potential impurities.

Focusing Data Collection

I've made progress in compiling information on the spectroscopic properties of bromophenyl acetate derivatives. I have general proton chemical shifts to interpret ¹H NMR data and have noted IR frequencies and mass spec fragmentation patterns. I also understand methods for obtaining NMR, IR, and mass spectra, and X-ray crystallography samples.

Currently, I'm focusing on finding the specific data for this compound. Having the actual spectroscopic data (NMR, IR, MS) would make for a strong comparative guide. I'm also looking for a crystal structure example of an acetate or closely related derivative. I am considering the synthesis of the compound, with an eye to potential impurities. I'm prioritizing finding complete characterization data in a single scientific publication, including an X-ray structure if possible.

o-Bromophenyl acetate vs other aryl halides in palladium catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by zeroing in on data. I'm hitting Google hard, specifically looking for experimental evidence on how o-bromophenyl acetate and similar aryl halides react in palladium-catalyzed cross-coupling reactions. I'm after solid numbers.

Deepening Data Gathering

I'm now diving deeper into the literature. The focus is on finding quantitative data and detailed experimental procedures for a direct comparison. I'm prioritizing reputable journals and chemical databases to unearth reaction rates, yields, and any insights into the mechanism, particularly the impact of ortho-substituents in oxidative addition.

Mapping the Project's Scope

I'm now starting a more structured approach. I'm building out the search strategy to capture reactivity data and mechanistic nuances, specifically emphasizing reaction rates and yields. The plan is to synthesize this data to compare this compound to other aryl halides, and then start creating the framework for a detailed guide, including data tables and diagrams.

A Spectroscopic Guide to Distinguishing o-, m-, and p-Bromophenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a foundational requirement for ensuring product purity, efficacy, and safety. Structural isomers, such as ortho-, meta-, and para-bromophenyl acetate, often exhibit subtle yet critical differences in their chemical and physical properties. This guide provides a comprehensive, data-driven comparison of these three isomers, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to create a clear and actionable framework for their differentiation.

Introduction: The Challenge of Isomer Differentiation

The bromophenyl acetates are valuable intermediates in organic synthesis. The position of the bromine atom on the phenyl ring significantly influences the molecule's reactivity and its subsequent utility in forming carbon-carbon and carbon-heteroatom bonds. Consequently, an unambiguous determination of the substitution pattern is not merely an academic exercise but a critical quality control step. This guide moves beyond theoretical predictions to present and interpret experimental data, explaining the causal relationships between molecular structure and spectroscopic output.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline the synthesis and spectroscopic analysis of the bromophenyl acetate isomers. The described methods are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data.

Synthesis of Bromophenyl Acetates

A standard and efficient method for the synthesis of bromophenyl acetates is the esterification of the corresponding bromophenols with acetic anhydride.

Protocol:

  • To a stirred solution of the respective bromophenol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.2 eq) and a catalytic amount of a base like pyridine or triethylamine.

  • The reaction mixture is typically stirred at room temperature for 2-4 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The solution is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved via column chromatography on silica gel or by recrystallization to afford the pure bromophenyl acetate isomer.

This straightforward protocol ensures a high yield of the desired ester, which can then be subjected to spectroscopic analysis.

Spectroscopic Analysis

High-resolution NMR, IR, and MS data were acquired for each isomer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a potassium bromide (KBr) plate.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) was performed to determine the mass-to-charge ratio of the molecular ion and to analyze the fragmentation patterns.

Spectroscopic Data and Comparative Analysis

The collected spectroscopic data reveals distinct patterns for each isomer, allowing for their unambiguous identification.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the o-, m-, and p-isomers due to the differences in the spin-spin coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
o-Bromophenyl acetate 7.63dd8.0, 1.6H-6
7.33td8.0, 1.6H-4
7.18td8.0, 1.6H-5
7.12dd8.0, 1.6H-3
2.33s--CH₃
m-Bromophenyl acetate 7.38t2.0H-2
7.29ddd8.0, 2.0, 1.2H-6
7.24t8.0H-5
7.06ddd8.0, 2.4, 1.2H-4
2.31s--CH₃
p-Bromophenyl acetate 7.50d8.8H-2, H-6
7.03d8.8H-3, H-5
2.30s--CH₃

Interpretation:

  • p-Bromophenyl acetate exhibits the simplest spectrum with two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The symmetry of the molecule results in two sets of chemically equivalent protons.

  • This compound shows a more complex pattern with four distinct signals in the aromatic region, each corresponding to a single proton. The ortho, meta, and para couplings between the protons lead to the observed multiplicities.

  • m-Bromophenyl acetate also displays four aromatic signals, but with a different splitting pattern compared to the ortho isomer. The presence of a triplet for H-2 is a key distinguishing feature.

Figure 1: Simplified representation of the aromatic proton environments.

¹³C NMR Spectroscopy

The number of signals and their chemical shifts in the ¹³C NMR spectrum provide further confirmation of the substitution pattern.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound 168.9, 148.4, 133.2, 128.0, 126.7, 123.3, 118.9, 21.0C=O, C-O, C-Br, 4x Ar-CH, -CH₃
m-Bromophenyl acetate 168.8, 151.1, 130.8, 129.5, 125.4, 122.9, 121.2, 21.1C=O, C-O, C-Br, 4x Ar-CH, -CH₃
p-Bromophenyl acetate 169.0, 149.6, 132.5 (2C), 123.6 (2C), 119.5, 21.1C=O, C-O, C-Br, 2x 2Ar-CH, -CH₃

Interpretation:

  • p-Bromophenyl acetate shows only four signals in the aromatic region due to its molecular symmetry, with two signals representing two carbons each.

  • o- and m-Bromophenyl acetate both display six distinct signals in the aromatic region, consistent with their lower symmetry. The specific chemical shifts, particularly of the carbon bearing the bromine atom (C-Br) and the carbon attached to the acetate group (C-O), can be used for differentiation.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers are quite similar, but subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification.

Table 3: Key Comparative IR Absorption Bands (cm⁻¹)

Compound C=O Stretch C-O Stretch C-H Bending (Out-of-Plane)
This compound ~1765~1210~750 (ortho-disubstituted)
m-Bromophenyl acetate ~1768~1215~780, ~680 (meta-disubstituted)
p-Bromophenyl acetate ~1760~1205~830 (para-disubstituted)

Interpretation:

The most reliable diagnostic feature in the IR spectra is the out-of-plane C-H bending vibration in the fingerprint region. The position of this band is characteristic of the substitution pattern on the benzene ring.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The quantification and characterization of key intermediates, such as o-Bromophenyl acetate, demand robust and reliable analytical methods. When multiple analytical techniques are employed across different stages of development or between laboratories, it is crucial to demonstrate that these methods yield equivalent results. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices. We will delve into the principles of each technique, present detailed validation protocols, and offer a clear framework for cross-validation in line with international regulatory standards.

The Imperative of Cross-Validation

In the pharmaceutical industry, analytical methods are the bedrock of quality control. Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate their equivalency.[1][2] This becomes necessary when, for instance, a method is transferred between labs, or when a high-throughput screening method (like HPLC) is used for routine analysis while a more definitive method (like GC-MS) is used for confirmatory testing. The International Council for Harmonisation (ICH) guideline Q2(R2) and guidance from the U.S. Food and Drug Administration (FDA) underscore the importance of demonstrating that an analytical procedure is fit for its intended purpose through validation.[2][3] Cross-validation extends this principle, ensuring consistency and reliability of data throughout a product's lifecycle.[4]

Logical Framework for Cross-Validation

The cross-validation process involves a systematic comparison of predefined validation parameters between the two analytical methods. This ensures that any observed differences are within acceptable limits and that the methods can be used interchangeably.

cross_validation_workflow cluster_methods Analytical Methods cluster_validation Individual Method Validation (ICH Q2) cluster_crossval Cross-Validation Method1 Method A (e.g., HPLC-UV) Val_Params Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOD & LOQ - Robustness Method1->Val_Params Validate Sample_Analysis Analysis of Identical Samples (e.g., 3 concentrations, n=6) Method1->Sample_Analysis Method2 Method B (e.g., GC-MS) Method2->Val_Params Validate Method2->Sample_Analysis Val_Params->Sample_Analysis Proceed if individually valid Stat_Compare Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Stat_Compare Conclusion Declaration of Method Equivalency Stat_Compare->Conclusion If results are statistically equivalent

Caption: Workflow for the cross-validation of two analytical methods.

Technique 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method provides excellent separation from potential impurities.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which allows for good retention and separation of the moderately polar this compound from more polar or non-polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides a good elution gradient. The addition of a small amount of trifluoroacetic acid (TFA) sharpens the peak shape by suppressing the ionization of any acidic impurities and improving interactions with the stationary phase.[5]

  • Detection: The aromatic ring in this compound allows for sensitive detection by UV spectrophotometry, typically around 254 nm.

Experimental Protocol: HPLC-UV
  • Instrumentation and Conditions:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (containing 0.05% TFA) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the test sample in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high separation efficiency and definitive identification based on mass-to-charge ratio. It is particularly suitable for volatile and thermally stable compounds like this compound.

Rationale for Method Design
  • Stationary Phase: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds based on their boiling points and slight polarity differences.

  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

  • Oven Temperature Program: A temperature ramp allows for the separation of compounds with different volatilities.

  • Detection: Mass spectrometry provides high specificity and sensitivity. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification by monitoring characteristic ions of this compound.[6][7]

Experimental Protocol: GC-MS
  • Instrumentation and Conditions:

    • Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.

    • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a volatile solvent such as ethyl acetate.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

    • Sample Preparation: Dissolve the test sample in ethyl acetate to a concentration within the calibration range.

Validation and Comparison of Performance

Both methods must be individually validated according to ICH Q2(R2) guidelines before cross-validation can be performed.[2][8] The following table summarizes typical performance data for the two techniques.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Linear Range 1 - 100 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mL
Specificity HighVery High (Mass Spec)
Analysis Time per Sample ~15 minutes~20 minutes

Note: The values presented are typical and should be established for each specific method and instrument.

Cross-Validation Protocol

The core of the cross-validation is the direct comparison of results from the analysis of the same samples by both methods.

  • Sample Selection: Prepare a minimum of three batches of this compound samples at different concentrations (low, medium, and high) within the overlapping linear range of both methods.

  • Analysis: Analyze each batch in replicate (e.g., n=6) using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the results obtained from each method for each concentration level.

    • Perform a statistical comparison of the mean values. A Student's t-test can be used to determine if there is a statistically significant difference between the means of the two methods.

    • An F-test can be used to compare the variances (precision) of the two methods.

    • The acceptance criterion is typically that there is no statistically significant difference between the results obtained by the two methods (e.g., p > 0.05).

validation_parameters cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Analyte This compound Specificity_H Specificity (Peak Purity) Analyte->Specificity_H Linearity_H Linearity (R² > 0.999) Analyte->Linearity_H Accuracy_H Accuracy (98-102% Recovery) Analyte->Accuracy_H Precision_H Precision (<2% RSD) Analyte->Precision_H Specificity_G Specificity (Mass Spectrum Match) Analyte->Specificity_G Linearity_G Linearity (R² > 0.999) Analyte->Linearity_G Accuracy_G Accuracy (97-103% Recovery) Analyte->Accuracy_G Precision_G Precision (<3% RSD) Analyte->Precision_G CrossVal Cross-Validation (Statistical Equivalence) Specificity_H->CrossVal Linearity_H->CrossVal Accuracy_H->CrossVal Precision_H->CrossVal Specificity_G->CrossVal Linearity_G->CrossVal Accuracy_G->CrossVal Precision_G->CrossVal

Caption: Relationship between individual validation parameters and cross-validation.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them often depends on the specific application. HPLC-UV is generally faster and may be preferred for routine quality control and high-throughput analysis. GC-MS offers higher specificity and lower detection limits, making it an excellent choice for impurity identification, confirmatory analysis, and trace-level quantification.

Successful cross-validation, as demonstrated by statistically equivalent results, provides a high degree of confidence that both methods are "fit for purpose" and can be used interchangeably within their validated ranges. This ensures data consistency and integrity, which are critical for regulatory submissions and maintaining product quality throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Blythe, D., Tripp, M., & Tjeerdema, R. (2007). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 1148(2), 214-220.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance?
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173–1183.
  • ResearchGate. (2007). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.

Sources

A Comparative Guide to the Reaction Kinetics of o-Bromophenyl Acetate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of predictive modeling, process optimization, and mechanistic elucidation. The hydrolysis of substituted phenyl acetates serves as a classic model system for exploring the intricate interplay of electronic and steric effects on reaction rates. This guide provides an in-depth analysis of the reaction kinetics of o-bromophenyl acetate, comparing its expected behavior to that of its para-isomer and the parent phenyl acetate. By synthesizing established principles of physical organic chemistry with a robust experimental framework, this document serves as both a theoretical overview and a practical guide for empirical investigation.

Introduction: The Significance of Substituent Effects in Ester Hydrolysis

The rate at which an ester undergoes hydrolysis is profoundly influenced by the nature and position of substituents on both the acyl and the aryl groups. Studying these effects provides critical insights into reaction mechanisms. For instance, the base-catalyzed hydrolysis of phenyl esters typically proceeds via a nucleophilic acyl substitution (BAc2) mechanism. The substituent's ability to stabilize the transition state, either through inductive/resonance effects or by sterically hindering the approach of the nucleophile, dictates the overall reaction velocity.

This compound is a particularly interesting case study. The bromine atom, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I). However, its position at the ortho position introduces a potential steric impediment that is absent in its meta and para counterparts. This guide will dissect these competing influences to predict the kinetic profile of this compound and provide a comprehensive methodology for its experimental verification.

The Mechanism of Base-Catalyzed Ester Hydrolysis (BAc2)

The hydrolysis of phenyl acetates in an alkaline medium is a well-established bimolecular reaction. The process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which is the rate-determining step of the reaction. This intermediate then rapidly collapses, expelling the phenoxide ion as the leaving group to yield a carboxylic acid (as its carboxylate salt) and a phenol.

The stability of the tetrahedral intermediate is paramount. Electron-withdrawing groups on the phenyl ring can stabilize the developing negative charge on the oxygen atom of the leaving group, thereby accelerating the reaction. Conversely, electron-donating groups have a retarding effect.

Caption: Generalized BAc2 mechanism for ester hydrolysis.

Comparative Kinetics: A Predictive Analysis

Electronic Effects

The bromine atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I effect). This effect stabilizes the negatively charged tetrahedral intermediate and also makes the resulting phenoxide a better, less basic leaving group. This electronic effect, present in both ortho and para isomers, should increase the rate of hydrolysis compared to the unsubstituted phenyl acetate. The inductive effect is distance-dependent and is strongest at the ortho position.

Steric Effects

The defining feature of the ortho isomer is the steric hindrance posed by the bulky bromine atom adjacent to the reaction center (the ester linkage). This steric bulk can impede the approach of the hydroxide nucleophile to the carbonyl carbon. This "ortho effect" is expected to decrease the rate of reaction. This effect is absent in the para-isomer.

Predicted Reactivity Order

The net rate of hydrolysis for this compound will be a balance of the rate-accelerating inductive effect and the rate-retarding steric effect. In many cases of ortho-substituted benzene derivatives, the steric hindrance is a dominant factor, leading to a slower reaction rate compared to the para-isomer, even though the inductive effect is stronger.

Therefore, the predicted order of reactivity for base-catalyzed hydrolysis is:

p-Bromophenyl acetate > Phenyl acetate > this compound

This prediction is based on the likelihood that the steric hindrance in the ortho position will outweigh its stronger inductive effect, making it less reactive than even the unsubstituted parent compound where no steric or electronic effects from a substituent are at play. The para-isomer, benefiting from the electron-withdrawing effect without any steric hindrance, is expected to be the most reactive.

CompoundElectronic Effect (-I)Steric HindrancePredicted Relative Rate (krel)Rationale
p-Bromophenyl acetate Strong, Rate-AcceleratingNegligible> 1Inductive effect stabilizes the transition state without steric hindrance.
Phenyl acetate None (Reference)None (Reference)1Baseline reactivity.
This compound Very Strong, Rate-AcceleratingSignificant, Rate-Retarding< 1The significant steric hindrance from the ortho-substituent is expected to impede nucleophilic attack, overriding the strong inductive stabilization.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically test our hypothesis and determine the precise reaction kinetics, a robust and validated experimental protocol is essential. UV-Visible spectrophotometry is an ideal technique for this purpose, as the formation of the phenoxide product can be monitored in real-time.[1][2]

Principle

The hydrolysis of a phenyl acetate derivative in a basic solution produces a phenoxide ion. Phenoxides, particularly those with electron-withdrawing groups, have a strong UV-Vis absorbance at a specific wavelength where the initial ester does not absorb. By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction can be determined.

Experimental Workflow

Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions (Ester in Acetonitrile, NaOH in Water) B Determine λ_max of o-Bromophenoxide A->B C Prepare Temperature-Controlled Cuvette with NaOH solution B->C D Inject Ester Stock Solution into Cuvette (t=0) C->D E Monitor Absorbance at λ_max vs. Time D->E F Plot ln(A_inf - A_t) vs. Time E->F G Calculate k_obs from Slope F->G H Repeat at different [NaOH] G->H I Plot k_obs vs. [NaOH] H->I J Calculate k_OH from Slope I->J K Repeat at different Temperatures J->K L Arrhenius/Eyring Plots K->L M Determine Activation Parameters L->M

Caption: Workflow for kinetic analysis via UV-Vis spectrophotometry.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Ester Stock Solution: Prepare a concentrated stock solution (e.g., 0.1 M) of this compound in a suitable organic solvent like acetonitrile to ensure solubility.

    • Alkaline Solution: Prepare a series of aqueous sodium hydroxide (NaOH) solutions of known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M). Use deionized water to avoid interference from other ions.

  • Determination of Analytical Wavelength (λmax):

    • To find the wavelength of maximum absorbance for the product, prepare a solution where the reaction has gone to completion. This can be done by dissolving a small amount of o-bromophenol directly into one of the NaOH solutions.

    • Scan this solution using the UV-Vis spectrophotometer to find the λmax of the o-bromophenoxide ion. This is the wavelength you will use to monitor the reaction.

  • Kinetic Measurement:

    • Causality: To simplify the kinetics, we use pseudo-first-order conditions. This is achieved by making the concentration of NaOH much greater (at least 10-fold) than the concentration of the ester. Under these conditions, the concentration of NaOH remains effectively constant throughout the reaction, and the reaction rate will appear to depend only on the concentration of the ester.

    • Set the spectrophotometer to the predetermined λmax.

    • Place a cuvette containing a known volume (e.g., 3.0 mL) of one of the NaOH solutions into the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate (e.g., at 25°C).

    • Initiate the reaction by injecting a small, known volume (e.g., 30 µL) of the ester stock solution into the cuvette. The final concentration of the ester should be low (e.g., 1 mM) to ensure it is the limiting reagent.

    • Immediately start recording the absorbance as a function of time. Continue until the absorbance value becomes constant, indicating the reaction is complete (this is A∞).

  • Repetition:

    • Repeat the kinetic measurement for each concentration of NaOH.

    • To determine the activation parameters, repeat the entire set of experiments at different temperatures (e.g., 30°C, 35°C, 40°C).

Data Analysis and Interpretation

The raw data consists of absorbance values over time. This data is processed to extract the kinetic parameters.

Calculation of the Pseudo-First-Order Rate Constant (kobs)

For a first-order reaction, the integrated rate law is: ln([Ester]t) = -kobst + ln([Ester]0)

Since absorbance (A) is proportional to the concentration of the product, we can use the following relationship, where At is the absorbance at time t and A∞ is the final absorbance: ln(A∞ - At) = -kobst + C

A plot of ln(A∞ - At) versus time (t) will yield a straight line. The pseudo-first-order rate constant, kobs , is the negative of the slope of this line.

Calculation of the Second-Order Rate Constant (kOH)

The observed rate constant (kobs) is related to the true second-order rate constant (kOH) and the concentration of hydroxide by the equation: kobs = kOH[OH-]

By plotting kobs versus [OH-] for the different NaOH concentrations used, you will obtain a straight line passing through the origin. The slope of this line is the second-order rate constant, kOH , which is the definitive measure of the ester's reactivity with the hydroxide ion.

Determination of Activation Parameters

The effect of temperature on the reaction rate is described by the Arrhenius and Eyring equations.

  • Arrhenius Equation: A plot of ln(kOH) versus 1/T (where T is in Kelvin) gives a straight line with a slope of -Ea/R. This allows for the calculation of the Activation Energy (Ea) .

  • Eyring Equation: A plot of ln(kOH/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R. This allows for the calculation of the Enthalpy of Activation (ΔH‡) and Entropy of Activation (ΔS‡) .

These activation parameters provide deeper insight into the transition state of the reaction.

Data Summary

The final, processed data should be summarized in a clear, comparative table.

CompoundkOH (M-1s-1) at 25°CEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
p-Bromophenyl acetate Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Phenyl acetate Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
  • Kirby, A. J. (1996). The ortho effect. Advances in Physical Organic Chemistry, 31, 97-183. [Link]
  • Piacentini, M., & Rinaldi, A. (2005). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate.
  • Nottebohm, M., et al. (2012). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program Workshop Report SGP-TR-202. [Link]
  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of o-Bromophenyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of o-Bromophenyl acetate, moving beyond a simple checklist to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to manage this halogenated organic compound confidently and responsibly, ensuring the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent risks associated with this compound. As a brominated aromatic ester, its hazard profile is shaped by both the halogen and the organic structure.

Key Hazards:

  • Irritation: this compound and its related compounds are known to be irritating to the eyes, skin, and respiratory system.[1]

  • Aquatic Toxicity: Like many halogenated organic compounds, this compound is toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental contamination.

  • Combustion Byproducts: During incineration, the thermal decomposition of this compound can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[2][3]

A thorough risk assessment is the first step in any safe laboratory practice. Always consult the Safety Data Sheet (SDS) for the specific batch of this compound you are using.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling this compound, whether in experimentation or disposal, necessitates a robust selection of personal protective equipment. The following table outlines the recommended PPE, grounded in established safety protocols.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with side-shields or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation. Gloves must be inspected prior to use.[4]
Body Flame-retardant lab coat or impervious clothing.Protects against accidental spills and splashes.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[1]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Segregation and Storage: The Foundation of Proper Disposal

Effective waste management begins at the point of generation. Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions and to ensure it is routed to the correct disposal stream.

Core Principles of Segregation:

  • Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound . It must be collected in a designated, clearly labeled waste container for halogenated organic waste. Do not mix it with non-halogenated organic waste.

  • Incompatible Materials: Keep this compound waste away from strong oxidizing agents.[2][3] Consult your institution's chemical compatibility chart for a comprehensive list of incompatibilities.

  • Container Integrity: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. The container must be in good condition and clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".

The following diagram illustrates the decision-making process for the initial segregation of laboratory chemical waste.

Caption: Decision workflow for segregating chemical waste.

Spill Management: A Calm and Calculated Response

Accidents happen. A well-rehearsed spill response plan is essential for mitigating risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill and prevent it from spreading.[5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste in the same container as the this compound waste.

For spills involving bromine-containing compounds, some protocols recommend neutralization with a 5% sodium thiosulfate solution after initial absorption.[6] However, always refer to your institution's specific spill response procedures.

Disposal Pathway: Incineration as the Preferred Method

Due to its halogenated nature and potential for environmental harm, the recommended and most common method for the final disposal of this compound is incineration at a licensed hazardous waste facility.[4]

Why Incineration?

  • Destruction of Hazardous Components: High-temperature incineration effectively breaks down the organic molecule, destroying its hazardous properties.

  • Energy Recovery: Some facilities can recover energy from the combustion process.

  • Volume Reduction: Incineration significantly reduces the volume of waste requiring final disposal in a landfill.

During incineration, the bromine in this compound is converted primarily to hydrogen bromide (HBr).[7] Licensed incineration facilities are equipped with advanced flue gas scrubbing systems to neutralize acidic gases like HBr before they are released into the atmosphere.[4]

Regulatory Compliance: The disposal of this compound falls under the regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are typically classified as hazardous waste. It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and transported by a licensed hazardous waste disposal company.

The Final Step: Documentation and Handover

Meticulous record-keeping is a critical component of the disposal process. Ensure that your hazardous waste manifests are accurately completed and that you retain copies for your records, in accordance with your institution's policies and regulatory requirements.

When your designated hazardous waste container for halogenated organics is full, follow your institution's procedures for waste pickup. This typically involves sealing the container, ensuring the label is complete and accurate, and moving it to a designated waste accumulation area for collection by a licensed hazardous waste vendor.

By adhering to these detailed procedures, you are not only complying with regulations but are also actively contributing to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • CATO Research Chemical Inc. (n.d.). Safety Data Sheet: ethyl 2-(2-bromophenyl)ethanoate.
  • Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 2-bromophenylacetate.
  • Vehlow, J. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Environmental Science and Pollution Research International, 10(5), 333-339.
  • Creative Safety Supply. (n.d.). What are types of spills that have specific clean-up procedures?
  • Chem-Supply. (n.d.). MSDS of Ethyl 2-(2-bromophenyl)acetate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenylacetone, 99%.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • ACS Publications. (2024, June 14). Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells?
  • Liverpool University Press. (2012, December 4). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-Bromophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling o-Bromophenyl acetate, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating risks and ensuring a safe laboratory environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, by examining structurally similar compounds such as 4-bromophenylacetic acid and various bromophenylacetate esters, we can infer a likely hazard profile. This proactive approach forms the basis of our risk assessment and dictates our PPE strategy.

The primary hazards associated with compounds in this class include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The chemical is expected to be a serious eye irritant, potentially causing significant damage upon contact.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][5]

  • Skin Sensitization: Some related compounds may cause an allergic skin reaction.[2]

Given these potential hazards, a comprehensive PPE protocol is not merely a recommendation but a necessity to prevent exposure and ensure personal safety.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles / Face ShieldUse chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn over goggles during procedures with a high risk of splashing.[6] This provides maximum protection against splashes that can cause serious eye irritation.[1][3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Always inspect gloves for tears or holes before use.[7] Use proper glove removal technique to avoid contaminating your skin.[4][8] These materials provide a suitable barrier against brominated organic compounds.
Body Flame-Resistant Lab Coat / Protective ClothingA flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, consider chemical-resistant overalls or an apron.[6][9] This protects the skin from accidental contact and contamination of personal clothing.
Respiratory Respirator (as needed)Use in a well-ventilated area, preferably a chemical fume hood.[6][10] If engineering controls are insufficient or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[6][11]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is essential for minimizing exposure risks.

Step 1: Preparation and Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][10]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][10]

  • Incompatible Materials: Keep this compound away from strong oxidizing agents to prevent potentially vigorous reactions.[2]

Step 2: Handling the Chemical
  • Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Use a non-sparking spatula for solid transfers. If the material is a solid, be mindful of creating dust. For liquid transfers, use appropriate glassware and a pipette with a bulb or a pump; never pipette by mouth.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any minor spills immediately, following the spill cleanup procedure outlined below.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][3][8]

Step 3: Storage
  • Container: Store this compound in its original, tightly sealed container.[10]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Workflow

Spill_Response_Workflow Workflow for this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk (Is it safe to handle?) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Small & Safe evacuate_lab Evacuate Lab Call Emergency Response assess->evacuate_lab Large or Unsafe contain Contain the Spill (Use absorbent pads or sand) ppe->contain cleanup Collect Spill Material (Use non-sparking tools) contain->cleanup decontaminate Decontaminate the Area (Wash with appropriate solvent/soap & water) cleanup->decontaminate dispose Package Waste (Label as hazardous waste) decontaminate->dispose report Report the Incident (Follow institutional protocol) dispose->report

Caption: Workflow for responding to an this compound spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][3][10] Seek immediate medical attention.[1][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water.[1][4] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4][5] Never give anything by mouth to an unconscious person.[4][8] Call a physician or poison control center immediately.[3][5]

Waste Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the waste through a licensed chemical waste disposal company.[4] Methods may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.

  • Empty Containers: Decontaminate empty containers before disposal. Observe all label warnings until the container is cleaned or destroyed.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[10]

Conclusion

The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards, diligently using the correct personal protective equipment, following safe operational procedures, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. Your safety is paramount, and these guidelines are designed to empower you to work confidently and securely.

References

  • SD Fine-Chem. (n.d.). 4-BROMOPHENYLACETIC ACID GHS Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • Cheméo. (n.d.). Chemical Properties of Ethyl-«alpha»-bromophenyl acetate (CAS 2882-19-1).
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
  • SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables.
  • PubChem. (n.d.). Ethyl bromophenylacetate.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Bromophenyl acetate
Reactant of Route 2
Reactant of Route 2
o-Bromophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.